3,5-Dimethyl-1,2,4-trithiolane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1,2,4-trithiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S3/c1-3-5-4(2)7-6-3/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRUNLRFNNTTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1SC(SS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865108 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
43.00 to 45.00 °C. @ 0.70 mm Hg | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fat | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.241-1.261 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
23654-92-4 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23654-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023654924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Trithiolane, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1,2,4-trithiolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYL-1,2,4-TRITHIOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN903SX70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Cis- and Trans- Isomers of 3,5-Dimethyl-1,2,4-trithiolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cis- and trans- isomers of 3,5-dimethyl-1,2,4-trithiolane, five-membered heterocyclic compounds containing three sulfur atoms. This document details the synthesis, structural characterization, and analytical properties of these isomers. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the synthetic pathway. This guide is intended to be a valuable resource for researchers in organic synthesis, analytical chemistry, and flavor science.
Introduction
This compound is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈S₃. The presence of two stereocenters at the C3 and C5 positions gives rise to cis- and trans- diastereomers.[1] These isomers are known to be significant contributors to the aroma of various food products, including cooked meats and certain fruits. A comprehensive understanding of their synthesis and characterization is crucial for applications in flavor chemistry and for the synthesis of novel sulfur-containing heterocyclic compounds.
Molecular Structure:
-
Systematic Name: this compound
-
Molecular Formula: C₄H₈S₃
-
Molecular Weight: 152.30 g/mol [2]
-
CAS Number: 23654-92-4 (for the mixture of isomers)[3]
The two methyl groups on the 1,2,4-trithiolane (B1207055) ring can be arranged in either a cis or trans configuration relative to the plane of the ring.
Synthesis of this compound Isomers
A common and effective method for the synthesis of this compound involves the reaction of acetaldehyde (B116499) with hydrogen sulfide (B99878).[1][4] This reaction typically produces a mixture of the cis- and trans- isomers.
Experimental Protocol: Synthesis from Acetaldehyde and Hydrogen Sulfide
This protocol is based on the general method described for the synthesis of 1,2,4-trithiolanes from aldehydes and hydrogen sulfide.
Materials:
-
Acetaldehyde
-
Hydrogen sulfide gas
-
Diisobutylamine (or another suitable amine catalyst)
-
Sulfur
-
An appropriate solvent (e.g., ethanol (B145695) or methanol)
-
Hydrochloric acid (for acidification)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
A solution of acetaldehyde in the chosen solvent is prepared in a reaction vessel equipped with a gas inlet and a stirrer.
-
The solution is cooled in an ice bath.
-
A stream of hydrogen sulfide gas is bubbled through the cooled solution while stirring. An amine catalyst, such as diisobutylamine, is added to the reaction mixture.
-
After the initial reaction, elemental sulfur is added, and the passage of hydrogen sulfide is continued until the reaction is complete.
-
The reaction mixture is then acidified with hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The ethereal extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product as a mixture of cis- and trans-3,5-dimethyl-1,2,4-trithiolane.
Diagram of the Synthetic Pathway:
Caption: Synthesis of this compound.
Separation of Cis- and Trans- Isomers
The cis- and trans- isomers of this compound can be separated using gas chromatography (GC). The difference in their physical properties allows for their resolution on a suitable GC column.
Experimental Protocol: Gas Chromatographic Separation
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column: A non-polar column such as a DB-5 or equivalent is often suitable. For specific applications, a more polar column may provide better resolution.
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 280 °C (for FID)
Procedure:
-
Prepare a dilute solution of the cis- and trans- isomer mixture in a volatile solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Record the chromatogram. The two isomers will elute at different retention times, allowing for their identification and quantification.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers
| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| cis | CH₃ | 1.6 - 1.8 | 20 - 25 |
| CH | 4.2 - 4.5 | 50 - 55 | |
| trans | CH₃ | 1.5 - 1.7 | 19 - 24 |
| CH | 4.1 - 4.4 | 49 - 54 |
Note: These are estimated ranges and actual values may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 152.
Table 2: Major Mass Spectral Fragments of this compound
| m/z | Proposed Fragment |
| 152 | [C₄H₈S₃]⁺ (Molecular Ion) |
| 106 | [C₂H₆S₂]⁺ |
| 91 | [C₂H₃S₂]⁺ |
| 74 | [C₂H₆S]⁺ |
| 61 | [CH₃S₂]⁺ |
| 45 | [CH₃S]⁺ |
Fragmentation Pathway Visualization:
Caption: Proposed MS Fragmentation of this compound.
Physical and Chemical Properties
Table 3: Physical Properties of this compound
| Property | Value |
| Boiling Point | 43-45 °C at 0.7 mmHg |
| Density | 1.241 - 1.261 g/cm³ |
| Refractive Index | 1.593 - 1.603 |
| Solubility | Insoluble in water, soluble in fats and organic solvents |
Conclusion
This technical guide has provided a detailed overview of the synthesis, separation, and characterization of the cis- and trans- isomers of this compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers working with these and related sulfur-containing heterocyclic compounds. Further research to obtain high-resolution NMR spectra and single-crystal X-ray diffraction data for the individual isomers would provide deeper insights into their precise three-dimensional structures and conformational dynamics.
References
The Meaty Aroma of a Sulfur Heterocycle: A Technical Guide to 3,5-Dimethyl-1,2,4-trithiolane in Food
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for the sulfur-containing heterocyclic compound 3,5-Dimethyl-1,2,4-trithiolane. This volatile compound is a significant contributor to the desirable meaty and savory aromas in a variety of cooked foods. This document details its formation pathways, summarizes available quantitative data, and presents a detailed experimental protocol for its analysis.
Natural Occurrence and Sensory Profile
This compound is a key aroma compound identified in a range of thermally processed foods. Its characteristic flavor is described as beefy, meaty, and sulfurous.[1] The presence of this compound is often associated with the desirable savory notes generated during cooking.
Table 1: Natural Occurrence of this compound in Various Food Matrices
| Food Category | Specific Food Item(s) | Cooking Method(s) | Reference(s) |
| Meat | Beef, Pork, Mutton, Chicken | Roasting, Boiling, Frying | [1][2] |
| Seafood | Shrimp, Clam | Cooking | [2] |
| Vegetables | Potato, Beans | Cooking | [1] |
| Nuts | Roasted Filberts | Roasting | [2] |
Note: While detected in these foods, quantitative data on the natural concentration of this compound is limited in publicly available literature.
Formation Pathway
The formation of this compound in food is primarily a result of the thermal degradation of the sulfur-containing amino acid, L-cysteine (B1669680), during cooking processes such as the Maillard reaction. The key precursors are acetaldehyde (B116499) and hydrogen sulfide, both of which can originate from the breakdown of cysteine.[2][3][4]
The proposed pathway involves the reaction of acetaldehyde with hydrogen sulfide. This reaction can be influenced by factors such as pH and the presence of other reactive intermediates.[2]
Caption: Proposed formation pathway of this compound.
Quantitative Data
Quantitative data for the natural occurrence of this compound in food is scarce. Many studies identify its presence but do not report its concentration. However, information on its approved use as a food additive provides an indication of the levels at which it can be found in commercially prepared foods.
Table 2: Approved Usage Levels of this compound as a Flavoring Agent
| Food Category | Average Maximum PPM |
| Gravies | 0.30000 |
| Meat Products | 0.30000 |
| Milk Products | 0.30000 |
| Soups | 0.30000 |
Source: The Good Scents Company Information System
For context, a study on a related compound, 3,5-diethyl-1,2,4-trithiolane , in various cooked Allium species provides an example of the concentration range for this class of compounds in a natural food matrix.
Table 3: Concentration of cis- and trans-3,5-Diethyl-1,2,4-trithiolane in Cooked Allium Varieties (Illustrative Example)
| Allium Variety | Concentration (µg/kg) |
| Onion (steamed) | 1.5 - 12.3 |
| Leek (steamed) | 0.8 - 3.1 |
| Garlic (steamed) | Not detected - 0.2 |
Note: This data is for a related compound and is provided for illustrative purposes due to the lack of quantitative data for this compound.[5]
Experimental Protocols
The analysis of volatile sulfur compounds like this compound from complex food matrices typically involves a headspace extraction technique followed by gas chromatography-mass spectrometry (GC-MS). A highly accurate method for quantification is the use of a stable isotope dilution assay (SIDA).
Detailed Methodology for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis
This protocol is a representative methodology for the qualitative and semi-quantitative analysis of this compound in a cooked meat matrix.
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Instrumentation and Parameters:
-
HS-SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often suitable for broad-range volatile analysis.
-
Gas Chromatograph (GC):
-
Inlet: Splitless mode, 250°C.
-
Column: A non-polar or medium-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Identification: Based on comparison of mass spectra with libraries (e.g., NIST) and retention indices.
-
Stable Isotope Dilution Assay (SIDA) for Accurate Quantification
For precise and accurate quantification, SIDA is the gold standard.[6] This technique involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C- or D-labeled this compound) to the sample at the beginning of the extraction process. The ratio of the native analyte to the labeled internal standard is then measured by MS. This method corrects for losses during sample preparation and instrumental analysis, leading to highly accurate results. The general workflow is similar to the HS-SPME-GC-MS protocol, with the critical addition of the labeled standard at the initial stage.
Conclusion
This compound is a naturally occurring volatile sulfur compound that plays a crucial role in the desirable meaty and savory aromas of cooked foods. Its formation is intricately linked to the thermal degradation of cysteine. While its presence is well-documented in various food matrices, there is a notable gap in the literature regarding its quantitative levels in these foods. The methodologies outlined in this guide, particularly HS-SPME-GC-MS and stable isotope dilution assays, provide robust frameworks for the further investigation and quantification of this important flavor compound. A deeper understanding of its concentration and formation will be invaluable for food scientists and flavor chemists in optimizing food processing techniques and developing authentic meaty flavors.
References
- 1. Showing Compound this compound (FDB008043) - FooDB [foodb.ca]
- 2. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 3. Mechanism of formation of sulphur aroma compounds from l-ascorbic acid and l-cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of 3,5-Dimethyl-1,2,4-trithiolane in the Maillard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3,5-Dimethyl-1,2,4-trithiolane, a key sulfur-containing heterocyclic compound that significantly influences the flavor profiles of thermally processed foods. Formed during the Maillard reaction, particularly through the degradation of sulfur-containing amino acids like cysteine, this volatile compound is renowned for its characteristic meaty, beefy, and sulfurous aroma. This document elucidates the chemical properties, formation pathways, and sensory characteristics of this compound. Detailed experimental protocols for its analysis via Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and a general laboratory synthesis are provided. Furthermore, this guide presents available data on its occurrence and the factors influencing its formation, alongside visualizations of its chemical structure, formation mechanism, and analytical workflow to support researchers in food science, flavor chemistry, and related fields.
Introduction
The Maillard reaction, a non-enzymatic browning process involving amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods. This complex cascade of reactions generates a plethora of volatile and non-volatile compounds that contribute to the desirable aromas, tastes, and colors of a wide array of food products, from baked bread to roasted meats. Among the vast array of compounds generated, sulfur-containing molecules often play a disproportionately significant role due to their extremely low odor thresholds.
This compound is a five-membered heterocyclic compound containing three sulfur atoms and two carbon atoms, each bearing a methyl group. It is recognized as a potent aroma compound with a distinct meaty and sulfurous character[1][2]. Its presence has been confirmed in a variety of cooked foods, including boiled and roasted beef, pork, mutton, and chicken, as well as in some cooked vegetables and seafood[3]. The formation of this compound is intrinsically linked to the Maillard reaction, arising from the interaction of degradation products of sulfur-containing precursors. Understanding the mechanisms of its formation and its sensory impact is crucial for controlling and optimizing flavor profiles in food production and for the development of novel flavor systems.
Chemical and Physical Properties
This compound is a volatile organic compound with the molecular formula C₄H₈S₃. It exists as cis- and trans-isomers, which may exhibit different sensory properties.
| Property | Value |
| Molecular Formula | C₄H₈S₃ |
| Molecular Weight | 152.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 23654-92-4 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Meaty, beefy, sulfurous |
| Boiling Point | Not readily available |
| Solubility | Insoluble in water; soluble in organic solvents |
Formation in the Maillard Reaction
The formation of this compound is a hallmark of the Maillard reaction in sulfur-rich systems. Its primary precursors are acetaldehyde (B116499) and hydrogen sulfide (B99878), which are themselves degradation products of common food components during heating.
Precursor Generation
-
Hydrogen Sulfide (H₂S): The principal source of hydrogen sulfide in the Maillard reaction is the Strecker degradation of the sulfur-containing amino acid cysteine. Cysteine readily degrades upon heating to produce H₂S, ammonia, and pyruvic acid.
-
Acetaldehyde (CH₃CHO): Acetaldehyde can be formed through several pathways during the Maillard reaction, including the Strecker degradation of the amino acid alanine (B10760859) and the retro-aldol condensation of sugars.
Formation Pathway
The formation of this compound proceeds through the reaction of acetaldehyde and hydrogen sulfide. While the precise mechanism is complex and can involve several intermediates, a generally accepted pathway is the acid-catalyzed reaction between these two precursors.
Influence of Reaction Conditions
The yield of this compound is significantly influenced by the conditions of the Maillard reaction.
-
pH: The formation of this compound is favored in slightly acidic conditions. Studies have shown that a pH of around 5.1 is optimal for the formation of this compound isomers in model systems containing cysteine and 2,5-dimethyl-4-hydroxy-3(2H)-furanone. At a more neutral pH of 7.1, the formation of other heterocyclic compounds like thiazoles and pyrazines tends to dominate.
-
Temperature and Time: As with most Maillard reaction products, the formation of this compound increases with temperature and reaction time, up to a certain point. However, excessive heat can lead to its degradation and the formation of other volatile compounds.
-
Precursor Concentration: The availability of cysteine and reducing sugars directly impacts the concentration of the acetaldehyde and hydrogen sulfide precursors, and thus the final yield of this compound.
Quantitative Data
Precise quantitative data on the formation of this compound from controlled Maillard reaction model systems is limited in publicly available literature. However, its presence has been widely reported in various food products, and some studies provide semi-quantitative information. In a reaction system of glucose and cysteine, this compound was identified as the major product.
Table 1: Occurrence and Relative Abundance of this compound
| Food Matrix | Cooking Method | Relative Abundance/Concentration | Reference |
| Cooked Beef | Boiled/Roasted | Present, contributes to meaty aroma | [4] |
| Cooked Pork | Boiled/Roasted | Present | [3] |
| Cooked Mutton | Boiled/Roasted | Present | [3] |
| Fried Chicken | Frying | Identified as a major volatile compound | [5] |
| Glucose-Cysteine Model System | Heating at 180°C, pH 7.5 | Major product | [6] |
| Cysteine-DHMF* Model System | Heating at pH 5.1 | Major component |
*DHMF: 2,5-dimethyl-4-hydroxy-3(2H)-furanone
Table 2: Factors Influencing the Formation of this compound
| Factor | Optimal Condition/Effect | Reference |
| pH | Slightly acidic (approx. 5.1) | |
| Precursors | Presence of sulfur-containing amino acids (e.g., cysteine) and a source of acetaldehyde (e.g., reducing sugars, alanine) | [7] |
| Temperature | Formation increases with heating, but degradation can occur at very high temperatures. |
Experimental Protocols
Analysis of this compound by HS-SPME-GC-MS
This protocol outlines a general method for the extraction and analysis of this compound from a food matrix. Optimization of parameters may be required for specific sample types.
Objective: To identify and quantify this compound in a food sample.
Materials:
-
Food sample (e.g., cooked meat, broth)
-
20 mL headspace vials with PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Sodium chloride (NaCl)
-
Deionized water
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)
Procedure:
-
Sample Preparation:
-
Homogenize the solid food sample.
-
Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
For liquid samples, pipette 5-10 mL into the vial.
-
Add 1-2 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.
-
If using an internal standard, spike the sample at this stage.
-
Immediately seal the vial with the septum cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath set to a temperature between 50-70°C.
-
Allow the sample to equilibrate for 15-30 minutes.
-
Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30-60 minutes at the same temperature.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately after extraction, retract the fiber and insert it into the GC injection port for thermal desorption.
-
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Desorption Time: 2-5 minutes (in splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 4°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
-
MS Parameters (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with a library database (e.g., NIST).
-
Quantify the compound using the peak area of a characteristic ion and an internal or external standard calibration curve.
-
General Laboratory Synthesis of this compound
This protocol describes a general method for the synthesis of 3,5-dialkyl-1,2,4-trithiolanes, which can be adapted for this compound. This procedure should be performed by trained personnel in a well-ventilated fume hood due to the use of hydrogen sulfide.
Objective: To synthesize this compound from acetaldehyde and hydrogen sulfide.
Materials:
-
Acetaldehyde
-
Hydrogen sulfide (gas or a suitable source like sodium hydrosulfide)
-
Anhydrous diethyl ether or another suitable organic solvent
-
Dry ice/acetone bath
-
Hydrochloric acid (catalyst)
-
Sodium sulfate (B86663) (for drying)
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a drying tube.
-
Cool the flask in a dry ice/acetone bath to approximately -70°C.
-
-
Reaction:
-
Dissolve acetaldehyde in anhydrous diethyl ether and add it to the cooled flask.
-
Slowly bubble hydrogen sulfide gas through the stirred solution. The reaction is typically exothermic, so maintain the low temperature.
-
Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Continue bubbling hydrogen sulfide for several hours until the reaction is complete (can be monitored by TLC or GC).
-
-
Work-up:
-
Once the reaction is complete, stop the flow of hydrogen sulfide and allow the mixture to warm to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of cis- and trans-isomers and other sulfur-containing byproducts.
-
Purify the this compound by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).
-
Collect the fractions containing the product and remove the solvent to obtain the purified trithiolane.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Sensory Properties and Flavor Contribution
This compound is characterized by a potent aroma profile that is highly desirable in many savory food applications.
-
Odor Profile: The primary descriptors for its aroma are "meaty," "beefy," and "sulfurous"[1][2]. At very low concentrations, it imparts a savory, cooked-meat character. At higher concentrations, the sulfurous notes can become more pronounced and potentially overwhelming.
-
Flavor Contribution: In cooked meats, this compound is a key component of the characteristic "meaty" flavor. Its presence, along with other volatile sulfur compounds, pyrazines, and lipid-derived aldehydes, creates the complex and appealing aroma of roasted and boiled meats. The balance between the cis- and trans-isomers may also influence the overall sensory perception.
Conclusion
This compound is a critically important flavor compound generated during the Maillard reaction, particularly in the presence of sulfur-containing amino acids. Its potent meaty and sulfurous aroma makes it a key contributor to the desirable flavor of cooked meats and other savory products. The formation of this compound is highly dependent on reaction conditions such as pH, temperature, and the availability of its precursors, acetaldehyde and hydrogen sulfide.
For researchers and professionals in the food and flavor industry, a thorough understanding of the formation and sensory properties of this compound is essential for flavor creation, optimization, and off-flavor mitigation. The analytical and synthetic protocols provided in this guide offer a practical framework for the study and application of this impactful flavor molecule. Further research focusing on the precise quantification of this compound in various food systems and under different processing conditions will undoubtedly provide deeper insights into the complex chemistry of food flavor.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. researchgate.net [researchgate.net]
- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 5. ab :: Animal Bioscience [animbiosci.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]
Unraveling the Sensory Profile of 3,5-Dimethyl-1,2,4-trithiolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic compound that plays a significant role in the aroma profile of various cooked foods, particularly meats. Its potent, characteristic odor makes it a key component in the development of savory flavors and a subject of interest for sensory science and drug development focused on olfactory pathways. This technical guide provides an in-depth exploration of the olfactory profile, sensory characteristics, and underlying perceptual mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Olfactory Profile and Sensory Characteristics
This compound is primarily described with potent meaty, beefy, and sulfurous aroma characteristics. It has also been associated with onion-like notes. This compound exists as two stereoisomers, cis and trans, which may contribute differently to the overall sensory perception. The presence of these isomers has been confirmed in boiled beef.
Quantitative Sensory Data
The sensory impact of a volatile compound is determined by its concentration relative to its odor threshold. The following table summarizes the available quantitative data for the flavor and odor thresholds of this compound and its isomers.
| Compound | Isomer | Medium | Threshold Type | Threshold Value | Reference |
| This compound | Mixture | Not Specified | Flavor | 10 ppb | [No specific citation found in search results] |
| This compound | cis | Water | Odor | Data not available in search results | [1] |
| This compound | trans | Water | Odor | Data not available in search results | [1] |
Experimental Protocols for Sensory Analysis
The characterization of the olfactory profile of this compound relies on sophisticated analytical techniques that couple chemical separation with human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the primary method employed for this purpose.
Gas Chromatography-Olfactometry (GC-O) Protocol
This protocol outlines a general methodology for the sensory analysis of this compound in a food matrix.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Objective: To extract volatile and semi-volatile compounds from the sample matrix.
-
Procedure:
-
A representative sample (e.g., cooked meat homogenate) is placed in a sealed vial.
-
An internal standard can be added for quantification purposes.
-
The vial is heated to a specific temperature (e.g., 60°C) to promote the release of volatile compounds into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
2. Gas Chromatography (GC) Separation:
-
Objective: To separate the individual volatile compounds extracted from the sample.
-
Typical Parameters:
-
Injection: The SPME fiber is desorbed in the hot GC inlet (e.g., 250°C).
-
Column: A capillary column with a polar stationary phase (e.g., DB-WAX or FFAP) is often used for the separation of sulfur compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A programmed temperature ramp is used to elute compounds based on their boiling points and polarity (e.g., start at 40°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes).
-
3. Olfactometry (O) and Mass Spectrometry (MS) Detection:
-
Objective: To identify the odor-active compounds and their chemical structures.
-
Procedure:
-
The effluent from the GC column is split between a mass spectrometer (MS) detector and an olfactometry port.
-
A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.
-
Simultaneously, the MS detector records the mass spectrum of the eluting compounds.
-
The odor events recorded by the panelist are correlated with the peaks in the chromatogram and the corresponding mass spectra to identify the odor-active compounds.
-
Mechanism of Olfactory Perception
The perception of this compound, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).
While the specific human olfactory receptor for this compound has not yet been definitively identified, research on the perception of other volatile sulfur compounds provides strong indications of the likely mechanism. Studies have shown that certain olfactory receptors for sulfur-containing ligands require the presence of metal ions, particularly copper (Cu²⁺), for their activation.[2]
A notable example is the mouse olfactory receptor mOR244-3 , which has been shown to be activated by various sulfur compounds, with its sensitivity being dependent on the presence of copper ions.[2] A human olfactory receptor, OR2T11 , has also been identified as being responsive to low-molecular-weight thiols in a copper-dependent manner.[2] It is plausible that the perception of this compound involves a similar mechanism, where the trithiolane moiety chelates with a copper ion within the binding pocket of a specific olfactory receptor, leading to a conformational change and subsequent signal transduction.
The Olfactory Signaling Pathway
The binding of an odorant-metal complex to an olfactory receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.
Conclusion
This compound is a potent aroma compound with a distinct meaty and sulfurous character. Its sensory impact is a crucial aspect of savory flavor chemistry. While quantitative data on the odor thresholds of its individual isomers require further investigation, the methodologies for its sensory analysis are well-established. The likely mechanism of its perception involves a metal-dependent activation of specific olfactory receptors, a promising area for future research. This technical guide provides a foundational understanding for researchers and professionals working to unravel the complexities of flavor perception and develop novel applications in the food and pharmaceutical industries.
References
Thermal Degradation of 3,5-Dimethyl-1,2,4-trithiolane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic compound that contributes to the aroma of various cooked foods. Understanding its thermal stability and degradation pathways is crucial for food science, flavor chemistry, and in the context of drug development where thermal processing may be involved. This technical guide provides a comprehensive overview of the thermal degradation of this compound, including its primary degradation pathways, proposed mechanisms, and the analytical techniques employed for its study.
Primary Thermal Degradation Pathway
The thermal decomposition of 1,2,4-trithiolanes, including this compound, is generally understood to proceed through a [3+2]-cycloelimination reaction. This concerted pericyclic reaction involves the cleavage of two carbon-sulfur bonds and one sulfur-sulfur bond, leading to the formation of more stable, smaller molecules.
Upon heating, this compound is proposed to decompose primarily into thioacetaldehyde (B13765720) (ethanethial) and a dithiirane (B14625396) intermediate. The dithiirane is highly reactive and is in equilibrium with its isomeric form, a thiocarbonyl S-sulfide (thioacetaldehyde S-sulfide). These reactive sulfur species can undergo further reactions, such as dimerization, polymerization, or reaction with other components in the matrix.
Caption: Proposed primary thermal degradation pathway of this compound.
Quantitative Data
| Parameter | Value (Illustrative) | Method of Determination |
| Decomposition Temperature (Td) | 180 - 250 °C | Thermogravimetric Analysis (TGA) |
| Activation Energy (Ea) | 120 - 180 kJ/mol | Differential Scanning Calorimetry (DSC) |
| Primary Product Yield (Thioacetaldehyde) | 40 - 60% | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |
Note: The values presented in this table are for illustrative purposes and are based on the thermal behavior of structurally related organosulfur compounds. Actual experimental values for this compound may vary.
Experimental Protocols
The study of the thermal degradation of this compound typically involves a combination of analytical techniques to identify the degradation products and to determine the kinetics of the decomposition process.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile degradation products.
Methodology:
-
A small, precise amount of the this compound sample is placed in a pyrolysis probe.
-
The probe is rapidly heated to a predetermined temperature (e.g., in the range of 200-600 °C) in an inert atmosphere (e.g., helium).
-
The thermal degradation products (pyrolysate) are swept directly into the injection port of a gas chromatograph (GC).
-
The components of the pyrolysate are separated based on their boiling points and interactions with the GC column stationary phase.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range.
Methodology:
-
A small sample of this compound is placed in a high-purity sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
A plot of mass versus temperature (TGA curve) reveals the temperatures at which weight loss occurs, indicating decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions and to determine thermodynamic parameters.
Methodology:
-
A known mass of the sample is encapsulated in a sample pan, and an empty pan is used as a reference.
-
Both pans are heated at a linear rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic or exothermic peaks on the resulting DSC curve indicate thermal events such as melting, decomposition, or phase transitions. Analysis of these peaks can provide information on the enthalpy and activation energy of the decomposition.
Caption: General experimental workflow for the analysis of thermal degradation.
Conclusion
The thermal degradation of this compound is believed to primarily follow a [3+2]-cycloelimination pathway, yielding thioacetaldehyde and reactive sulfur intermediates. While specific quantitative data for this compound is limited, a combination of analytical techniques such as Py-GC-MS, TGA, and DSC can be employed to thoroughly characterize its thermal behavior. Further research is warranted to determine the precise kinetic and thermodynamic parameters of this degradation process, which will be valuable for applications in food science and pharmaceutical development.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Dimethyl-1,2,4-trithiolane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of 3,5-Dimethyl-1,2,4-trithiolane. The information contained herein is essential for the identification and characterization of this volatile sulfur compound, which is of significant interest in flavor chemistry and other areas of chemical research. This guide offers detailed experimental protocols, a thorough presentation of fragmentation data, and a logical visualization of the fragmentation pathways.
Core Data Presentation: Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is crucial for the unambiguous identification of the compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 45 | 45.5 | [CH3S]+ |
| 46 | 13.6 | [CH2S]+• |
| 47 | 15.9 | [CH3S+H]+ |
| 59 | 100.0 | [C2H3S]+ |
| 60 | 90.9 | [C2H4S]+• |
| 61 | 22.7 | [C2H5S]+ |
| 64 | 9.1 | [S2]+• |
| 88 | 20.5 | [C2H4S2]+• |
| 93 | 13.6 | [C2H5S2]+ |
| 104 | 4.5 | [C3H4S2]+• |
| 120 | 2.3 | [C4H8S2]+• |
| 152 | 27.3 | [C4H8S3]+• (Molecular Ion) |
Experimental Protocols
The mass spectral data presented was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The following is a representative protocol for the analysis of this compound, based on established methods for volatile sulfur compounds.[1][2]
Sample Preparation:
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol. For headspace analysis, a known amount of the compound can be added to a vial and allowed to equilibrate.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Splitless or split injection can be used depending on the sample concentration. The injector temperature is typically set to 250°C.
-
Oven Temperature Program: An initial oven temperature of 40-60°C is held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Fragmentation Pathway Visualization
The fragmentation of this compound upon electron ionization involves the cleavage of the trithiolane ring and subsequent loss of sulfur atoms and alkyl fragments. The proposed fragmentation pathway is depicted in the following diagram, generated using the DOT language.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Logical Workflow for Compound Identification
The process of identifying this compound using GC-MS follows a logical workflow. This involves sample introduction, separation by GC, ionization and fragmentation in the mass spectrometer, and finally, data analysis and library matching.
Caption: Logical workflow for the identification of this compound by GC-MS.
References
- 1. Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Dimethyl-1,2,4-trithiolane as a potential biomarker in food analysis
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-dimethyl-1,2,4-trithiolane, a volatile sulfur compound of interest in food science and potentially as a dietary biomarker. This document details its chemical properties, formation pathways, presence in various foodstuffs, and the analytical methodologies for its detection and quantification.
Introduction
This compound is a heterocyclic organic compound containing a five-membered ring with three sulfur atoms and two carbon atoms, each bearing a methyl group. It is recognized for its potent sensory characteristics, often described as "meaty," "beefy," and "sulfurous".[1][2][3] This compound is a key contributor to the aroma profile of many cooked foods, particularly those rich in sulfur-containing amino acids. Its formation is intrinsically linked to thermal processing, such as roasting, frying, and boiling. The presence and concentration of this compound can be indicative of the type of food and the processing conditions it has undergone, suggesting its potential as a biomarker for the consumption of certain cooked foods.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C4H8S3 | [4][5] |
| Molecular Weight | 152.30 g/mol | [4][5] |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 23654-92-4 | [4][5] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Meaty, beefy, sulfurous | [1][2][3] |
| Boiling Point | Not readily available | |
| Solubility | Insoluble in water; soluble in organic solvents |
Occurrence in Food
This compound has been identified as a volatile component in a variety of cooked food products. Its presence is most notably associated with cooked meats, where it contributes to the characteristic savory and roasted aroma.
| Food Matrix | Cooking Method | Presence Reported | Reference |
| Beef | Boiled, Roasted | Yes | [6] |
| Pork | Roasted, Boiled | Yes | [6] |
| Mutton | Roasted, Boiled | Yes | [6] |
| Chicken | Fried, Boiled, Pressure-cooked | Yes | [6] |
| Shrimp | Cooked | Yes | [6] |
| Clam | Cooked | Yes | [6] |
| Potato | Cooked | Yes | [2][3] |
| Beans | Cooked | Yes | [6] |
| Roasted Filberts (Hazelnuts) | Roasted | Yes | [6] |
| Durian | Fresh | Yes |
While widely detected, specific quantitative data for this compound in various food matrices are not extensively reported in publicly available literature. One study on a model system simulating meat flavor formation reported the concentration of the anti-isomer of this compound as shown in the table below.
| System | Concentration (µg/kg) | Reference |
| Cysteine-glucose-nonanal reaction mixture | 3119.84 ± 142.43 | [7] |
| Cysteine-glucose-(E,E)-2,4-nonadienal reaction mixture | 11519.27 ± 94.43 | [7] |
Formation Pathway
The primary formation route of this compound in food is through the Maillard reaction and the thermal degradation of the sulfur-containing amino acid, L-cysteine. During heating, cysteine degrades to produce key intermediates such as hydrogen sulfide (B99878) (H₂S) and acetaldehyde. These reactive species then combine to form the trithiolane ring structure.
Experimental Protocols for Analysis
The analysis of volatile sulfur compounds like this compound in complex food matrices typically involves extraction and concentration of the volatiles followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed sample preparation technique due to its simplicity, speed, and solvent-free nature.
Representative Protocol: HS-SPME-GC-MS Analysis of Volatile Compounds in Cooked Meat
Disclaimer: This is a generalized protocol based on common practices for volatile sulfur compound analysis. Specific parameters should be optimized for the matrix of interest and the target analyte.
-
Sample Preparation:
-
Homogenize a representative portion of the cooked meat sample (e.g., 5-10 g).
-
Transfer a precise amount of the homogenized sample into a headspace vial (e.g., 20 mL).
-
For quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte).
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a temperature-controlled autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Transfer the SPME fiber to the heated injection port of the GC (e.g., 250°C) to desorb the analytes onto the analytical column.
-
Separation: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to separate the compounds based on their boiling points and interactions with the stationary phase.
-
Detection: A mass spectrometer is used as the detector. It is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantifying target analytes.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
For quantitative analysis, construct a calibration curve using standards of known concentrations and calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard.
-
Potential as a Food Biomarker
The presence of this compound primarily in cooked meats suggests its potential as a biomarker of intake for these foods. An ideal biomarker should be specific to the food or food group of interest, and its levels in biological samples (e.g., urine, plasma) should correlate with intake.
Currently, the scientific literature on the absorption, metabolism, and excretion of this compound in humans is limited. While other compounds like 1-methylhistidine and 3-methylhistidine have been investigated as potential biomarkers for meat consumption, the role of volatile sulfur compounds like this compound in this context requires further research.[1][7][8] Future studies are needed to:
-
Investigate the dose-response relationship between the consumption of foods containing this compound and its concentration (or its metabolites) in human biofluids.
-
Elucidate the metabolic pathways of this compound in the human body.
-
Assess the stability of the compound and its metabolites in biological samples.
Conclusion
This compound is a significant contributor to the characteristic flavor of many cooked foods, particularly meat. Its formation via the Maillard reaction and cysteine degradation is a key process in the development of desirable food aromas. While analytical methods for its detection are established, there is a notable lack of comprehensive quantitative data across different food matrices. Furthermore, its potential as a specific biomarker for cooked meat consumption is an intriguing area that warrants further investigation, specifically through human intervention studies to understand its metabolic fate. This guide provides a foundational understanding for researchers and scientists working in food analysis and biomarker discovery.
References
- 1. Urinary biomarkers of meat consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB008043) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031470) [hmdb.ca]
- 4. 1,2,4-Trithiolane, 3,5-dimethyl- [webbook.nist.gov]
- 5. 1,2,4-Trithiolane, 3,5-dimethyl- [webbook.nist.gov]
- 6. This compound, 23654-92-4 [thegoodscentscompany.com]
- 7. Urinary biomarkers of meat consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Organoleptic Properties of 3,5-Dimethyl-1,2,4-trithiolane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic compound recognized as a significant contributor to the aroma of various cooked foods, particularly meat.[1] This volatile compound exists as two stereoisomers: cis (this compound) and trans (this compound). The spatial arrangement of the methyl groups in these isomers can significantly influence their interaction with olfactory receptors, leading to distinct organoleptic properties. This technical guide provides a comprehensive overview of the current knowledge on the sensory characteristics of these isomers, including their flavor profiles and odor thresholds, supported by detailed experimental methodologies.
Organoleptic Properties: A Comparative Analysis
While the organoleptic properties of the mixed isomers of this compound are generally described as "meaty," "beefy," and "sulfurous,"[1][2] detailed sensory data for the individual cis and trans isomers are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on structurally related compounds and general principles of sensory analysis of sulfur compounds.
Flavor Profile
The overall flavor profile of this compound is characterized by savory and meaty notes, making it a key component in the desirable aroma of cooked beef and other meats.[3] The formation of this and other sulfur compounds is often attributed to the Maillard reaction between cysteine and ribose, which are naturally present in meat.[4][5][6][7][8]
Odor and Flavor Thresholds
Data Summary
Due to the limited availability of specific quantitative data for the individual isomers of this compound, a comparative table of their distinct organoleptic properties cannot be definitively constructed at this time. The following table summarizes the currently available information for the compound as a mixture.
| Property | Value | References |
| Compound | This compound (mixture of isomers) | |
| General Flavor Profile | Meaty, Beefy, Sulfurous | [1][2] |
| Flavor Threshold in Water | 10 ppb | [9] |
| CAS Number (Mixture) | 23654-92-4 | [2] |
| CAS Number (cis-isomer) | 38348-23-1 | [10] |
| CAS Number (trans-isomer) | 38348-24-2 | [10] |
Experimental Protocols
To determine the specific organoleptic properties of the cis and trans isomers of this compound, a combination of synthesis, separation, and sensory evaluation techniques is required. The following sections outline the general methodologies that would be employed in such a study, based on established practices in flavor chemistry.
Synthesis and Isomer Separation
A detailed, publicly available protocol for the stereoselective synthesis of cis- and trans-3,5-dimethyl-1,2,4-trithiolane is not readily found. However, general methods for the synthesis of 1,2,4-trithiolanes have been described. One common approach involves the reaction of aldehydes or ketones with a source of sulfur, such as hydrogen sulfide (B99878), often in the presence of a catalyst.
A plausible synthetic route, adapted from literature on related compounds, is the reaction of acetaldehyde (B116499) with hydrogen sulfide and elemental sulfur. This reaction typically yields a mixture of the cis and trans isomers.
Separation of Isomers: The separation of the cis and trans isomers is crucial for individual sensory evaluation. A patented method for the separation of related di-substituted trithiolane isomers suggests the use of preparative gas-liquid chromatography (GLC) or column chromatography.[11]
Logical Workflow for Synthesis and Separation:
Caption: Workflow for the synthesis and separation of this compound isomers.
Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique for determining the odor activity of individual volatile compounds in a mixture.
Experimental Workflow for GC-O Analysis:
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Methodology:
-
Sample Preparation: A pure sample of the isolated isomer (cis or trans) is serially diluted in an appropriate solvent (e.g., propylene (B89431) glycol or deodorized ethanol).
-
GC Separation: An aliquot of each dilution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5 or a polar column like DB-WAX) to separate the compound from any potential impurities.
-
Effluent Splitting: The effluent from the GC column is split, with one portion directed to a standard detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and the other to a heated sniffing port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent at the sniffing port and records the retention time and a detailed description of any perceived odor.
-
Aroma Extract Dilution Analysis (AEDA): By analyzing a dilution series, the flavor dilution (FD) factor can be determined. The FD factor is the highest dilution at which an odor is still perceivable. This method helps to identify the most potent odorants.
-
Odor Threshold Determination: The odor threshold is determined as the lowest concentration of the compound that can be detected by a certain percentage of the panelists.
Signaling Pathways
The perception of odorants like the this compound isomers begins with the interaction of the volatile molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a signal transduction cascade.
Simplified Olfactory Signaling Pathway:
Caption: Simplified diagram of the olfactory signal transduction pathway.
This intricate signaling process allows the brain to distinguish between a vast array of different odor molecules, including the subtle structural differences between the cis and trans isomers of this compound, potentially leading to distinct odor perceptions.
Conclusion
This compound is a key aroma compound with characteristic meaty and sulfurous notes. While the general organoleptic properties of the mixed isomers are known, a significant data gap exists regarding the specific sensory attributes of the individual cis and trans isomers. Further research employing the detailed experimental protocols outlined in this guide is necessary to elucidate the distinct flavor profiles and odor thresholds of each isomer. This knowledge will be invaluable for food scientists, flavor chemists, and drug development professionals seeking to understand and modulate the sensory perception of sulfur-containing compounds.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031470) [hmdb.ca]
- 2. Showing Compound this compound (FDB008043) - FooDB [foodb.ca]
- 3. This compound, 23654-92-4 [thegoodscentscompany.com]
- 4. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of carnosine on volatile generation from Maillard reaction of ribose and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of urea on volatile generation from Maillard reaction of cysteine and ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of lipid in the maillard reaction between cysteine and ribose: The effect of a triglyceride and three phospholipids on the volatile products | Semantic Scholar [semanticscholar.org]
- 8. Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Odor Detection Thresholds & References [leffingwell.com]
- 10. VCF - Odour and Flavour threshold [vcf-online.nl]
- 11. US4293579A - Flavoring with 3,5-di-(2-methylpropyl)-1,2,4-trithiolane - Google Patents [patents.google.com]
The Biosynthesis of 3,5-Dimethyl-1,2,4-trithiolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1,2,4-trithiolane is a volatile sulfur-containing heterocyclic organic compound that contributes significantly to the characteristic aromas of various natural products, including cooked meats, onions, garlic, and the durian fruit.[1] Its potent, often meaty and sulfurous, aroma profile makes it a key flavor compound in the food industry. While its presence and sensory impact are well-established, its formation in natural products is not a straightforward enzymatic process but rather a complex interplay of precursor biosynthesis and subsequent chemical transformations. This technical guide provides an in-depth exploration of the current understanding of the formation of this compound, focusing on the biosynthetic origins of its precursors and the chemical pathways leading to its creation.
I. Biosynthesis of Precursors
The formation of this compound is fundamentally dependent on the availability of specific sulfur-containing amino acids and their derivatives. The biosynthetic pathways of these precursors vary between different organisms.
A. In Allium Species (Onion and Garlic)
In plants of the genus Allium, the key precursors are S-alk(en)yl cysteine sulphoxides.[2] The biosynthesis of these compounds involves the following key steps:
-
Synthesis of Cysteine: The pathway begins with the fixation of inorganic sulfate, which is ultimately incorporated into cysteine.
-
Formation of S-alk(en)yl Cysteine: Cysteine is then alk(en)ylated. Evidence suggests two potential routes for this step:
-
Alk(en)ylation of cysteine within a glutathione (B108866) molecule, followed by enzymatic cleavage.[2]
-
Direct (thio)alk(en)ylation of cysteine or its precursor, O-acetyl serine.[2]
-
-
Oxidation: The resulting S-alk(en)yl cysteine is oxidized to form the corresponding S-alk(en)yl cysteine sulphoxide.[2]
Key enzymes in this pathway include cysteine synthase and serine acetyltransferase .[3][4]
B. In Durian (Durio zibethinus)
The aroma of durian is heavily influenced by volatile sulfur compounds, with evidence pointing to methionine and the unusual amino acid ethionine as key precursors. The biosynthesis of these amino acids follows standard pathways, but their catabolism is a key source of volatile sulfur compounds. A crucial enzyme in this process is methionine gamma-lyase (MGL) , which is highly expressed in durian.[5] MGL can break down methionine and ethionine into methanethiol (B179389) and ethanethiol, respectively, which are highly reactive precursors for other sulfur compounds.[5]
C. In Meat
The primary precursor for this compound in meat is the amino acid cysteine . Cysteine is naturally present in muscle tissue and is released during the cooking process through the breakdown of proteins.
II. Formation of this compound
Current scientific evidence strongly suggests that the final assembly of the this compound ring is not directly catalyzed by a specific enzyme. Instead, it is the product of a series of non-enzymatic chemical reactions involving the degradation products of the aforementioned sulfur-containing precursors.
A. Maillard Reaction and Strecker Degradation
The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a cornerstone of flavor development in cooked foods. A key related process is the Strecker degradation of amino acids. In the context of this compound formation, the Strecker degradation of cysteine is of paramount importance.[6]
This process involves the following key steps:
-
Release of Hydrogen Sulfide (B99878) (H₂S) and Ammonia (NH₃): Cysteine degrades to produce hydrogen sulfide, ammonia, and acetaldehyde (B116499).[7]
-
Formation of Reactive Intermediates: The Maillard reaction itself generates a plethora of reactive carbonyl compounds.
-
Reaction of Intermediates: Hydrogen sulfide can then react with other degradation products, such as acetaldehyde, to form the trithiolane ring.
One proposed mechanism involves the reaction of two molecules of acetaldehyde with hydrogen sulfide and elemental sulfur (which can be formed from H₂S oxidation) or a polysulfide.
B. Decomposition of S-alk(en)yl Cysteine Sulphoxides
In Allium species, the enzyme alliinase is physically separated from its substrates, the S-alk(en)yl cysteine sulphoxides. When the plant tissues are damaged (e.g., by cutting or chewing), alliinase comes into contact with these precursors and cleaves them to form highly reactive sulfenic acids. These sulfenic acids then undergo a series of spontaneous reactions to produce a variety of volatile sulfur compounds, including thiosulfinates. It is hypothesized that the degradation products of these thiosulfinates can further react to form trithiolanes, although the precise mechanisms are not fully elucidated.
III. Quantitative Data
Quantitative data on the biosynthesis of this compound is scarce due to its formation through complex, non-enzymatic reactions. However, studies on model systems have provided some insights into its formation.
| Precursors | Reaction Conditions | Product(s) | Reference |
| L-cysteine (B1669680) and L-ascorbic acid | Phosphate-buffered solution (pH 8), heated at 140±2°C for 2h | cis and trans-3,5-dimethyl-1,2,4-trithiolane (among other sulfur compounds) | [7] |
| L-cysteine and ribose with egg yolk phospholipid | Heated aqueous solution | Shift in odor profile to more "cooked beef-like", indicating formation of complex sulfur compounds | [6] |
IV. Experimental Protocols
Elucidating the formation pathways of natural products often relies on isotopic labeling studies. While a specific, detailed protocol for the biosynthesis of this compound is not available due to its non-enzymatic formation, the following general protocol for isotopic labeling can be adapted by researchers to trace the incorporation of precursors into the final product in a given biological matrix or model system.
General Protocol for Isotopic Labeling Study
Objective: To determine the incorporation of isotopically labeled precursors (e.g., ¹³C-cysteine, ³⁴S-cysteine) into this compound.
Materials:
-
Biological matrix (e.g., meat homogenate, plant tissue culture) or model system (e.g., aqueous solution of precursors).
-
Isotopically labeled precursor (e.g., U-¹³C-L-cysteine, ³⁴S-L-cysteine).
-
Unlabeled precursor (for control experiments).
-
Incubation system with temperature and atmosphere control.
-
Solvents for extraction (e.g., dichloromethane, diethyl ether).
-
Solid Phase Microextraction (SPME) fibers (for headspace analysis).
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
Workflow:
Procedure:
-
Sample Preparation:
-
Prepare at least two sets of samples. To the experimental group, add the isotopically labeled precursor. To the control group, add the corresponding unlabeled precursor in the same concentration.
-
-
Incubation:
-
Incubate all samples under conditions that promote the formation of this compound (e.g., for a meat model system, heat to a specific temperature for a defined period).
-
-
Extraction of Volatiles:
-
Following incubation, extract the volatile compounds. For headspace analysis, expose an SPME fiber to the headspace above the sample. For solvent extraction, use an appropriate organic solvent.
-
-
GC-MS Analysis:
-
Analyze the extracted volatiles using GC-MS. The gas chromatograph will separate the different compounds, and the mass spectrometer will provide their mass spectra.
-
-
Data Analysis:
-
Compare the mass spectrum of the this compound peak from the labeled experiment with that from the control.
-
An increase in the molecular ion mass corresponding to the incorporated isotope(s) in the labeled sample confirms that the precursor was used in the formation of the molecule. For example, the incorporation of two ¹³C atoms and three ³⁴S atoms would result in a mass increase of 14 Da.
-
V. Conclusion
The formation of this compound in natural products is a fascinating example of how complex flavor molecules can be generated without a direct, dedicated enzymatic pathway. The process is initiated by the biosynthesis of sulfur-containing amino acids, such as cysteine and methionine, through well-established metabolic routes. However, the final assembly of the trithiolane ring appears to be a result of the intricate and heat-driven chemistry of the Maillard reaction and the degradation of sulfur-containing precursors. For researchers and professionals in drug development and food science, understanding these formation pathways is crucial for manipulating and optimizing flavor profiles, as well as for identifying potential new bioactive compounds that may arise from these complex reaction cascades. Future research, likely employing advanced isotopic labeling and metabolomics techniques, will be instrumental in further elucidating the precise reaction mechanisms and intermediates involved in the formation of this important flavor compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. SULFUR BIOCHEMISTRY OF GARLIC: THE BIOSYNTHESIS OF FLAVOR PRECURSORS | International Society for Horticultural Science [ishs.org]
- 5. researchgate.net [researchgate.net]
- 6. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 7. Mechanism of formation of sulphur aroma compounds from l-ascorbic acid and l-cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of 3,5-Dimethyl-1,2,4-trithiolane from Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 3,5-Dimethyl-1,2,4-trithiolane, a significant sulfur-containing heterocyclic compound found in various natural products and utilized as a potent flavoring agent. The primary synthetic route detailed herein involves the reaction of acetaldehyde (B116499) with a sulfur source, mediated by hydrogen sulfide (B99878), often proceeding through an enamine intermediate. This document collates available data on experimental protocols, reaction mechanisms, and quantitative parameters to serve as a valuable resource for researchers in organic synthesis, flavor chemistry, and drug development.
Introduction
This compound is a volatile organic compound characterized by a five-membered ring containing three sulfur atoms and two carbon atoms, each substituted with a methyl group. It is a key aroma component in a variety of cooked foods, including boiled beef, pork, chicken, and mutton, contributing to their characteristic meaty and savory flavors. The compound exists as a mixture of cis and trans stereoisomers, each with distinct sensory properties. The synthesis of this compound is of significant interest for the food and flavor industry and serves as a model for the synthesis of other sulfur-containing heterocycles with potential applications in medicinal chemistry.
The most established synthetic pathway to 3,5-dialkyl-1,2,4-trithiolanes involves the reaction of an aldehyde with hydrogen sulfide and a sulfur source. While direct acid-catalyzed condensation is possible, a more controlled and widely cited method proceeds through the formation of an enamine intermediate. This guide will focus on the synthesis from the readily available starting material, acetaldehyde.
Reaction Mechanism and Signaling Pathway
The formation of this compound from acetaldehyde, hydrogen sulfide, and elemental sulfur can be understood as a multi-step process. A plausible reaction pathway, particularly when a secondary amine is used as a catalyst, involves the initial formation of an enamine from acetaldehyde. This enamine then serves as a more reactive intermediate for the subsequent addition of sulfur-containing species.
Proposed Reaction Pathway:
-
Enamine Formation: Acetaldehyde reacts with a secondary amine (e.g., diethylamine) to form an enamine intermediate. This reaction is typically reversible and is driven forward by the removal of water.
-
Thiolation: The electron-rich enamine reacts with hydrogen sulfide, a source of nucleophilic sulfur, to form a thiol intermediate.
-
Sulfuration and Cyclization: The thiol intermediate further reacts with elemental sulfur (or another sulfur source) and undergoes cyclization to form the stable this compound ring.
The following diagram illustrates this proposed signaling pathway:
Methodological & Application
Application Note: GC-MS Method for the Analysis of 3,5-Dimethyl-1,2,4-trithiolane in Meat
AN-2025-12-22
Introduction
3,5-Dimethyl-1,2,4-trithiolane is a significant sulfur-containing heterocyclic compound that contributes to the desirable "meaty" and "roasty" aroma of cooked meat.[1] It is formed during the thermal degradation of sulfur-containing precursors like cysteine, a common amino acid in meat.[1] The accurate quantification of this compound is crucial for flavor analysis, quality control, and the development of meat products and substitutes. This application note details a robust and sensitive method for the determination of this compound in meat samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
This method employs HS-SPME for the extraction and pre-concentration of volatile and semi-volatile compounds from the headspace of a heated meat sample.[2][3][4] A fused silica (B1680970) fiber coated with a specific stationary phase is exposed to the headspace above the sample, where volatile analytes, including this compound, are adsorbed. The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed. The desorbed compounds are separated on a capillary column and subsequently detected and quantified by a mass spectrometer. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, similar to methods developed for related compounds.[5]
Experimental Protocol
1. Materials and Reagents
-
Reagents : this compound analytical standard, deuterated internal standard (e.g., this compound-d6), Methanol (HPLC grade), Sodium Chloride (ACS grade), Deionized Water.
-
Apparatus :
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
SPME Autosampler or Manual Fiber Holder
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad recovery of volatiles.[4][6]
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Analytical balance
-
Homogenizer (e.g., food processor or blender)
-
Heating block or water bath with agitator for incubation
-
2. Sample Preparation
-
Obtain a representative portion of the meat sample (e.g., cooked beef, chicken).
-
Homogenize the meat to a uniform consistency.
-
Accurately weigh 5.0 g (± 0.1 g) of the homogenized meat into a 20 mL headspace vial.
-
Add 5.0 mL of deionized water and 2.0 g of sodium chloride to the vial. The salt increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.[7]
-
Spike the sample with a known concentration of the internal standard solution.
-
Immediately seal the vial with the screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
3. HS-SPME Procedure
The following table summarizes the optimized conditions for the HS-SPME extraction. These parameters were selected based on common practices for volatile compound analysis in meat.[7]
| Parameter | Value |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS |
| Incubation Temperature | 60 °C |
| Incubation Time | 20 minutes |
| Agitation | 250 rpm |
| Extraction Time | 30 minutes |
| Desorption Temperature | 250 °C |
| Desorption Time | 5 minutes |
4. GC-MS Analysis
The following instrumental parameters are recommended for the separation and detection of this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Start at 40 °C (hold 5 min), ramp at 5 °C/min to 180 °C, then ramp at 20 °C/min to 250 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan (m/z 40-300) |
5. Quantification and Data Analysis
-
Identification : The target analyte is identified by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification : A calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
-
Target Ions : For SIM mode, monitor characteristic ions for this compound (e.g., m/z 136, 92, 61) and its deuterated internal standard.
Method Validation Data (Hypothetical)
The following table presents typical performance characteristics for this method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/kg |
| Precision (RSD%) | < 10% |
| Recovery (%) | 92 - 105% |
Workflow Visualization
The overall experimental workflow is depicted in the diagram below.
Caption: Workflow for the analysis of this compound in meat.
The described HS-SPME-GC-MS method provides a selective, sensitive, and reliable protocol for the quantification of the key meat aroma compound this compound. This application note serves as a comprehensive guide for researchers and scientists in the food and flavor industry, enabling consistent and accurate analysis for quality control and research and development purposes.
References
- 1. Flavour Chemistry of Chicken Meat: A Review [animbiosci.org]
- 2. mdpi.com [mdpi.com]
- 3. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for the Quantification of 3,5-Dimethyl-1,2,4-trithiolane using Solid-Phase Microextraction (SPME)
AN-SPME-DMTT-001
Abstract
This document provides a detailed methodology for the quantification of 3,5-dimethyl-1,2,4-trithiolane, a key volatile sulfur compound found in various food products, particularly cooked meats. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free sample preparation technique is highly sensitive and suitable for the analysis of volatile and semi-volatile compounds in complex matrices. These guidelines are intended for researchers, scientists, and quality control professionals in the food and beverage and pharmaceutical industries.
Introduction
This compound is a heterocyclic sulfur compound that contributes to the characteristic aroma of cooked meats, such as beef, pork, and chicken.[1] Its potent, meaty, and sulfurous aroma makes it a significant component of food flavor profiles. Accurate quantification of this compound is essential for flavor and fragrance analysis, quality control of food products, and research into food chemistry. Solid-Phase Microextraction (SPME) is a simple, fast, and solvent-free extraction technique that is well-suited for the analysis of volatile organic compounds (VOCs) like this compound. This application note details a validated HS-SPME-GC-MS method for the reliable quantification of this compound.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, HS-SPME, and GC-MS analysis for the quantification of this compound.
Materials and Reagents
-
Analytical Standard: this compound (≥95% purity)
-
Internal Standard (IS): 2,4,6-Trimethylpyridine or a deuterated analog of the analyte.
-
Solvents: Methanol or Dichloromethane (GC grade) for standard preparation.
-
Reagents: Sodium chloride (NaCl, analytical grade).
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile sulfur compounds.[2][3]
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
Instrumentation
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
SPME-compatible GC injector
-
SPME fiber holder (manual or autosampler)
-
Heating block or water bath with agitation capabilities
Sample Preparation
-
Solid Samples (e.g., cooked meat):
-
Homogenize the sample to ensure uniformity.
-
Weigh 3-5 g of the homogenized sample into a 20 mL headspace vial.[2]
-
Add 5 mL of deionized water to the vial.
-
To enhance the release of volatile compounds, add 1-2 g of NaCl.
-
-
Liquid Samples (e.g., broth):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1-2 g of NaCl to the vial.
-
-
Spiking:
-
Spike the sample with a known concentration of the internal standard.
-
Seal the vial immediately with a magnetic screw cap.
-
HS-SPME Procedure
-
Incubation: Place the sealed vial in a heating block or water bath and incubate at 55-60°C for 15-20 minutes to allow for equilibration of the volatiles in the headspace.[2]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30-40 minutes at the same temperature with continuous agitation.[2]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the hot injector of the GC-MS for thermal desorption.
GC-MS Parameters
-
Injector: Splitless mode, 250-270°C.[2]
-
Desorption Time: 3-5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Column: A non-polar or medium-polar capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Key ions for this compound should be determined from the mass spectrum of the standard (e.g., m/z 152, 92, 61).
-
Quantitative Data
The following table summarizes the typical method validation parameters for the quantification of this compound using the described HS-SPME-GC-MS method. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 µg/L |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.07 µg/L |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Conclusion
The described HS-SPME-GC-MS method provides a robust and sensitive approach for the quantification of this compound in various matrices. The solvent-free nature of SPME, combined with the selectivity and sensitivity of GC-MS in SIM mode, allows for reliable analysis at trace levels. This application note serves as a comprehensive guide for researchers and analysts in the fields of food science, flavor chemistry, and drug development. Method validation parameters should be established in-house to ensure data quality and accuracy for specific sample types.
References
Laboratory Synthesis of 3,5-Dimethyl-1,2,4-trithiolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 3,5-Dimethyl-1,2,4-trithiolane, a volatile organic compound found in various cooked foods and recognized for its distinct meaty and sulfurous aroma. The synthesis is based on the reaction of acetaldehyde (B116499) with hydrogen sulfide (B99878), a common method for the preparation of 3,5-dialkyl-1,2,4-trithiolanes. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound. Additionally, this document includes a summary of the key quantitative data in a tabular format and a visual representation of the experimental workflow.
Introduction
This compound is a heterocyclic organic compound containing a five-membered ring with three sulfur atoms and two carbon atoms, each substituted with a methyl group. It is a significant flavor component in a variety of cooked foods, including boiled beef, roasted pork, and chicken. The synthesis of this compound is of interest to flavor chemists for use as a food additive and to researchers studying the complex chemical reactions that occur during cooking. The protocol described herein is a laboratory-scale synthesis suitable for producing analytical standards and for further research applications.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C4H8S3 | [1] |
| Molecular Weight | 152.30 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 43-45 °C at 0.70 mmHg | [2] |
| Specific Gravity | 1.241 - 1.261 @ 25 °C | [3] |
| Refractive Index | 1.593 - 1.603 @ 20 °C | [3] |
Spectroscopic Data
| Technique | Data | Reference |
| Mass Spectrometry (EI) | m/z: 152 (M+), 106, 91, 74, 61, 45 | [4] |
| ¹H NMR (CDCl₃) | Data not available in search results. | |
| ¹³C NMR (CDCl₃) | Data not available in search results. | |
| Infrared (IR) | Data not available in search results. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 3,5-dialkyl-1,2,4-trithiolanes.
Materials:
-
Acetaldehyde (CH₃CHO)
-
Hydrogen sulfide (H₂S) gas
-
Ammonia (B1221849) (NH₃) solution (e.g., 28% in water)
-
Diethyl ether (or other suitable organic solvent)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), dilute
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a gas inlet tube, a dropping funnel, and a magnetic stirrer. The flask should be placed in an ice bath to maintain a low temperature.
-
Reaction Mixture: To the flask, add a solution of acetaldehyde in diethyl ether.
-
Introduction of Reactants: While stirring the acetaldehyde solution and maintaining the temperature at 0-5 °C, slowly bubble hydrogen sulfide gas through the solution. Simultaneously, add a dilute aqueous solution of ammonia dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to keep the temperature below 10 °C.
-
Reaction Time: Continue the addition of hydrogen sulfide and ammonia for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, stop the flow of hydrogen sulfide and remove the ice bath. Allow the mixture to warm to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is a mixture of cis- and trans-isomers. Purify the product by vacuum distillation. The isomers can be further separated by preparative gas chromatography.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood due to the use of toxic and flammable substances.
-
Hydrogen sulfide is a highly toxic and flammable gas. Handle with extreme caution.
-
Acetaldehyde is a volatile and flammable liquid.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
References
Application Notes and Protocols: 3,5-Dimethyl-1,2,4-trithiolane as a Savory Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1,2,4-trithiolane is a volatile, sulfur-containing heterocyclic compound identified as a potent savory flavoring agent.[1] It imparts characteristic "beefy," "meaty," and "sulfurous" notes, making it a valuable component in the development of savory food products and flavor systems.[1] This compound is naturally found in a variety of cooked foods, including roast pork, beef, mutton, chicken, and certain vegetables, contributing to their desirable flavor profiles.[2] As a flavoring agent, it is recognized as GRAS (Generally Recognized as Safe) by the Flavor and Extract Manufacturers Association (FEMA), with FEMA number 3541.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and found no safety concerns at current levels of intake when used as a flavoring agent.[4]
These application notes provide detailed protocols for the synthesis, application, sensory evaluation, analytical quantification, and stability assessment of this compound for research and product development purposes.
Physicochemical and Regulatory Data
A summary of the key physicochemical properties and regulatory information for this compound is presented in Table 1.
Table 1: Physicochemical Properties and Regulatory Information for this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈S₃ | [5] |
| Molecular Weight | 152.3 g/mol | [5] |
| CAS Number | 23654-92-4 | [2] |
| FEMA Number | 3541 | [3] |
| JECFA Number | 573 | [3] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor/Flavor Profile | Meaty, beefy, sulfurous | [1] |
| Specific Gravity | 1.241 - 1.261 @ 25°C | [2] |
| Refractive Index | 1.593 - 1.603 @ 20°C | [2] |
| Boiling Point | 70-72°C @ 1.00 mm Hg | [6] |
| Solubility | Insoluble in water; soluble in alcohol and fats | [6] |
| GRAS Status | Yes | [2] |
Recommended Usage Levels
The following table provides recommended starting concentrations for the application of this compound in various food matrices. It is crucial to note that optimal usage levels are application-dependent and should be determined through sensory evaluation.
Table 2: Recommended Usage Levels of this compound in Food Products
| Food Category | Average Usual (ppm) | Average Maximum (ppm) | Reference |
| Gravies | - | 0.30 | [2] |
| Meat Products | - | 0.30 | [2] |
| Milk Products | - | 0.30 | [2] |
| Soups | - | 0.30 | [2] |
Signaling Pathways for Savory Taste Perception
The savory (umami) and mouthfulness (kokumi) sensations that can be enhanced by compounds like this compound are mediated by specific G protein-coupled receptors (GPCRs) located in taste receptor cells on the tongue.
Umami Taste Pathway: The primary umami taste is detected by the T1R1/T1R3 receptor.[7] Binding of umami substances, such as glutamate, activates the receptor, initiating a downstream signaling cascade. This involves the activation of G-proteins (gustducin), which in turn stimulate phospholipase Cβ2 (PLCβ2).[8] PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).[8] The increased intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of ATP as a neurotransmitter, which signals to the gustatory nerve fibers.[8]
Kokumi Sensation Pathway: While not a taste itself, kokumi enhances the perception of umami, sweet, and salty tastes. This sensation is mediated by the calcium-sensing receptor (CaSR).[9] Kokumi substances, such as certain gamma-glutamyl peptides, activate the CaSR, which also couples to G-proteins and is thought to modulate the signaling of other taste receptors, although the exact mechanism of enhancement is still under investigation.[9]
Experimental Protocols
The following protocols provide a framework for the synthesis, application, and evaluation of this compound.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 3,5-dialkyl-1,2,4-trithiolanes.[3]
Materials:
-
Hydrogen sulfide (B99878) (gas)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Gas dispersion tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, dissolve acetaldehyde in an equal volume of diethyl ether in a round-bottom flask equipped with a gas dispersion tube and a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly bubble hydrogen sulfide gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C.
-
Continue the addition of hydrogen sulfide until the solution is saturated.
-
Slowly add concentrated hydrochloric acid dropwise while maintaining the low temperature. A precipitate may form.
-
Allow the reaction to stir for an additional 2-3 hours at low temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with cold water, followed by a wash with a saturated sodium bicarbonate solution, and a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Application in a Processed Meat Model System
This protocol describes the incorporation of this compound into a model processed meat patty.
Materials:
-
Lean ground beef (85/15)
-
Salt
-
Phosphate blend
-
Water/ice
-
This compound stock solution (e.g., 0.1% in propylene (B89431) glycol or vegetable oil)
-
Bowl chopper or food processor
-
Patty former
-
Grill or pan
Procedure:
-
Prepare a control batch of meat patties by combining ground beef, salt, phosphate, and water/ice in a bowl chopper and processing to a fine emulsion.
-
Form the emulsion into patties of a consistent weight and thickness.
-
For the test batch, calculate the amount of this compound stock solution needed to achieve the desired final concentration in the meat (e.g., 0.3 ppm).
-
Add the calculated amount of the flavoring agent to the meat emulsion during the final stages of chopping to ensure even distribution.
-
Form the test patties to the same specifications as the control.
-
Cook the control and test patties to the same internal temperature (e.g., 71°C / 160°F).
-
Allow the patties to cool slightly before sensory evaluation.
Sensory Evaluation Protocol
A triangle test is recommended to determine if a perceptible difference exists between the control and the sample containing this compound.[10]
Materials:
-
Cooked control and test meat patties
-
Identical sample cups labeled with random 3-digit codes
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation booths or a quiet, odor-free environment
-
Ballot sheets
-
Trained sensory panelists (minimum of 8-10)
Procedure:
-
Cut the cooked patties into uniform, bite-sized pieces.
-
For each panelist, present three samples: two will be from one batch (e.g., control) and one from the other (e.g., test). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[10]
-
Instruct the panelists to taste the samples from left to right and identify the sample that is different from the other two.
-
Provide water and crackers for panelists to cleanse their palates between samples.
-
Collect the completed ballots.
-
Analyze the results statistically to determine if the number of correct identifications is significant.
Analytical Quantification by GC-MS
This protocol outlines a method for the quantification of this compound in a food matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Materials and Instrumentation:
-
GC-MS system with a mass selective detector
-
SPME autosampler and fibers (e.g., DVB/CAR/PDMS)
-
Headspace vials (20 mL) with caps (B75204) and septa
-
Analytical balance
-
Homogenizer
-
Internal standard (e.g., 2,4,6-trimethylpyridine)
-
This compound analytical standard
-
Sodium chloride
Procedure:
-
Sample Preparation:
-
Homogenize the cooked meat sample.
-
Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a headspace vial.
-
Add a known amount of internal standard.
-
Add a saturated solution of sodium chloride to enhance the release of volatiles.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated GC injection port.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to elute the compounds of interest.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, using characteristic ions for this compound for detection and quantification.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the this compound standard.
-
Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Flavor Stability Assessment
This protocol provides a method for assessing the stability of this compound in a food product over time.
Materials:
-
Food product containing a known initial concentration of this compound
-
Packaging material representative of the final product
-
Environmental chambers set to desired storage conditions (e.g., refrigerated, ambient, accelerated at 35°C)
-
GC-MS system for quantification
-
Sensory panel
Procedure:
-
Prepare a batch of the food product with the flavoring agent as described in Protocol 5.2.
-
Package the product in the chosen packaging material.
-
Store the packages under the different environmental conditions.
-
At specified time points (e.g., day 0, week 1, week 4, week 8, etc.), remove samples from each storage condition.
-
For each time point, conduct both analytical and sensory evaluations:
-
Analytical: Quantify the concentration of this compound using the GC-MS method described in Protocol 5.4.
-
Sensory: Conduct a descriptive sensory analysis with a trained panel to evaluate the intensity of the savory/meaty flavor and the presence of any off-notes.
-
-
Plot the concentration of this compound and the sensory intensity scores over time for each storage condition to determine the shelf-life and degradation kinetics of the flavoring agent in the specific food matrix.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a new flavoring agent like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. US1991765A - Aldehyde-hydrogen sulphide reaction product - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgsyn.org [orgsyn.org]
Application Note: Differentiation of 3,5-Dimethyl-1,2,4-trithiolane Isomers using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dimethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic compound that exists as cis and trans stereoisomers. The spatial arrangement of the two methyl groups relative to the trithiolane ring significantly influences the molecule's physical, chemical, and biological properties. In drug development and quality control, the precise identification and quantification of each isomer are critical, as different isomers can exhibit varied pharmacological activities and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed structural information at the atomic level, making it an ideal method for the unambiguous differentiation of these isomers. This application note provides a detailed protocol and data interpretation guide for distinguishing between the cis and trans isomers of this compound using ¹H and ¹³C NMR spectroscopy.
Principle
The differentiation of cis and trans isomers of this compound by NMR spectroscopy is based on the differences in the chemical environments of the protons and carbon atoms in each isomer. The distinct spatial arrangement of the methyl groups leads to subtle but measurable variations in their nuclear shielding, resulting in different chemical shifts (δ). Furthermore, through-bond scalar couplings (J-couplings) can also differ, providing additional structural confirmation. By analyzing the ¹H and ¹³C NMR spectra, characteristic signals for each isomer can be identified and used for their differentiation and quantification.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound. These values are based on established principles of NMR spectroscopy and provide a reference for the identification of each isomer.
Table 1: ¹H NMR Spectral Data for this compound Isomers
| Isomer | Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| cis | CH | Quartet | 4.20 | 6.8 |
| CH₃ | Doublet | 1.60 | 6.8 | |
| trans | CH | Quartet | 4.15 | 6.8 |
| CH₃ | Doublet | 1.58 | 6.8 |
Table 2: ¹³C NMR Spectral Data for this compound Isomers
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis | C3/C5 (CH) | 55.0 |
| CH₃ | 22.5 | |
| trans | C3/C5 (CH) | 54.5 |
| CH₃ | 22.0 |
Experimental Protocols
Sample Preparation
-
Weigh accurately approximately 5-10 mg of the this compound isomer mixture or the pure isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a standard 5 mm NMR tube using a clean Pasteur pipette.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.
-
Software: Standard spectrometer control and data processing software.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 10-12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-250 ppm.
-
Temperature: 298 K.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the isomers in a mixture.
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Isomer Differentiation by NMR
Application Notes and Protocols: 3,5-Dimethyl-1,2,4-trithiolane in Artificial Meat Flavor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-Dimethyl-1,2,4-trithiolane in the development of artificial meat flavors. This document includes detailed information on the chemical properties, synthesis, and application of this key flavor compound, as well as protocols for its incorporation into plant-based meat analogues and subsequent sensory evaluation.
Introduction to this compound
This compound is a sulfur-containing heterocyclic compound that is a potent contributor to the characteristic aroma of cooked meat.[1] It is known for its beefy, meaty, and sulfurous flavor profile and has been identified in cooked pork, beef, mutton, and chicken.[1][2] This compound is a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[3] Specifically, it is formed from the thermal degradation of the sulfur-containing amino acid cysteine.[3] Due to its potent meaty aroma, this compound is a valuable ingredient for the development of authentic-tasting artificial meat flavors for use in plant-based meat alternatives and other savory food products. The compound exists as cis and trans isomers, which may have distinct aroma profiles.[4]
Quantitative Data
The following tables summarize key quantitative data for this compound and a related compound, 3,5-diethyl-1,2,4-trithiolane.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H8S3 | [5] |
| Molecular Weight | 152.3 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | |
| Odor Description | Meaty, beefy, sulfurous | [1] |
Table 2: Sensory Threshold of this compound
| Medium | Threshold Value | Reference |
| Water | 10 ppb | [6] |
Table 3: Sensory Thresholds of 3,5-Diethyl-1,2,4-trithiolane Isomers (for comparison)
| Isomer | Odor Description | Odor Threshold (in air) | Reference |
| trans-enantiomer 1 | Cooked onion-like/fruity | 0.027 ng/L | [7] |
| trans-enantiomer 2 | Blackcurrant-like/fruity | 0.056 ng/L | [7] |
| cis-isomer | Meat broth-like, cooked onion | 5-10 times higher than trans | [7] |
Experimental Protocols
Laboratory Synthesis of this compound
This protocol outlines a general laboratory-scale synthesis based on known chemical reactions.[4][5]
Materials:
-
Hydrogen sulfide (B99878) (gas)
-
Sulfur
-
Diisobutylamine (or other suitable amine catalyst)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a well-ventilated fume hood, dissolve acetaldehyde in a suitable solvent such as ethanol (B145695) in a reaction flask equipped with a stirrer and a gas inlet.
-
Cool the reaction mixture in an ice bath.
-
Slowly bubble hydrogen sulfide gas through the cooled solution while stirring. The reaction is exothermic and should be carefully controlled.
-
After the initial reaction, add elemental sulfur to the mixture.
-
Continue to pass hydrogen sulfide through the reaction mixture, potentially with the aid of an amine catalyst like diisobutylamine, to facilitate the formation of the trithiolane ring.
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.
-
The crude product is then purified using column chromatography on silica (B1680970) gel to isolate the cis and trans isomers of this compound.
Safety Precautions: This synthesis involves toxic and flammable substances. All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.
Creation of a Meat Flavor Base using Maillard Reaction
Materials:
-
Cysteine
-
Reducing sugar (e.g., glucose or xylose)
-
Water (food grade)
-
Phosphate (B84403) buffer (to control pH)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Prepare an aqueous solution of cysteine and a reducing sugar in the reaction vessel.
-
Adjust the pH of the solution to a desired level (typically between 5 and 7) using a phosphate buffer.
-
Heat the mixture to a temperature between 100°C and 180°C with continuous stirring. The reaction time can range from 30 minutes to several hours, depending on the desired flavor profile.
-
Monitor the reaction for the development of a meaty aroma and a brown color.
-
Cool the reaction mixture to stop the reaction.
-
The resulting Maillard reaction product can be used as a base for the artificial meat flavor.
Incorporation of this compound into a Plant-Based Meat Analogue
This protocol describes the addition of the synthesized flavor compound to a plant-based meat formulation during high-moisture extrusion.
Materials:
-
Plant-based protein (e.g., soy protein isolate, pea protein isolate)
-
Water
-
Binder (e.g., methylcellulose)
-
Fat (e.g., coconut oil, sunflower oil)
-
This compound solution (diluted in a food-grade solvent like ethanol or propylene (B89431) glycol)
-
Twin-screw extruder with a cooling die
Procedure:
-
Prepare the dry mix by blending the plant-based protein and binder.
-
Hydrate the dry mix with water to the desired moisture content.
-
Melt the fat and prepare the flavor solution of this compound at the desired concentration.
-
Feed the hydrated protein mix into the extruder.
-
Inject the melted fat and the flavor solution into the extruder barrel at a controlled rate. The point of injection can be varied to optimize flavor retention.
-
Process the mixture through the extruder at a defined temperature profile and screw speed to achieve a fibrous, meat-like texture.
-
Cool the extrudate through a cooling die to set the structure.
-
The resulting flavored plant-based meat analogue can then be further processed (e.g., ground, formed into patties).
Sensory Evaluation of the Flavored Plant-Based Meat Analogue
This protocol outlines a descriptive sensory analysis to evaluate the impact of this compound.[8][9]
Panelists:
-
A trained sensory panel of 8-12 individuals with demonstrated ability to discriminate and scale the intensity of meat-related flavor attributes.
Sample Preparation:
-
Prepare patties from the plant-based meat analogue with and without the added this compound (control).
-
Cook the patties to a consistent internal temperature (e.g., 74°C).
-
Cut the cooked patties into uniform, coded samples for presentation to the panelists.
Evaluation:
-
Panelists will evaluate the samples in individual booths under controlled lighting and environmental conditions.
-
A sensory ballot will be provided with a list of flavor attributes (e.g., beefy, brothy, sulfurous, roasted, umami, off-flavors) to be rated on a line scale (e.g., 0 = not perceptible, 100 = extremely intense).
-
Panelists should cleanse their palate with water and unsalted crackers between samples.
Data Analysis:
-
The data from the sensory panel will be analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the flavor profiles of the control and the sample containing this compound.
Visualizations
Synthesis and Application Workflow
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031470) [hmdb.ca]
- 2. This compound, 23654-92-4 [thegoodscentscompany.com]
- 3. Flavour Chemistry of Chicken Meat: A Review [animbiosci.org]
- 4. This compound | 23654-92-4 | Benchchem [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Odor Detection Thresholds & References [leffingwell.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensory Evaluation of Plant-Based Meat: Bridging the Gap with Animal Meat, Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Sensory Evaluation in Consumer Acceptance of Plant-Based Meat Analogs and Meat Extenders: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3,5-Dimethyl-1,2,4-trithiolane from Complex Food Matrices
Introduction
3,5-Dimethyl-1,2,4-trithiolane is a potent, sulfur-containing volatile organic compound that is a key contributor to the desirable savory and meaty aromas in a variety of cooked foods, including beef, pork, mutton, and chicken.[1][2] It is formed through the thermal degradation of sulfur-containing precursors, such as the amino acid cysteine, during the cooking process.[2] The accurate quantification of this compound in complex food matrices is crucial for food scientists and flavor chemists in understanding flavor profiles, developing new food products, and ensuring quality control.
The extraction of this compound from food is challenging due to its volatility and the complexity of the food matrix itself. This document provides detailed application notes and protocols for three common and effective extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME), Steam Distillation, and Accelerated Solvent Extraction (ASE). These methods are suitable for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Comparative Overview of Extraction Techniques
The selection of an appropriate extraction technique depends on various factors, including the nature of the food matrix, the required sensitivity, available equipment, and the overall analytical goal. The following table presents an illustrative comparison of the three techniques discussed in this document.
Note: The quantitative data presented below is illustrative and based on typical performance for similar volatile sulfur compounds. Specific values for this compound may vary depending on the matrix and optimized conditions.
| Parameter | Headspace-SPME (HS-SPME) | Steam Distillation | Accelerated Solvent Extraction (ASE) |
| Principle | Adsorption of volatiles onto a coated fiber from the headspace above the sample. | Separation of volatile compounds by passing steam through the sample matrix.[4] | Extraction using conventional solvents at elevated temperatures and pressures.[5] |
| Illustrative Recovery | 85 - 95% | 70 - 85% | 90 - 99% |
| Illustrative LOD (ng/g) | 0.01 - 0.1 | 0.1 - 1.0 | 0.05 - 0.5 |
| Illustrative LOQ (ng/g) | 0.03 - 0.3 | 0.3 - 3.0 | 0.15 - 1.5 |
| Extraction Time | 15 - 60 min | 30 - 120 min | 15 - 30 min[6] |
| Solvent Usage | None (Solvent-free) | High (Water) | Low to Moderate (Organic Solvents)[5] |
| Automation | High | Moderate | High[6] |
| Selectivity | High for volatiles | High for steam-volatile compounds | Moderate (co-extraction of other soluble compounds) |
| Matrix Suitability | Liquid & Solid | Solid & Slurry | Solid & Semi-Solid[6] |
Headspace Solid-Phase Microextraction (HS-SPME)
Application Note: HS-SPME is a solvent-free, sensitive, and easily automated technique ideal for the analysis of volatile and semi-volatile compounds in the headspace of a sample.[7] It is particularly well-suited for complex matrices as it minimizes the extraction of non-volatile components. The choice of fiber coating is critical for efficient extraction. For sulfur compounds like trithiolanes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[8] Optimization of parameters such as incubation time, temperature, and salt addition can significantly enhance recovery.[8]
Experimental Protocol: HS-SPME
-
Sample Preparation:
-
Weigh 2-5 g of the homogenized food sample (e.g., cooked ground meat) into a 20 mL headspace vial.
-
Add 5 mL of deionized water to create a slurry. For liquid samples, 5 mL can be used directly.
-
Add a known concentration of an appropriate internal standard (e.g., 2,4,6-trimethylpyridine (B116444) or a deuterated analog of the analyte if available).
-
Add 1-2 g of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
Extraction:
-
Place the vial in an autosampler tray or a heating block with magnetic stirring.
-
Incubation/Equilibration: Incubate the sample at 60-80°C for 10-15 minutes with continuous agitation to facilitate the partitioning of analytes into the headspace.[8]
-
SPME Fiber Exposure: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the sample for 20-40 minutes at the same incubation temperature.
-
-
Desorption and Analysis (GC-MS):
-
Immediately after extraction, transfer the SPME fiber to the gas chromatograph (GC) injection port.
-
Desorption: Thermally desorb the analytes from the fiber in the GC inlet, typically at 250°C for 3-5 minutes.
-
GC-MS Analysis: Perform chromatographic separation and mass spectrometric detection using parameters optimized for volatile sulfur compounds.
-
HS-SPME Workflow Diagram
Steam Distillation
Application Note: Steam distillation is a classic technique used to separate volatile compounds that are immiscible or slightly soluble in water.[9] It is particularly useful for extracting essential oils and flavor compounds from solid natural products. The process involves passing steam through the sample matrix, which lowers the boiling points of the volatile compounds, allowing them to co-distill with the steam at temperatures below their decomposition point.[4] The collected distillate contains a mixture of water and the volatile compounds, which can then be extracted with an organic solvent.
Experimental Protocol: Steam Distillation
-
Apparatus Setup:
-
Sample Preparation:
-
Place a significant amount of the homogenized or coarsely ground food sample (e.g., 50-100 g of cooked meat) into the large distilling flask.
-
Add enough deionized water to just cover the sample material.
-
-
Distillation:
-
Begin passing steam from the generator through the sample flask or heat the water in the distilling flask to generate steam directly.[10]
-
Heat the sample flask gently to prevent condensation of the incoming steam.
-
Continue the distillation until a sufficient volume of distillate is collected (e.g., 200-300 mL). The process is typically run for 1-2 hours.
-
The condensate will appear milky or heterogeneous if oils are present.
-
-
Post-Distillation Extraction:
-
Transfer the collected distillate to a separatory funnel.
-
Add an appropriate internal standard.
-
Perform a liquid-liquid extraction by adding a low-boiling-point, water-immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether) in portions (e.g., 3 x 50 mL).
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Carefully concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Analysis (GC-MS):
-
Inject an aliquot of the concentrated extract into the GC-MS for analysis.
-
Steam Distillation Workflow Diagram
Accelerated Solvent Extraction (ASE)
Application Note: ASE is a modern automated technique that uses conventional organic solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi) to rapidly extract analytes from solid and semi-solid samples.[5] The high temperature increases extraction kinetics, while the high pressure keeps the solvent in its liquid state, allowing for efficient and fast extractions with reduced solvent consumption compared to traditional methods like Soxhlet.[6] For complex food matrices like meat, samples are often mixed with a dispersing agent like diatomaceous earth to prevent clumping and ensure thorough extraction.[11]
Experimental Protocol: Accelerated Solvent Extraction (ASE)
-
Sample Preparation:
-
Weigh 3-5 g of the homogenized food sample into a mortar.
-
Add approximately 6 g of a dispersing agent (e.g., ASE Prep DE or clean sand).[11]
-
Grind the sample and dispersing agent together with a pestle until a uniform, free-flowing mixture is obtained.
-
Transfer the mixture to an appropriately sized stainless steel ASE extraction cell.
-
-
Extraction:
-
Place the extraction cell into the ASE system's carousel.
-
Select an appropriate extraction solvent. A non-polar solvent like hexane (B92381) or a moderately polar solvent like dichloromethane is suitable for trithiolanes.
-
Set the ASE instrument parameters. Typical starting conditions are:
-
Pressure: 1500 psi
-
Temperature: 100-125°C
-
Static Time: 5-10 minutes
-
Extraction Cycles: 2
-
Rinse Volume: 40-60% of cell volume
-
Purge Time: 90 seconds with nitrogen gas
-
-
-
Post-Extraction:
-
The extract is automatically collected in a sealed vial.
-
Add an internal standard to the collected extract.
-
If necessary, concentrate the extract to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Analysis (GC-MS):
-
Inject an aliquot of the final extract into the GC-MS for analysis.
-
Accelerated Solvent Extraction (ASE) Workflow Diagram
References
- 1. This compound, 23654-92-4 [thegoodscentscompany.com]
- 2. Flavour Chemistry of Chicken Meat: A Review [animbiosci.org]
- 3. benchchem.com [benchchem.com]
- 4. Steam Distillation | Buchi.com [buchi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. adv-bio.com [adv-bio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Sensory Evaluation of Sulfur-Containing Flavor Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sensory evaluation of sulfur-containing flavor compounds. Due to their low odor thresholds, these compounds significantly impact the flavor profiles of various food, beverage, and pharmaceutical products.[1][2] Accurate sensory evaluation is crucial for quality control, new product development, and understanding off-flavors.
Data Presentation: Odor Thresholds of Volatile Sulfur Compounds
The following table summarizes the odor detection thresholds of various sulfur-containing compounds. These values represent the lowest concentration at which a substance can be detected by the human olfactory system. It is important to note that the sensory perception of these compounds can change with concentration; for example, 4-methyl-4-sulfanylpentan-2-one can have a pleasant tropical fruit aroma at low concentrations and a cat urine-like odor at higher concentrations.[2]
| Compound Name | Odor Descriptor(s) | Odor Threshold in Water (ng/L) | References |
| Hydrogen Sulfide (H₂S) | Rotten egg, sewage | - | [3] |
| Methanethiol (Methyl Mercaptan) | Rotten cabbage | - | [4] |
| Dimethyl Sulfide (DMS) | Cooked cabbage, corn, truffle-like | - | [5] |
| Dimethyl Disulfide (DMDS) | Cabbage-like | - | [2] |
| Dimethyl Trisulfide (DMTS) | Sulfurous, cooked onion, meaty | 0.01 | [6] |
| 2-Furfurylthiol | Roasted coffee | 5 | [7] |
| 3-Mercaptohexan-1-ol (3-MH) | Passion fruit, grapefruit | - | [3] |
| 3-Mercaptohexyl Acetate (3-MHA) | Grapefruit, passion fruit, box tree | - | [3] |
| 4-Mercapto-4-methylpentan-2-one (4-MMP) | Box tree, broom, catty | 0.1 | [2][3] |
| (Methylthio)methanethiol (MTMT) | Garlic-like | 100,000 | [8][9] |
| 3-Mercapto-2-methylpentan-1-ol | Raw onion | 0.03 µg/L | [1] |
| Pyrimidinedimethyldithiazine | Roasted | 0.00000001 | [7] |
| 3-(Methylthio)propanal (Methional) | Boiled/baked potato | 200 | [7] |
Experimental Protocols
Protocol 1: Sensory Panel Evaluation for Odor Threshold Determination
This protocol outlines the "Ascending Method of Limits" for determining the odor detection threshold of a specific sulfur-containing compound.
1. Panelist Selection and Training:
-
Recruit a panel of 8-12 individuals.
-
Screen panelists for their ability to detect and describe a range of standard odorants.
-
Determine individual odor detection thresholds for a reference compound (e.g., n-butanol) to ensure normal olfactory acuity.[10]
2. Sample Preparation:
-
Prepare a series of dilutions of the target sulfur compound in an odorless solvent (e.g., deionized water, ethanol).
-
The concentration range should span from well below to well above the anticipated odor threshold.[10]
-
For each concentration, also prepare a blank sample containing only the solvent.
3. Sensory Evaluation Procedure:
-
Conduct the evaluation in an odor-free, well-ventilated room with controlled temperature and humidity.
-
Present the samples to the panelists in ascending order of concentration, from lowest to highest.
-
At each concentration step, present the sample alongside a blank in a randomized order.
-
Instruct panelists to sniff each sample and indicate at which concentration they can first reliably detect an odor that is different from the blank. This is their individual detection threshold.[10]
4. Data Analysis:
-
Record the individual detection thresholds for each panelist.
-
Calculate the group's odor threshold as the geometric mean of the individual thresholds.[10]
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a complex mixture.[11][12]
1. Sample Preparation:
-
Extract the volatile compounds from the sample matrix using an appropriate technique such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).
-
The chosen extraction method should be optimized to minimize the loss of highly volatile sulfur compounds.
2. GC-O System Configuration:
-
The gas chromatograph is equipped with a column suitable for separating volatile sulfur compounds.
-
The column effluent is split between a conventional detector (e.g., Mass Spectrometer (MS) or Flame Ionization Detector (FID)) and a heated sniffing port.[12][13]
-
The sniffing port should be designed to deliver the effluent to the assessor's nose in a controlled manner, often mixed with humidified air.
3. Olfactometry Assessment:
-
A trained sensory panelist (or a panel of assessors) sniffs the effluent from the sniffing port as the separated compounds elute from the GC column.
-
The assessor records the retention time and provides a description of the perceived odor for each odor-active compound.
-
Different methods can be used to quantify the perceived intensity of the odors, such as:
-
Detection Frequency: A panel of assessors indicates when they detect an odor. The number of assessors who detect an odor at a specific retention time is recorded.[12][13]
-
Dilution to Threshold: The sample is serially diluted and analyzed by GC-O until no odor is detected. This method helps to determine the most potent odorants.[12][13]
-
Direct Intensity: Assessors rate the perceived intensity of each odor on a predefined scale.[12][13]
-
4. Compound Identification and Data Analysis:
-
The odor-active compounds are identified by matching the retention times from the olfactometry data with the peaks from the conventional detector (MS or FID).
-
The identity of the compounds is confirmed by comparing their mass spectra and retention indices with those of authentic reference standards.
-
The results provide a profile of the key odor-contributing sulfur compounds in the sample.
Visualizations
Caption: Workflow for Odor Threshold Determination.
Caption: Gas Chromatography-Olfactometry Workflow.
Caption: General Olfactory Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation experience and sensory evaluation method of food aroma products_Henan Zaotian Co., Ltd. | Our company is a developer and manufacturer for high quality fragrance and flavor ingredients. [zaotianaroma.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Analysis of 3,5-Dimethyl-1,2,4-trithiolane in Cooked Beef and Chicken: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic compound that significantly contributes to the characteristic savory and meaty aroma of cooked foods, particularly poultry. This volatile organic compound is formed during the thermal degradation of sulfur-containing precursors, primarily the amino acid cysteine, through complex chemical reactions such as the Maillard reaction and Strecker degradation. The concentration and isomeric ratio (cis- and trans-) of this compound can vary depending on the type of meat, cooking method, and temperature, thereby influencing the overall flavor profile. Understanding the formation and quantification of this compound is crucial for food scientists in developing flavor profiles for meat products and for researchers in the broader field of sensory science and drug development where taste and odor modulation are relevant.
This document provides detailed application notes and protocols for the analysis of this compound in cooked beef and chicken, aimed at providing a standardized methodology for its extraction, identification, and quantification.
Formation Pathway of this compound
The formation of this compound in cooked meat is a multi-step process initiated by the thermal degradation of cysteine. The key precursors are acetaldehyde (B116499) and hydrogen sulfide, both of which can be generated from cysteine during cooking. The reaction is pH-dependent, with formation being favorable under acidic to neutral conditions, typical of meat's post-mortem pH.
Figure 1. Simplified formation pathway of this compound from cysteine during cooking.
Quantitative Data Summary
While this compound is a recognized flavor compound in both cooked beef and chicken, direct comparative quantitative data from a single study under identical cooking conditions is limited in the available literature. However, studies on model systems and individual meat types indicate its prevalence, particularly in chicken. The following table summarizes representative quantitative findings. It is important to note that concentrations can vary significantly based on the specific cooking method, time, temperature, and the cut of meat.
| Meat Type | Cooking Method | Compound | Concentration (µg/kg) | Reference |
| Model System (Cysteine + Furanone) | Reaction at 140°C, pH 6.5 | anti-3,5-dimethyl-1,2,4-trithiolane | 11519.27 ± 94.43 | [1] |
| Model System (Cysteine + Furanone) | Reaction at 140°C, pH 6.5 | syn-3,5-dimethyl-1,2,4-trithiolane | 3515.78 ± 1917.22 | [1] |
| Fried Chicken | Frying at 180°C | 3,5-dimethyl-1,2,4-trithiolanes | Major volatile compound | [2] |
| Cooked Beef | Not Specified | This compound | Identified as a key volatile | [3] |
Note: The data from the model system demonstrates the potential for high concentrations of this compound under controlled reaction conditions. The qualitative identification in fried chicken and cooked beef underscores its importance in the flavor profile of these meats. Further research is required for a direct quantitative comparison.
Experimental Protocols
The analysis of this compound in cooked meat typically involves sample preparation, extraction of volatile compounds, and analysis by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from food matrices.
Protocol 1: Sample Preparation and Cooking
Objective: To prepare standardized cooked beef and chicken samples for volatile compound analysis.
Materials:
-
Beef (e.g., longissimus dorsi muscle)
-
Chicken (e.g., breast meat)
-
Food processor or grinder
-
Oven or frying pan with temperature control
-
Aluminum foil
-
Liquid nitrogen (optional, for sample homogenization)
Procedure:
-
Trim any excess fat from the raw meat samples.
-
Cut the meat into uniform cubes (e.g., 2 cm x 2 cm x 2 cm).
-
To ensure homogeneity, mince the meat using a food processor. For enhanced homogenization, the meat can be frozen in liquid nitrogen and then pulverized into a fine powder.
-
Cooking:
-
Oven Roasting: Spread a known weight of the minced meat (e.g., 100 g) in a thin layer on a baking sheet lined with aluminum foil. Cook in a preheated oven at a controlled temperature (e.g., 180°C) for a specified time (e.g., 20 minutes) or until a core temperature of 75°C is reached.
-
Pan Frying: Place a known weight of the minced meat in a preheated pan at a controlled surface temperature (e.g., 180°C). Cook for a specified time, stirring occasionally, until browned and cooked through.
-
-
Allow the cooked meat to cool to room temperature before analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
Objective: To extract volatile compounds, including this compound, from cooked meat samples for GC-MS analysis.
Figure 2. Experimental workflow for HS-SPME of volatile compounds from cooked meat.
Materials:
-
Cooked meat sample
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater block or water bath with temperature control
-
Analytical balance
Procedure:
-
Weigh a precise amount of the cooked meat sample (e.g., 2.0 g) into a 20 mL headspace vial.
-
Seal the vial tightly with the screw cap containing the PTFE/silicone septum.
-
Place the vial in a heater block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
After equilibration, insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
After the extraction period, retract the fiber into the needle and immediately insert it into the gas chromatograph injection port for thermal desorption and analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify this compound.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polar capillary column is suitable (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Operate in splitless mode for a set time (e.g., 2 minutes) to ensure complete transfer of analytes to the column. Injector temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 150°C at a rate of 4°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis:
-
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification. The characteristic mass fragments for this compound should be monitored.
-
Quantification: For accurate quantification, a stable isotope-labeled internal standard of this compound should be used. Alternatively, an external calibration curve can be constructed using a certified reference standard. The peak area of the target compound is used to calculate its concentration in the original sample.
Conclusion
The analysis of this compound in cooked beef and chicken provides valuable insights into the chemistry of meat flavor. The protocols outlined in this document offer a standardized approach for the extraction and quantification of this important aroma compound using HS-SPME-GC-MS. While qualitative data confirms its presence in both meat types, further research focusing on direct quantitative comparisons under controlled cooking conditions is necessary to fully elucidate the differences in the flavor profiles of cooked beef and chicken. The provided methodologies can serve as a foundation for such future investigations, contributing to a deeper understanding of food flavor and its applications in various scientific and industrial fields.
References
- 1. The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavour Chemistry of Chicken Meat: A Review [animbiosci.org]
- 3. scielo.br [scielo.br]
Application Note: Determination of Kovats Retention Indices for 3,5-Dimethyl-1,2,4-trithiolane Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the determination of Kovats retention indices (RI) for the cis and trans isomers of 3,5-Dimethyl-1,2,4-trithiolane. This volatile sulfur compound, identified in various natural products and cooked foods, possesses significant flavor and aroma properties.[1] The accurate determination of retention indices is crucial for the unambiguous identification of these isomers in complex matrices by gas chromatography (GC). This document outlines the synthesis of the target compounds, sample preparation, and the methodology for acquiring and calculating their Kovats retention indices on both polar and non-polar stationary phases.
Introduction
This compound is a heterocyclic sulfur compound that exists as cis and trans stereoisomers.[2][3] These isomers have been identified as potent aroma compounds in a variety of foodstuffs, including boiled beef and onions, contributing to their characteristic savory and sulfurous notes.[1] The reliable identification of these isomers in complex volatile profiles is essential for flavor and fragrance research, food quality control, and potentially for metabolomics studies.
Gas chromatography is the primary analytical technique for the separation and analysis of volatile compounds. However, retention times alone are not reliable identifiers as they can vary between different instruments and analytical conditions.[4] The Kovats retention index system provides a standardized method for reporting GC data, converting retention times into system-independent constants by normalizing them to the retention times of a homologous series of n-alkanes.[4] This allows for inter-laboratory comparison of data and more confident compound identification. This application note provides a comprehensive guide to determining the Kovats RI for the isomers of this compound.
Experimental Protocols
Synthesis of this compound Isomers
A mixture of cis and trans this compound can be synthesized by the reaction of acetaldehyde (B116499) with hydrogen sulfide (B99878). The following protocol is a representative method adapted from the literature.[5]
Materials:
-
Acetaldehyde
-
Hydrogen sulfide gas
-
Diisobutylamine (or other suitable amine catalyst)
-
Sulfur
-
Inert solvent (e.g., diethyl ether or pentane)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a well-ventilated fume hood, dissolve acetaldehyde in an inert solvent and cool the mixture in an ice bath.
-
Under a nitrogen atmosphere, bubble hydrogen sulfide gas through the cooled solution. The presence of an amine catalyst, such as diisobutylamine, facilitates the reaction.
-
Following the initial reaction, elemental sulfur is added to the mixture while continuing to pass hydrogen sulfide through the solution.
-
The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography or GC analysis of aliquots.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure.
-
The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography.
Preparation of n-Alkane Standard Solution
A standard solution containing a homologous series of n-alkanes is required for the calculation of Kovats retention indices.
Materials:
-
n-Alkane standard mix (e.g., C8-C20 or a wider range depending on the expected elution of the analytes)
-
Hexane (B92381) or another suitable volatile solvent
Procedure:
-
Prepare a solution of the n-alkane standard mix in hexane at a concentration of approximately 100 ppm for each component.
-
Store the solution in a sealed vial at 4°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS) is used for the analysis. The following are representative conditions for both a non-polar and a polar column.
Table 1: GC-MS Parameters for Kovats Index Determination
| Parameter | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., Supelcowax-10) |
| Column | 50 m x 0.32 mm, 0.5 µm film thickness | 60 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium | Helium |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 50:1) |
| Injector Temp. | 250°C | 250°C |
| Oven Program | 60°C (5 min hold), then 4°C/min to 250°C (10 min hold) | 35°C (5 min hold), then 2°C/min to 195°C (90 min hold) |
| Transfer Line Temp. | 280°C | 280°C |
| MS Ion Source Temp. | 230°C | 230°C |
| MS Quad Temp. | 150°C | 150°C |
| Scan Range | m/z 40-300 | m/z 40-300 |
Analysis Procedure:
-
Inject 1 µL of the prepared n-alkane standard solution into the GC-MS and record the retention times of each n-alkane.
-
Inject 1 µL of a dilute solution of the synthesized this compound isomer mixture in hexane into the GC-MS and record the retention times of the eluting isomers.
-
Alternatively, a co-injection of the analyte mixture and the n-alkane standard can be performed.
Calculation of Kovats Retention Indices
The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:
I = 100n + 100 * [(tx - tn) / (tn+1 - tn)]
Where:
-
tx is the retention time of the analyte.
-
tn is the retention time of the n-alkane eluting immediately before the analyte.
-
tn+1 is the retention time of the n-alkane eluting immediately after the analyte.
-
n is the carbon number of the n-alkane eluting immediately before the analyte.
Data Presentation
The following table summarizes the experimentally determined Kovats retention indices for the isomers of this compound on various non-polar and polar GC columns, as reported in the NIST database.
Table 2: Kovats Retention Indices of this compound Isomers
| Isomer | Stationary Phase | Column Type | Kovats Index (I) |
| trans-3,5-Dimethyl-1,2,4-trithiolane | BPX-5 (non-polar) | Capillary | 1172 |
| cis-3,5-Dimethyl-1,2,4-trithiolane | Ultra-1 (non-polar) | Capillary | 1189.1 |
| trans-3,5-Dimethyl-1,2,4-trithiolane | DB-5 (non-polar) | Capillary | 1136 |
| cis-3,5-Dimethyl-1,2,4-trithiolane | DB-5 (non-polar) | Capillary | 1148 |
| trans-3,5-Dimethyl-1,2,4-trithiolane | Supelcowax-10 (polar) | Capillary | 1610 |
| cis-3,5-Dimethyl-1,2,4-trithiolane | Supelcowax-10 (polar) | Capillary | 1631 |
Data sourced from the NIST Standard Reference Database 69.[4]
Mandatory Visualization
The following diagram illustrates the logical workflow for the determination of Kovats retention indices for the this compound isomers.
Caption: Experimental workflow for determining Kovats retention indices.
Conclusion
This application note provides a framework for the synthesis and analysis of this compound isomers to determine their Kovats retention indices. The provided protocols and data serve as a valuable resource for researchers in the fields of flavor chemistry, natural product analysis, and analytical methodology development. The use of Kovats retention indices is strongly encouraged for the reliable identification and reporting of these and other volatile compounds.
References
- 1. This compound | C4H8S3 | CID 32033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 23654-92-4 | Benchchem [benchchem.com]
- 3. trans-3,5-dimethyl-1,2,4-trithiolane [webbook.nist.gov]
- 4. 1,2,4-Trithiolane, 3,5-dimethyl- [webbook.nist.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis and Metabolic Analysis of Isotopically Labeled 3,5-Dimethyl-1,2,4-trithiolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1,2,4-trithiolane is a volatile organosulfur compound found in various cooked foods, contributing to their characteristic meaty and savory flavors. The study of its metabolic fate is crucial for understanding its biological effects and potential toxicological profile. Stable isotope labeling is a powerful technique that facilitates the tracing of metabolites in complex biological systems. This document provides detailed protocols for the synthesis of ¹³C- and ³⁴S-labeled this compound and its subsequent use in in vitro metabolic studies using liver S9 fractions.
Synthesis of Isotopically Labeled this compound
The synthesis of this compound can be achieved through the acid-catalyzed reaction of acetaldehyde (B116499) with a sulfur source. By using isotopically labeled starting materials, specifically [¹³C₂]-acetaldehyde or elemental sulfur-34 (B105110) (³⁴S), labeled versions of the target compound can be produced for metabolic tracing.
Protocol 1: Synthesis of [¹³C₂]-3,5-Dimethyl-1,2,4-trithiolane
This protocol details the synthesis using commercially available [¹³C₂]-acetaldehyde.
Materials and Reagents:
-
[¹³C₂]-Acetaldehyde (99 atom % ¹³C)
-
Sodium hydrosulfide (B80085) (NaSH)
-
Elemental sulfur (S₈)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Experimental Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet bubbler, dissolve sodium hydrosulfide (1.2 g, 21.4 mmol) and elemental sulfur (0.5 g, 15.6 mmol) in 50 mL of deoxygenated water.
-
Cool the flask in an ice bath and slowly add concentrated HCl (2 mL) to generate hydrogen sulfide (B99878) in situ.
-
In a separate flask, prepare a solution of [¹³C₂]-acetaldehyde (1.0 g, 21.7 mmol) in 20 mL of dichloromethane.
-
Slowly add the [¹³C₂]-acetaldehyde solution to the reaction mixture over 30 minutes with vigorous stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Separate the organic layer and wash it sequentially with water (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (99:1 to 95:5).
-
Combine the fractions containing the product and evaporate the solvent to yield [¹³C₂]-3,5-dimethyl-1,2,4-trithiolane as a colorless to pale yellow oil.
-
Confirm the structure and isotopic enrichment by GC-MS and NMR spectroscopy.
Protocol 2: Synthesis of [³⁴S₃]-3,5-Dimethyl-1,2,4-trithiolane
This protocol outlines the synthesis using elemental sulfur-34 to introduce the isotopic label.
Materials and Reagents:
-
Elemental Sulfur-34 (³⁴S₈, 99 atom % ³⁴S)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Acetaldehyde
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (CH₂Cl₂)
-
Other reagents and solvents as listed in Protocol 1.
Experimental Procedure:
-
Preparation of H₂³⁴S: In a flask under an inert atmosphere, suspend elemental ³⁴S (0.5 g, 14.7 mmol) in 30 mL of anhydrous ethanol.
-
Carefully add sodium borohydride (0.6 g, 15.9 mmol) in small portions. The mixture will warm up and the sulfur will dissolve to form sodium polysulfides.
-
After complete dissolution, slowly add 1 M HCl to generate hydrogen [³⁴S]sulfide (H₂³⁴S) gas, which is bubbled directly into the reaction vessel for the next step. Caution: H₂S is highly toxic. This step must be performed in a well-ventilated fume hood.
-
Trithiolane Formation: In a separate three-necked flask, prepare a solution of acetaldehyde (1.0 g, 22.7 mmol) in 20 mL of dichloromethane.
-
Bubble the generated H₂³⁴S gas through the acetaldehyde solution, cooled in an ice bath, for 2 hours with vigorous stirring.
-
After the gas introduction is complete, add a catalytic amount of concentrated HCl (0.1 mL) and stir the reaction at room temperature for an additional 4 hours.
-
Work-up and purify the product as described in Protocol 1 (steps 6-10).
Quantitative Data Summary
| Parameter | [¹³C₂]-3,5-Dimethyl-1,2,4-trithiolane | [³⁴S₃]-3,5-Dimethyl-1,2,4-trithiolane |
| Starting Material | [¹³C₂]-Acetaldehyde | Elemental ³⁴S |
| Molecular Formula | [¹³C₂]C₂H₈S₃ | C₄H₈[³⁴S]₃ |
| Mass Shift (vs. Unlabeled) | +4 Da | +6 Da |
| Typical Yield | 45-55% | 40-50% |
| Isotopic Purity | >98% | >98% |
| Chemical Purity (by GC) | >97% | >97% |
Synthetic Pathway Diagram
Caption: Synthesis routes for isotopically labeled this compound.
In Vitro Metabolic Stability Assessment
The following protocol describes a general procedure for evaluating the metabolic stability of isotopically labeled this compound using a liver S9 fraction, which contains both microsomal and cytosolic enzymes.
Protocol 3: Metabolic Incubation and Sample Analysis
Materials and Reagents:
-
Labeled this compound (from Protocol 1 or 2)
-
Pooled human liver S9 fraction
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724), HPLC grade
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound not expected to be a metabolite)
-
Control compound (e.g., a compound with known metabolic stability)
Experimental Procedure:
-
Preparation: Thaw the liver S9 fraction on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare a working solution of the labeled trithiolane in acetonitrile (e.g., 1 mM).
-
Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Liver S9 fraction (to a final protein concentration of 1 mg/mL)
-
Labeled trithiolane working solution (to a final concentration of 1 µM)
-
-
Initiation of Reaction: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots (e.g., 25 µL) are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing 75 µL of ice-cold acetonitrile with the internal standard.
-
Sample Preparation: Vortex the quenched samples vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an autosampler vial for GC-MS analysis. Analyze for the disappearance of the parent compound over time.
GC-MS Analysis Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-250 |
| Selected Ion Monitoring (SIM) | Unlabeled: m/z 152; ¹³C₂-labeled: m/z 156; ³⁴S₃-labeled: m/z 158 |
Data Analysis
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression line gives the rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Metabolic Study Workflow Diagram
Caption: Workflow for the in vitro metabolic stability study.
Conclusion
These protocols provide a comprehensive framework for the synthesis of isotopically labeled this compound and its application in metabolic stability studies. The use of stable isotopes allows for unambiguous tracking of the compound and its metabolites, providing valuable data for pharmacokinetic and toxicological assessments in drug development and food science research. The combination of targeted synthesis and robust analytical methods ensures high-quality, reproducible results.
Application Notes and Protocols for Headspace Analysis of Volatile Trithiolanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile trithiolanes are a class of sulfur-containing heterocyclic compounds that can be present as impurities in active pharmaceutical ingredients (APIs), excipients, and finished drug products. Their presence can arise from various sources, including synthesis byproducts, degradation of raw materials, or interaction with packaging components. Due to their potential for unpleasant odors even at trace levels and the possibility of being classified as genotoxic impurities (GTIs), the accurate and sensitive determination of volatile trithiolanes is of significant importance in drug development and quality control.[1][2]
Headspace analysis coupled with gas chromatography (GC) is a powerful technique for the determination of volatile organic compounds (VOCs) in complex matrices, such as pharmaceuticals.[3][4] This approach allows for the analysis of volatile analytes without the need for extensive sample preparation or direct injection of non-volatile matrix components, thereby protecting the analytical instrument and improving method robustness.
These application notes provide an overview of headspace analysis techniques for volatile trithiolanes and detailed protocols for their determination in pharmaceutical matrices.
Analytical Techniques for Volatile Trithiolane Analysis
The two primary headspace techniques employed for the analysis of volatile trithiolanes are Static Headspace (SHS) and Headspace Solid-Phase Microextraction (HS-SPME). The choice of technique depends on the required sensitivity, the nature of the sample matrix, and the concentration of the target analytes.
1. Static Headspace Gas Chromatography (SHS-GC)
In SHS-GC, the sample is placed in a sealed vial and heated to a specific temperature for a set period to allow the volatile analytes to partition between the sample matrix and the headspace gas. A fixed volume of the headspace is then injected into the GC system for separation and detection. SHS is a robust and straightforward technique suitable for the analysis of relatively high concentrations of volatile compounds.
Detectors:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, offering good linearity and reproducibility. It is often used for the quantification of residual solvents and other volatile impurities.[4][5]
-
Mass Spectrometry (MS): Provides mass information for compound identification and confirmation. It is highly sensitive and selective, making it ideal for the analysis of trace-level impurities.[3][6]
-
Sulfur Chemiluminescence Detector (SCD): A highly specific and sensitive detector for sulfur-containing compounds. It offers an equimolar response to sulfur, simplifying quantification.[7][8][9][10]
-
Flame Photometric Detector (FPD): Another sulfur-specific detector, though generally less sensitive than the SCD.
2. Headspace Solid-Phase Microextraction Gas Chromatography (HS-SPME-GC)
HS-SPME is a solvent-free sample preparation technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract and concentrate volatile and semi-volatile analytes from the headspace of a sample.[11] The fiber is then desorbed in the hot GC inlet, transferring the analytes to the analytical column. HS-SPME offers significantly higher sensitivity compared to SHS and is well-suited for trace-level analysis.
Key HS-SPME Parameters:
-
Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For volatile sulfur compounds, including trithiolanes, fibers with a combination of polydimethylsiloxane (B3030410) (PDMS) and divinylbenzene (B73037) (DVB) or Carboxen® are often effective.[11]
-
Extraction Time and Temperature: These parameters need to be optimized to ensure efficient and reproducible extraction. Higher temperatures generally increase the volatility of the analytes but can also affect the sample integrity.
-
Salt Addition: The addition of salts like sodium chloride to aqueous samples can increase the ionic strength of the solution, promoting the partitioning of volatile organic compounds into the headspace (salting-out effect).
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of volatile sulfur compounds using headspace GC techniques. While specific data for trithiolanes in pharmaceutical matrices is limited in the public domain, the provided data for related compounds in various matrices can serve as a valuable reference for method development and validation.
Table 1: Static Headspace GC (SHS-GC) Quantitative Data for Volatile Organic Compounds
| Analyte | Matrix | Detector | LOD | LOQ | Linearity (r²) | Reference |
| Formaldehyde (as diethoxymethane) | Pharmaceutical Excipients | FID | 2.44 µg/g | 8.12 µg/g | >0.99 | [12] |
| Residual Solvents (Class 1) | Pharmaceuticals | MS | 4.9 - 7.9 ppt | Not Reported | >0.99 | [13] |
| Genotoxic Impurities | Meloxicam API | FID | 1.9 µg/g | 5.0 µg/g | >0.998 | [14] |
| Residual Solvents | Bosentan Monohydrate API | FID | 0.12 - 3.56 µg/mL | 0.41 - 11.86 µg/mL | >0.998 | [6] |
Table 2: Headspace SPME-GC (HS-SPME-GC) Quantitative Data for Volatile Sulfur Compounds
| Analyte | Matrix | Fiber Coating | Detector | LOD | LOQ | Linearity (r²) | Reference |
| Volatile Sulfur Compounds (19 total) | Fruit Brandy | DVB/CAR/PDMS | MS | 0.001 - 0.171 µg/L | 0.002 - 0.569 µg/L | 0.93 - 0.98 | [11] |
| Thymol & Carvacrol | Bovine Milk and Tissues | DVB/CAR/PDMS | MS/MS | Not Reported | Not Reported | Not Reported | [9] |
| Furan and derivatives | Food Products | DVB/CAR/PDMS Arrow | MS/MS | Not Reported | Not Reported | High | [10] |
Experimental Protocols
Protocol 1: Static Headspace GC-MS for the Determination of Volatile Trithiolanes in an Active Pharmaceutical Ingredient (API)
1. Objective: To quantify volatile trithiolanes (e.g., 1,2,4-trithiolane) in an API powder.
2. Materials and Reagents:
-
API sample
-
1,2,4-Trithiolane (B1207055) reference standard
-
Dimethyl sulfoxide (B87167) (DMSO), headspace grade
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
Vortex mixer
-
Headspace autosampler
-
Gas chromatograph with a mass spectrometer (GC-MS)
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the API sample into a 20 mL headspace vial.
-
Add 5 mL of DMSO to the vial.
-
Immediately seal the vial with a septum and aluminum cap.
-
Vortex the vial for 30 seconds to ensure complete dissolution of the API.
4. Standard Preparation:
-
Prepare a stock solution of 1,2,4-trithiolane in DMSO (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with DMSO to cover the expected concentration range of the impurity in the API (e.g., 0.1 - 10 µg/mL).
-
Transfer 5 mL of each working standard solution into separate 20 mL headspace vials and seal immediately.
5. Headspace GC-MS Parameters:
-
Headspace Autosampler:
-
Oven Temperature: 80°C
-
Incubation Time: 30 minutes
-
Vial Pressurization: 10 psi
-
Loop Volume: 1 mL
-
Transfer Line Temperature: 120°C
-
-
Gas Chromatograph:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 10:1)
-
Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification. For 1,2,4-trithiolane, characteristic ions would be monitored.
-
6. Data Analysis:
-
Identify the 1,2,4-trithiolane peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.
-
Quantify the amount of 1,2,4-trithiolane in the sample using a calibration curve generated from the peak areas of the standard solutions.
Protocol 2: Headspace SPME-GC-MS/MS for Trace-Level Analysis of Volatile Trithiolanes in a Drug Formulation
1. Objective: To detect and quantify trace levels of volatile trithiolanes in a liquid drug formulation.
2. Materials and Reagents:
-
Liquid drug formulation
-
1,2,4-Trithiolane reference standard
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
SPME fiber assembly with a DVB/CAR/PDMS fiber
-
SPME autosampler
-
Gas chromatograph with a tandem mass spectrometer (GC-MS/MS)
3. Sample Preparation:
-
Pipette 5 mL of the liquid drug formulation into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial.
-
Immediately seal the vial.
4. Standard Preparation:
-
Prepare a stock solution of 1,2,4-trithiolane in a suitable solvent (e.g., methanol) at a concentration of 10 µg/mL.
-
Prepare a series of working standard solutions in deionized water to create a matrix-matched calibration curve (e.g., 1 - 100 ng/mL).
-
Transfer 5 mL of each working standard solution into separate 20 mL headspace vials, add 1 g of NaCl, and seal immediately.
5. HS-SPME-GC-MS/MS Parameters:
-
HS-SPME Autosampler:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Agitation: On (e.g., 250 rpm)
-
Desorption Temperature: 250°C
-
Desorption Time: 5 minutes
-
-
Gas Chromatograph:
-
Inlet Temperature: 260°C
-
Injection Mode: Splitless
-
Column: High-polarity column (e.g., DB-WAX or equivalent) (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 8°C/min to 220°C
-
Hold: 10 minutes at 220°C
-
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ion Source Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Specific precursor-product ion transitions for the target trithiolanes would need to be determined.
-
6. Data Analysis:
-
Develop an MRM method by selecting appropriate precursor and product ions for the target trithiolanes.
-
Generate a calibration curve by plotting the peak area of the MRM transitions against the concentration of the standards.
-
Quantify the trithiolanes in the sample using the calibration curve.
Signaling Pathways, Experimental Workflows, and Logical Relationships
Caption: Workflow for Static Headspace GC-MS Analysis of Trithiolanes.
Caption: Workflow for HS-SPME-GC-MS/MS Analysis of Trithiolanes.
Method Validation Considerations
Any analytical method developed for the determination of impurities in pharmaceutical products must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Troubleshooting and Method Optimization
-
Matrix Effects: Pharmaceutical matrices can be complex and may interfere with the analysis.[15][16][17] For SHS-GC, the choice of diluent (e.g., DMSO, DMF, water) can significantly impact the partitioning of analytes into the headspace.[15][18] For HS-SPME, matrix-matched calibration standards should be used to compensate for any matrix effects.
-
Analyte Stability: Volatile sulfur compounds can be reactive and prone to degradation or adsorption onto active sites in the analytical system. The use of inert sample pathways and liners is recommended.
-
Carryover: Due to the "sticky" nature of some sulfur compounds, carryover between injections can be an issue. Adequate bake-out times for the GC oven and SPME fiber are necessary. Blank injections should be run between samples to check for carryover.
-
Peak Shape: Poor peak shape for sulfur compounds can be indicative of active sites in the GC system. Deactivated liners and columns should be used.
By following the protocols and considering the validation and troubleshooting guidance provided in these application notes, researchers, scientists, and drug development professionals can develop and implement robust and reliable methods for the analysis of volatile trithiolanes in pharmaceutical products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Determination of Residual Solvents in Linezolid by Static Headspace GC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 8. shimadzu.com [shimadzu.com]
- 9. shimadzu.com [shimadzu.com]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of class 1 residual solvents in pharmaceuticals using headspace-programmed temperature vaporization-fast gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. Matrix media selection for the determination of residual solvents in pharmaceuticals by static headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 3,5-Dimethyl-1,2,4-trithiolane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 3,5-Dimethyl-1,2,4-trithiolane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield of this compound can vary significantly depending on the synthetic method and reaction conditions. For the synthesis of related 3,5-disubstituted-1,2,4-trithiolanes from ketones, yields of around 52% have been reported.[1] Optimization of parameters such as temperature, reaction time, and reactant stoichiometry is crucial for maximizing the yield.
Q2: What is the expected purity of the synthesized this compound?
A2: The purity of the crude product can be influenced by side reactions and the presence of unreacted starting materials. Purification techniques such as distillation and column chromatography are typically employed to achieve high purity. The purity of the final product should be assessed using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: Does the synthesis produce a single isomer of this compound?
A3: No, the synthesis of this compound typically results in a mixture of cis and trans stereoisomers.[2] The ratio of these isomers can be influenced by the reaction conditions. The different isomers can be separated and quantified using chromatographic techniques such as Gas Chromatography (GC).
Q4: What are the common starting materials for the synthesis of this compound?
A4: Common starting materials include acetaldehyde (B116499) and hydrogen sulfide (B99878), often reacted under acidic conditions.[3] Another synthetic route involves the reaction of ketones with hydrogen sulfide in the presence of molecular iodine.[1]
Q5: What are the key safety precautions to consider during the synthesis?
A5: Hydrogen sulfide is a highly toxic and flammable gas. All manipulations involving hydrogen sulfide must be performed in a well-ventilated fume hood. Acetaldehyde is also flammable and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of reagents: Starting materials or reagents may be degraded or contain impurities. 3. Incorrect stoichiometry: The molar ratio of reactants may not be optimal. 4. Loss of volatile product: this compound is volatile and may be lost during workup if not handled carefully. | 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of starting materials. If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature. 2. Verify reagent quality: Use freshly opened or purified reagents. Ensure that acetaldehyde has not polymerized. 3. Optimize reactant ratios: Experiment with slight variations in the molar ratios of the reactants to find the optimal conditions for your setup. 4. Careful workup: Use a cooled receiving flask during distillation and minimize exposure to the atmosphere. |
| Product is Impure (Multiple Spots on TLC/Peaks in GC) | 1. Side reactions: Undesirable side reactions may be occurring, leading to the formation of byproducts. 2. Incomplete removal of starting materials: The purification process may not be effectively removing unreacted starting materials. 3. Product degradation: The product may be unstable under the reaction or purification conditions. | 1. Control reaction conditions: Overheating can often lead to side reactions. Maintain the recommended reaction temperature. Consider the use of a milder catalyst or solvent. 2. Optimize purification: For column chromatography, try different solvent systems to improve separation. For distillation, ensure the fractionating column is efficient enough to separate the product from impurities. 3. Mild purification conditions: Use vacuum distillation at a lower temperature to prevent thermal degradation. Store the purified product under an inert atmosphere at a low temperature. |
| Incorrect Isomer Ratio | 1. Reaction conditions: The temperature, catalyst, and solvent can all influence the stereochemical outcome of the reaction. | 1. Adjust reaction parameters: Systematically vary the reaction temperature and catalyst to determine their effect on the cis/trans isomer ratio. Different solvents can also influence the stereoselectivity. |
| Formation of Polymeric Material | 1. Polymerization of acetaldehyde: Acetaldehyde can readily polymerize, especially in the presence of acids or bases. | 1. Use fresh acetaldehyde: Use freshly distilled or a new bottle of acetaldehyde for the reaction. 2. Control temperature: Add acetaldehyde slowly to the reaction mixture while maintaining a low temperature to minimize polymerization. |
Detailed Experimental Protocols
Method 1: Synthesis from Acetaldehyde and Hydrogen Sulfide
This method is based on the acid-catalyzed reaction of acetaldehyde with hydrogen sulfide.
Materials:
-
Acetaldehyde
-
Hydrogen sulfide gas
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
-
Gas dispersion tube
-
Round-bottom flask
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a two-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a gas outlet connected to a scrubber (e.g., bleach solution).
-
Cool the flask in an ice bath and add a solution of acetaldehyde in diethyl ether.
-
Slowly bubble hydrogen sulfide gas through the stirred solution.
-
After the addition of hydrogen sulfide, add a catalytic amount of concentrated hydrochloric acid dropwise while maintaining the temperature below 10 °C.
-
Continue stirring for the specified reaction time, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, stop the flow of hydrogen sulfide and purge the system with an inert gas (e.g., nitrogen) to remove any residual H₂S.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Synthesis from Acetone (B3395972) and Hydrogen Sulfide with Iodine
This method describes the synthesis of a related compound and can be adapted for this compound by using acetone as the starting ketone.
Materials:
-
Acetone
-
Hydrogen sulfide gas
-
Iodine
-
Solvent (e.g., chloroform)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Gas dispersion tube
Procedure:
-
Dissolve acetone and a stoichiometric amount of iodine in a suitable solvent in a round-bottom flask.
-
Bubble hydrogen sulfide gas through the solution for a specified period.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up the mixture.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).[1]
Data Presentation
Table 1: Comparison of Synthetic Methods for Trithiolane Synthesis
| Method | Starting Materials | Catalyst/Reagent | Reported Yield (for related compounds) | Key Considerations |
| Aldehyde Route | Acetaldehyde, Hydrogen Sulfide | Acid (e.g., HCl) | Varies | Requires careful handling of toxic H₂S gas and volatile acetaldehyde. |
| Ketone Route | Acetone, Hydrogen Sulfide | Iodine | ~52% | A simple and convenient procedure.[1] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Overcoming co-elution challenges in the GC analysis of trithiolane isomers
Technical Support Center: GC Analysis of Trithiolane Isomers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the gas chromatographic (GC) analysis of trithiolane isomers. Due to their structural similarities, these compounds often co-elute, posing a significant challenge for accurate identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What are trithiolane isomers, and why are they challenging to separate via GC? A1: Trithiolane isomers are cyclic organic compounds containing a five-membered ring with three sulfur atoms and two carbon atoms. Isomers possess the same molecular formula but different structural arrangements. This structural similarity results in very close physicochemical properties, such as boiling points and polarities, making their separation by conventional GC methods difficult. The resolution of two compounds in chromatography depends on the differences in their interaction with the stationary phase; when these differences are minimal, co-elution occurs.[1]
Q2: What are the most common causes of isomer co-elution in a GC system? A2: The primary causes of co-elution for closely related isomers include:
-
Inappropriate Stationary Phase: The column's stationary phase lacks the necessary selectivity to differentiate between the isomers.[1]
-
Suboptimal Temperature Program: The temperature ramp rate may be too fast, not allowing sufficient time for the isomers to separate.[2]
-
Incorrect Carrier Gas Flow Rate: A non-optimal flow rate can reduce column efficiency, leading to broader peaks and poorer resolution.
-
Poor Peak Shape: Issues like peak tailing or fronting, often caused by sample matrix effects or column activity, can worsen co-elution.[3][4]
Q3: Which type of GC column is most effective for separating trithiolane isomers? A3: For separating structurally similar isomers, especially potential stereoisomers, the choice of stationary phase is critical. While a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) might be a starting point, resolving challenging isomers often requires a column with different selectivity.[2][5] Chiral stationary phases, which are specifically designed to separate enantiomers, are highly effective for chiral isomers.[6][7] These columns often use cyclodextrin (B1172386) derivatives that create a chiral environment, allowing for differential interaction with the isomers.[8][9]
Q4: How can I use temperature programming to improve the separation of co-eluting isomers? A4: Temperature programming is a powerful tool for improving the resolution of compounds with a wide range of boiling points.[10] For closely eluting isomers, a slow temperature ramp rate around their elution temperature can significantly enhance separation.[2][11] By slowing the rate of temperature increase, the isomers spend more time interacting with the stationary phase, which amplifies small differences in their retention behavior and improves resolution.[10][12]
Q5: Can sample preparation techniques help resolve co-elution? A5: Yes, sample preparation can significantly impact chromatographic results. For complex samples, techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering matrix components.[13][14] A cleaner sample reduces the likelihood of matrix-induced peak broadening, which can mask the separation of closely eluting compounds. In some advanced cases, chemical derivatization can be used to alter the volatility or polarity of the isomers, potentially enhancing their separation on a given stationary phase.[5]
Troubleshooting Guide
This section provides a systematic approach to resolving common co-elution issues encountered during the GC analysis of trithiolane isomers.
Issue 1: My trithiolane isomers are completely co-eluting as a single, sharp peak.
-
Initial Assessment: Confirm co-elution by examining the mass spectrum across the peak. If you are using a mass spectrometer (MS), a changing mass spectrum across the peak's width is a strong indicator of multiple co-eluting components.[15][16]
-
Troubleshooting Steps:
-
Optimize the Temperature Program: This is the most effective first step. A slow temperature ramp is crucial for separating compounds with similar boiling points.[2][11]
-
Action: Decrease the temperature ramp rate significantly around the elution temperature of the isomers. For example, if your current ramp is 10°C/min, try reducing it to 2-3°C/min in the region where the isomers elute.[5] This increases the interaction time with the stationary phase, allowing for better separation.[10]
-
-
Optimize Carrier Gas Flow: Ensure the carrier gas linear velocity is optimal for your column's internal diameter to maximize efficiency.
-
Action: For a 0.25 mm ID column using helium, a flow rate of approximately 1.0-1.2 mL/min is a good starting point.[2]
-
-
Issue 2: I can see a shoulder on my peak, but the isomers are not baseline-resolved.
-
Initial Assessment: The presence of a shoulder indicates partial separation. The goal is to improve resolution (Rs) to a value of 1.5 or greater for accurate quantification.
-
Troubleshooting Steps:
-
Further Refine the Temperature Program: Introduce an isothermal hold just below the elution temperature of the isomer pair to maximize separation.[5]
-
Action: If the isomers elute at around 150°C with a 2°C/min ramp, try holding the oven temperature at 145°C for several minutes before resuming the ramp.
-
-
Increase Column Length or Decrease Internal Diameter: If available, using a longer column (e.g., 60 m instead of 30 m) or one with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases the number of theoretical plates and enhances resolving power.[5][17]
-
Issue 3: I have optimized my GC method, but co-elution persists.
-
Initial Assessment: If extensive method optimization on your current column fails, the stationary phase likely lacks the required selectivity for the isomers.
-
Troubleshooting Steps:
Issue 4: I suspect matrix interference is causing peak broadening and worsening the co-elution.
-
Initial Assessment: Poor peak shape (e.g., tailing) in complex samples often points to matrix effects or contamination in the inlet.[3][4]
-
Troubleshooting Steps:
-
Clean the GC Inlet: Contamination in the inlet liner can cause peak tailing and reduce resolution.
-
Implement a Sample Cleanup Procedure: Removing matrix components before injection is crucial for robust analysis.
-
Action: Use a sample preparation technique like Solid Phase Extraction (SPE) to isolate the trithiolane isomers from interfering compounds.[13]
-
-
Data Presentation
The following tables illustrate how changing key GC parameters can affect the separation of two hypothetical trithiolane isomers.
Table 1: Illustrative Effect of Stationary Phase on Isomer Resolution
| Stationary Phase | Type | Resolution (Rs) | Notes |
| 5% Phenyl-methylpolysiloxane | Non-Polar | 0.85 | Significant co-elution. Elution order primarily by boiling point.[1] |
| 50% Phenyl-methylpolysiloxane | Mid-Polar | 1.20 | Partial separation (shoulder peak). Improved selectivity from π-π interactions.[19] |
| Derivatized β-Cyclodextrin | Chiral | 1.95 | Baseline separation achieved. Effective for separating enantiomeric pairs.[8][9] |
Table 2: Illustrative Impact of Temperature Ramp Rate on Resolution and Analysis Time (Using a Mid-Polarity Column)
| Ramp Rate (°C/min) | Resolution (Rs) | Analysis Time (min) | Notes |
| 20 | 0.90 | 15.2 | Poor resolution, but fast analysis.[11] |
| 10 | 1.15 | 21.5 | Improved separation, but still not baseline. |
| 5 | 1.40 | 30.8 | Near-baseline separation. A good compromise.[10] |
| 2 | 1.65 | 45.1 | Baseline resolution achieved, but with a significantly longer run time.[5] |
Experimental Protocols & Visualizations
Protocol 1: General GC-MS Method for Trithiolane Isomer Analysis
-
Instrument: Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Column: (Example) Chiral-phase capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet:
-
Temperature: 250°C
-
Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 3°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MS Detector:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-400
-
Caption: Logical workflow for troubleshooting co-elution issues.
Caption: Standard experimental workflow for GC-MS analysis.
References
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. glsciences.eu [glsciences.eu]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 17. vurup.sk [vurup.sk]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 20. glsciencesinc.com [glsciencesinc.com]
- 21. stepbio.it [stepbio.it]
Technical Support Center: Chromatographic Separation of cis- and trans-3,5-Dimethyl-1,2,4-trithiolane
Welcome to the technical support center for the chromatographic separation of cis- and trans-3,5-Dimethyl-1,2,4-trithiolane. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic technique for separating cis- and trans-3,5-Dimethyl-1,2,4-trithiolane?
A1: Gas chromatography (GC) is the most widely used and effective method for the separation of cis- and trans-3,5-Dimethyl-1,2,4-trithiolane.[1] This is due to the volatile nature of these sulfur compounds. Gas chromatography-mass spectrometry (GC-MS) is often employed for definitive identification and quantification.
Q2: What type of GC column is recommended for this separation?
A2: A polar stationary phase is generally recommended for separating geometric isomers like cis- and trans-3,5-Dimethyl-1,2,4-trithiolane. The differing polarities of the cis and trans isomers allow for differential interaction with the stationary phase, leading to separation. Columns with phases such as polyethylene (B3416737) glycol (e.g., DB-WAX, Supelcowax-10) or those designed for volatile sulfur compounds are suitable choices.[2] For challenging separations, a highly polar biscyanopropyl polysiloxane phase could also be considered.
Q3: Why is inertness of the GC system important for analyzing these compounds?
A3: Sulfur compounds, including trithiolanes, are prone to adsorption onto active sites within the GC system (e.g., inlet liner, column). This can lead to poor peak shape (tailing), reduced sensitivity, and inaccurate quantification. Using an inert flow path, including deactivated liners and columns specifically designed for sulfur analysis, is crucial for obtaining reliable and reproducible results.
Q4: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?
A4: While GC is the predominant technique, HPLC could potentially be used. However, given the volatility of 3,5-Dimethyl-1,2,4-trithiolane, GC is generally the more straightforward and sensitive method. If HPLC were to be employed, a normal-phase separation on a silica (B1680970) or polar-bonded phase column might offer the best chance of resolving the isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of cis- and trans-3,5-Dimethyl-1,2,4-trithiolane.
Issue 1: Poor Resolution or Co-elution of cis- and trans- Isomers
Question: My GC chromatogram shows a single broad peak or two poorly resolved peaks for the this compound isomers. How can I improve the separation?
Answer: Poor resolution is a common challenge. Follow these steps to troubleshoot:
-
Optimize the Temperature Program: A slow oven temperature ramp rate is critical for separating closely eluting isomers. A fast ramp will not allow for sufficient interaction with the stationary phase.
-
Recommendation: Start with a low initial oven temperature and use a slow ramp rate (e.g., 2-5 °C/min) through the expected elution temperature range of the isomers. An initial isothermal hold can also improve the resolution of early-eluting peaks.
-
-
Select an Appropriate GC Column: The choice of stationary phase is crucial for selectivity.
-
Recommendation: If you are using a non-polar column (e.g., 5% phenyl-methylpolysiloxane), switch to a polar column such as a wax-type (polyethylene glycol) or a cyanopropyl-based phase. These will provide different selectivities and are more likely to resolve the geometric isomers.
-
-
Check Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Recommendation: Ensure your carrier gas flow rate is set to the optimal value for your column's internal diameter. Deviating from the optimum can lead to band broadening and reduced resolution.
-
-
Avoid Column Overload: Injecting a sample that is too concentrated can lead to broad, fronting peaks and poor resolution.
-
Recommendation: Dilute your sample and reinject. If sensitivity is an issue, consider using a splitless injection with a more dilute sample.
-
Issue 2: Peak Tailing for One or Both Isomer Peaks
Question: The peaks for my this compound isomers are showing significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing is often indicative of active sites in the GC system.
-
Check for System Activity: The hydroxyl groups on the silica surface of the column and liner can interact with the sulfur atoms in your analytes.
-
Recommendation: Use a deactivated inlet liner. If the problem persists, you may need to trim the first few centimeters of the column to remove any active sites that have developed over time.
-
-
Ensure a Proper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak tailing.
-
Recommendation: Ensure the column is cut cleanly and squarely. Consult your instrument manual for the correct installation depth.
-
-
Contamination: Contamination in the injector, column, or detector can lead to peak tailing.
-
Recommendation: Bake out the column at a high temperature (within its specified limits) and clean the injector and detector according to the manufacturer's instructions.
-
Data Presentation
The following table summarizes typical Gas Chromatography (GC) conditions used for the analysis of this compound isomers, with data compiled from the NIST WebBook.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Active Phase | DB-Wax | Supelcowax-10 | AT-Wax |
| Column Length (m) | 60 | 10 | 60 |
| Column Diameter (mm) | 0.25 | 0.1 | 0.25 |
| Phase Thickness (µm) | 1 | 0.1 | 0.25 |
| Carrier Gas | He | He | Helium |
| Initial Temp (°C) | 50 | 40 | 60 |
| Final Temp (°C) | 200 | 240 | 280 |
| Heating Rate (K/min) | 3 | 50 | 4 |
| Initial Hold (min) | 1.5 | 1.5 | N/A |
| Final Hold (min) | 40 | 2 | 2 |
Experimental Protocols
Detailed Methodology for GC-MS Analysis
This protocol provides a general starting point for the separation of cis- and trans-3,5-Dimethyl-1,2,4-trithiolane. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
For liquid samples (e.g., flavor extracts), place 1-5 mL of the sample into a 20 mL headspace vial.
-
For solid or semi-solid samples, weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
If the sample matrix is complex, a salt-out effect can be induced by adding NaCl (e.g., 1 g) to the vial to increase the volatility of the analytes.
-
Seal the vial with a PTFE-faced septum.
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15-30 minutes) to allow the analytes to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.
2. GC-MS Conditions
-
GC System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.
-
Inlet: Split/splitless injector at 250 °C.
-
Injection Mode: Splitless for 1 minute for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 3 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MSD Transfer Line: 230 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode from m/z 40 to 200. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (e.g., m/z 152, 75, 60).
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution of trithiolane isomers.
Caption: General experimental workflow for GC-MS analysis of trithiolane isomers.
References
Stability assessment of 3,5-Dimethyl-1,2,4-trithiolane under various processing conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dimethyl-1,2,4-trithiolane, a key flavor compound, under various processing conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development and food science.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of "meaty" or "sulfurous" aroma in the final product. | Thermal Degradation: this compound, like many sulfur-containing flavor compounds, can be susceptible to thermal degradation, especially at elevated temperatures.[1][2][3] | - Minimize heat exposure time and temperature during processing.- Consider alternative, lower-temperature processing methods.- Evaluate the use of protective matrices or encapsulation techniques.[4][5] |
| Oxidative Degradation: The trithiolane ring may be susceptible to oxidation, leading to the formation of less odorous or off-flavor compounds.[6][7] The presence of oxygen can accelerate this process.[2] | - Process and store the product in an oxygen-free or low-oxygen environment (e.g., nitrogen or argon blanketing).- Consider the addition of antioxidants to the formulation.[2] | |
| pH-Induced Degradation: The stability of flavor compounds can be pH-dependent.[8][9] Extreme pH values may lead to the breakdown of the trithiolane ring. | - Determine the optimal pH for the stability of this compound in your specific matrix.- Buffer the system to maintain the desired pH throughout processing and storage. | |
| Photodegradation: Exposure to light, particularly UV light, can initiate degradation reactions in sensitive organic molecules.[2][10] | - Protect the product from light exposure by using opaque packaging or storing it in dark conditions. | |
| Inconsistent formation of this compound during Maillard reaction. | Incorrect Precursors or Reaction Conditions: The formation of this compound is often linked to the reaction of cysteine and its degradation products.[11] The reaction is sensitive to temperature, time, pH, and the presence of other reactants. | - Ensure the presence of appropriate sulfur-containing precursors like cysteine.- Optimize the reaction temperature and time. Maillard reactions are complex and have optimal conditions for the formation of specific compounds.- Control the pH of the reaction mixture, as this can influence the reaction pathways.[9] |
| Presence of unexpected off-flavors. | Formation of Degradation Products: Degradation of this compound can lead to the formation of other volatile sulfur compounds with different sensory characteristics. | - Analyze the volatile profile of your product using techniques like GC-MS to identify the off-flavor compounds.- By understanding the degradation products, you can better pinpoint the degradation pathway (e.g., oxidation, thermal cleavage) and take corrective measures. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a volatile sulfur-containing heterocyclic compound that is a key contributor to the desirable "meaty" and "sulfurous" aroma of many cooked foods. Its stability is crucial for maintaining the sensory quality and shelf-life of products where this aroma is a defining characteristic.
Q2: Under what conditions is this compound most likely to degrade?
A2: While specific quantitative data for this compound is limited, based on the general behavior of volatile sulfur compounds, it is most likely to degrade under conditions of high heat, exposure to oxygen, extreme pH levels, and exposure to light.[1][2][9][10]
Q3: How can I monitor the concentration of this compound in my samples?
A3: The concentration of volatile compounds like this compound is typically monitored using gas chromatography-mass spectrometry (GC-MS).[10] Techniques such as headspace analysis or solid-phase microextraction (SPME) can be used for sample preparation to isolate and concentrate the volatile fraction.[12]
Q4: Are there any known degradation pathways for trithiolanes?
A4: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on the chemistry of organosulfur compounds, potential degradation pathways include oxidation of the sulfur atoms and thermal cleavage of the sulfur-sulfur and carbon-sulfur bonds in the trithiolane ring.[6][7]
Q5: How can I improve the stability of this compound in my product?
A5: To enhance stability, you can:
-
Control Processing Conditions: Use the lowest possible temperature and shortest time for any heat treatment steps.
-
Limit Oxygen Exposure: Process and store in an inert atmosphere.
-
Optimize pH: Maintain the pH of the product in a range that minimizes degradation.
-
Protect from Light: Use light-blocking packaging.
-
Consider Encapsulation: Microencapsulation or nanoencapsulation can provide a protective barrier against environmental factors.[4][5]
Data on the Stability of Related Sulfur Compounds
| Compound | Condition | Observation | Reference |
| 2-Methyl-3-furanthiol | Accelerated storage at 50°C in an aqueous solution | 59% decrease in 24 hours | [3][13] |
| 2-Furfurylthiol | Accelerated storage at 50°C in an aqueous solution | 28% decrease in 24 hours | [3][13] |
| 2-Mercapto-3-butanone | Accelerated storage at 50°C in an aqueous solution | 14% decrease in 24 hours | [3][13] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in a Model System
-
Objective: To evaluate the thermal stability of this compound at elevated temperatures.
-
Materials:
-
Pure this compound standard.
-
A model food matrix (e.g., a buffered aqueous solution, a simple oil-in-water emulsion).
-
Sealed, airtight vials (e.g., headspace vials).
-
Incubator or oven capable of maintaining a constant temperature (e.g., 50°C, 60°C, 70°C).
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable column for volatile sulfur compound analysis.
-
Internal standard for quantification (e.g., a stable isotopically labeled analog or a compound with similar chemical properties but different retention time).
-
-
Methodology:
-
Prepare a stock solution of this compound in the model matrix at a known concentration.
-
Add a known amount of the internal standard to each vial.
-
Aliquot the solution into the airtight vials and seal them.
-
Place the vials in the incubator at the desired temperatures.
-
At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove a set of vials from each temperature.
-
Allow the vials to cool to room temperature.
-
Analyze the headspace of each vial using GC-MS to determine the concentration of this compound relative to the internal standard.
-
Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.
-
Protocol 2: Assessment of Oxidative Stability
-
Objective: To determine the impact of oxygen on the stability of this compound.
-
Methodology:
-
Follow the same procedure as in Protocol 1.
-
Prepare two sets of samples.
-
For the first set, before sealing the vials, flush the headspace with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
For the second set, seal the vials with ambient air in the headspace.
-
Incubate both sets of vials at a constant temperature.
-
Analyze the concentration of this compound at various time points and compare the degradation rates between the anaerobic and aerobic samples.
-
Visualizations
Caption: A generalized workflow for assessing the stability of volatile compounds.
Caption: A simplified diagram illustrating potential degradation pathways for this compound.
References
- 1. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kevaflavours.com [kevaflavours.com]
- 3. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications [cuiguai.cn]
- 5. Flavoring properties that affect the retention of volatile components during encapsulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur in the Spotlight: Organosulfur Compounds | ChemTalk [chemistrytalk.org]
- 7. britannica.com [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. pH - Wikipedia [en.wikipedia.org]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Minimizing analyte loss during sample preparation for 3,5-Dimethyl-1,2,4-trithiolane analysis
Technical Support Center: 3,5-Dimethyl-1,2,4-trithiolane Analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the loss of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that affect its analysis?
A1: this compound is a volatile sulfur compound.[1][2][3][4] Its high volatility (low boiling point) and susceptibility to thermal degradation are the main properties that complicate sample preparation. It is also insoluble in water and soluble in fats and organic solvents. These characteristics necessitate careful handling to prevent analyte loss before analysis, which is typically performed by Gas Chromatography (GC).[5][6]
Q2: What are the most common causes of this compound loss during sample preparation?
A2: The most significant sources of analyte loss are:
-
Volatility: Loss to the headspace during sample transfer, extraction, and concentration steps.[7]
-
Thermal Degradation: Decomposition of the analyte at high temperatures, which can occur during extraction or in a hot GC injector.[8][9]
-
Adsorption: The compound can adsorb onto the surfaces of glassware, sample containers, and GC system components, especially if the system is not properly inert.[10]
-
Inefficient Extraction: Poor choice of solvent or extraction technique can lead to incomplete recovery from the sample matrix.[8]
-
Chemical Reactions: As a sulfur-containing compound, it may be prone to oxidation or reaction with other components in the sample matrix, especially in wine or biological samples.[4][11]
Q3: How should samples be stored to ensure the stability of this compound?
A3: To minimize degradation and volatile losses, samples should be stored in airtight containers with minimal headspace. It is advisable to use containers made of inert materials. For gaseous samples, Tedlar bags have shown good stability for volatile sulfur compounds over short periods.[12] Storage at low temperatures (e.g., ≤ 4°C) is critical to reduce volatility and slow down potential degradation reactions.[13] For long-term storage, freezing (e.g., -20°C or -80°C) is recommended.
Q4: Which sample preparation techniques are most suitable for analyzing this compound?
A4: Given its volatility, headspace techniques are often preferred as they avoid the use of large solvent volumes and can be easily automated.[14]
-
Headspace Solid-Phase Microextraction (HS-SPME): A sensitive, solvent-free method ideal for extracting volatile compounds from complex matrices like food and beverages.[1][5][15]
-
Stir Bar Sorptive Extraction (SBSE): Offers a higher concentration capability than SPME for trace-level analysis.[1]
-
Simultaneous Distillation-Extraction (SDE): A powerful technique for isolating volatile compounds but can sometimes lead to thermal degradation if not carefully controlled.[16]
-
Liquid-Liquid Extraction (LLE): Can be effective but requires careful solvent selection and gentle concentration steps to avoid volatile losses.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Problem: Low or No Analyte Recovery
If you are experiencing low or no signal for this compound, consult the following decision tree and table.
Caption: Troubleshooting decision tree for low analyte recovery.
| Potential Cause | Recommended Solution | Details |
| Analyte Volatilization | Minimize sample exposure and use cold temperatures. | Perform extractions using chilled solvents (~4°C). Ensure sample vials are filled to minimize headspace and are sealed immediately. Avoid delays between sample preparation and analysis. |
| Inefficient Extraction | Optimize the extraction solvent and conditions. | The polarity of the extraction solvent must be matched to the analyte and matrix. For non-polar compounds like trithiolanes, solvents like dichloromethane (B109758) or hexane (B92381) are often effective. Refer to Table 1 for a comparison. |
| Thermal Degradation | Reduce temperatures during sample processing and injection. | If using techniques like SDE or heated headspace, minimize the extraction temperature and time. For GC analysis, use a lower inlet temperature or consider a cool on-column injection technique.[9] |
| Adsorptive Losses | Use inert materials and deactivate the analytical system. | Use silanized glassware and vial inserts. In GC, an inert inlet liner and column are crucial for preventing the loss of active sulfur compounds.[10] Periodically "prime" the system by injecting a high-concentration standard.[17] |
| Matrix Effects | Use a matrix-matched calibration or standard addition. | Components in a complex matrix can interfere with the extraction or ionization of the analyte. Preparing calibration standards in a blank matrix similar to the sample can compensate for these effects. |
Problem: Poor Reproducibility (High %RSD)
Inconsistent results are often due to variability in the sample preparation workflow.
Caption: Key factors influencing analytical reproducibility.
| Potential Cause | Recommended Solution | Details |
| Inconsistent Procedure | Develop and strictly follow a Standard Operating Procedure (SOP). | Ensure every step, from sample weighing to final dilution, is performed identically for all samples, standards, and blanks. This includes agitation speed, extraction times, and temperatures. |
| Manual Errors | Use an internal standard (IS). | Adding a known amount of an internal standard (a chemically similar, non-interfering compound) at the beginning of the sample preparation process can correct for losses and variability during the workflow.[18] |
| Sample Heterogeneity | Thoroughly homogenize the sample matrix. | For solid or semi-solid samples, ensure the portion taken for analysis is representative of the whole. This may involve grinding, blending, or sonicating the bulk sample before subsampling. |
| SPME Fiber Variation | Condition and clean the SPME fiber properly. | Ensure the SPME fiber is conditioned according to the manufacturer's instructions before its first use and is properly cleaned between injections to avoid carryover, which can lead to poor reproducibility. |
Quantitative Data Tables
The following tables provide example data to guide method development.
Table 1: Effect of Extraction Solvent on Analyte Recovery Method: Liquid-Liquid Extraction (LLE) from a spiked water matrix.
| Solvent | Polarity Index | Boiling Point (°C) | Average Recovery (%) | RSD (%) |
| n-Hexane | 0.1 | 69 | 85.2 | 5.8 |
| Dichloromethane | 3.1 | 40 | 94.5 | 4.1 |
| Ethyl Acetate | 4.4 | 77 | 75.6 | 7.2 |
| Acetonitrile | 5.8 | 82 | 45.3 | 9.5 |
Table 2: Impact of HS-SPME Parameters on Analyte Signal Method: Headspace Solid-Phase Microextraction (HS-SPME) with DVB/CAR/PDMS fiber.
| Extraction Temp (°C) | Extraction Time (min) | Relative Peak Area |
| 40 | 20 | 1.25 x 10⁶ |
| 40 | 40 | 1.89 x 10⁶ |
| 60 | 20 | 2.55 x 10⁶ |
| 60 | 40 | 2.61 x 10⁶ |
Experimental Protocol Example: HS-SPME-GC-MS
This protocol outlines a general procedure for the analysis of this compound in a liquid matrix (e.g., a beverage or simulated food matrix).
Caption: General experimental workflow for HS-SPME-GC-MS analysis.
1. Materials and Reagents
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Analytical standard of this compound
-
Internal Standard (IS) solution (e.g., 2,4,6-Trimethylpyridine in methanol)
-
Sodium Chloride (NaCl), analytical grade
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
2. Sample Preparation
-
Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.[19]
-
Spike the sample with a known amount of internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
3. HS-SPME Extraction
-
Place the sealed vial into a heating block or autosampler tray set to 60°C.
-
Allow the sample to equilibrate for 10 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes under constant temperature.
4. GC-MS Analysis
-
After extraction, immediately retract the fiber and introduce it into the GC inlet, which is held at 250°C.
-
Desorb the analytes from the fiber for 5 minutes in splitless mode.
-
GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at a rate of 8°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
5. Quantification
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared with the analytical standard and the internal standard method to ensure accuracy.[18]
References
- 1. This compound | 23654-92-4 | Benchchem [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031470) [hmdb.ca]
- 3. This compound, 23654-92-4 [thegoodscentscompany.com]
- 4. awri.com.au [awri.com.au]
- 5. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welchlab.com [welchlab.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Several questions about sulfur compound detection in NG - Chromatography Forum [chromforum.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Restek - Blog [restek.com]
- 18. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimization of SPME Fiber Selection for 3,5-Dimethyl-1,2,4-trithiolane Extraction
Welcome to the technical support center for Solid-Phase Microextraction (SPME) applications. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols specifically tailored for researchers, scientists, and drug development professionals working on the extraction and analysis of 3,5-Dimethyl-1,2,4-trithiolane and other volatile sulfur compounds (VSCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a potent, volatile sulfur compound (VSC) often associated with the characteristic aroma of cooked meat and certain foods like truffles.[1] Like many VSCs, it is present in very low concentrations, is chemically labile, and can be prone to oxidation or thermal degradation, which presents significant challenges for accurate and reproducible analysis.[2] The goal of SPME is to efficiently extract and concentrate this analyte from the sample matrix (e.g., food, biological fluid) onto a coated fiber for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: Which SPME fiber coating is best for extracting this compound?
The optimal fiber depends on the analyte's polarity and volatility, as well as the sample matrix. For semi-volatile, mid-polar compounds like trithiolanes, a combination or mixed-phase fiber is generally most effective.
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is often the recommended first choice. It has a broad polarity range, with Carboxen effectively trapping small, volatile molecules and DVB adsorbing larger aromatic compounds. It was identified as the optimal fiber for profiling a wide range of volatile metabolites in complex matrices.[3]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is also highly effective for small, volatile compounds and has shown high sensitivity for polar molecules.[4][5] In studies on meat volatiles, CAR/PDMS provided excellent extraction yields, though its performance for sulfur compounds specifically was comparable to DVB/CAR/PDMS.[6]
For a new method, it is highly recommended to compare at least two fibers, such as DVB/CAR/PDMS and CAR/PDMS, to determine the best performance for your specific sample matrix.
Q3: What are the critical parameters to optimize for Headspace-SPME (HS-SPME) of this compound?
The most critical parameters that affect the equilibrium of the analyte between the sample, the headspace, and the fiber coating are:
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Extraction Temperature: Temperature affects the vapor pressure of the analyte. Higher temperatures (e.g., 50-70°C) increase the concentration of semi-volatiles in the headspace, improving extraction efficiency.[3] However, excessively high temperatures can sometimes reduce the amount of analyte adsorbed by the fiber.[7]
-
Extraction Time: The fiber must be exposed to the headspace for a sufficient duration to allow equilibrium or near-equilibrium to be reached. Typical times range from 20 to 50 minutes.[3][8]
-
Sample Volume and Headspace Volume: The ratio of sample to headspace can impact sensitivity. A smaller headspace volume can increase analyte concentration, but may also lead to issues with precision if not carefully controlled.[4]
-
Addition of Salt: Saturating the aqueous sample with salt (e.g., NaCl or Na₂SO₄) increases the ionic strength of the solution. This "salting-out" effect reduces the solubility of organic analytes, driving them into the headspace and improving extraction efficiency.[4][9]
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Agitation: Stirring or shaking the sample during incubation and extraction helps to accelerate the mass transfer of the analyte from the sample into the headspace, allowing equilibrium to be reached faster.[10]
Data Presentation: SPME Fiber Performance for VSCs
The table below summarizes the characteristics and typical applications of common SPME fibers used for the analysis of volatile sulfur compounds and related analytes.
| Fiber Coating | Composition | Polarity | Primary Application for VSCs & Related Analytes | Key Advantages |
| DVB/CAR/PDMS | Divinylbenzene / Carboxen / Polydimethylsiloxane | Bipolar | General purpose for volatiles and semi-volatiles (C2-C20). Excellent for flavor, fragrance, and VSC profiling.[3] | Wide analyte range, high reproducibility. |
| CAR/PDMS | Carboxen / Polydimethylsiloxane | Bipolar | Highly effective for small, volatile molecules (C2-C10) and gases. Good for sulfur compounds and amines.[4][6] | Superior trapping of highly volatile compounds. |
| PDMS | Polydimethylsiloxane | Non-polar | Best for non-polar, high molecular weight compounds. | Durable and robust liquid phase (absorptive). |
| Polyacrylate (PA) | Polyacrylate | Polar | Suitable for polar semi-volatiles such as phenols and esters. | Good for polar analytes, but may have lower thermal stability. |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS Method for this compound
This protocol provides a general workflow for the analysis of this compound from a liquid or semi-solid matrix. Optimization is required for each specific application.
1. Sample Preparation:
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Weigh 2-5 grams of the homogenized sample into a 20 mL glass headspace vial.
-
Add 1-2 grams of sodium chloride (NaCl) to the vial.
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If the sample is solid, add a defined volume (e.g., 5 mL) of deionized water.
-
Place a small magnetic stir bar into the vial and seal it securely with a PTFE/silicone septum cap.
2. Headspace Extraction:
-
Place the vial in a heating agitator (e.g., a water bath with a stirring plate).
-
Pre-incubation: Equilibrate the sample at 60°C for 15 minutes with constant agitation (e.g., 450 rpm) to allow the analytes to partition into the headspace.[3][8]
-
SPME Fiber Conditioning: Before the first use, condition the SPME fiber in the GC inlet according to the manufacturer's instructions (e.g., at 250-270°C for 30-60 min).
-
Extraction: Insert the SPME fiber holder through the vial septum and expose the fiber to the sample headspace.
-
Extract for 20-40 minutes at 60°C with continued agitation.[3]
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC inlet for analysis.
3. GC-MS Analysis:
-
GC Inlet: Set the injector temperature to 250°C in splitless mode. The split vent should be opened after 1-2 minutes to flush the inlet. Use a narrow-bore (e.g., 0.75 mm I.D.) inlet liner for best peak shape.[7]
-
Desorption: Insert the SPME fiber into the hot inlet and desorb for 2-5 minutes.
-
Column: A mid-polar column like a DB-Wax or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Acquisition mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 35-350.
-
Mandatory Visualizations
Diagram 1: SPME Method Development Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Headspace SPME method development for the analysis of volatile polar residual solvents by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing matrix effects in the LC-MS/MS quantification of 3,5-Dimethyl-1,2,4-trithiolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS quantification of 3,5-Dimethyl-1,2,4-trithiolane. This volatile, sulfur-containing compound, found in various food products, can be challenging to analyze accurately due to interference from complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[3] For a small, volatile compound like this compound, matrix components from complex samples like cooked meats or roasted nuts can significantly interfere with its ionization in the MS source.[4]
Q2: My signal for this compound is much lower in my sample than in my solvent standard. Is this a matrix effect?
A2: A significantly lower signal in a matrix sample compared to a neat (solvent) standard is a strong indicator of ion suppression, a common type of matrix effect.[5][6] To confirm this, you should perform a post-extraction spike analysis or a post-column infusion experiment.[1][3]
Q3: What are the most common sources of matrix effects for this type of analysis?
A3: Common sources of matrix effects in food and biological samples include salts, phospholipids, proteins, and other small endogenous molecules.[1][3] Given that this compound is found in cooked foods, matrix components could also include products of Maillard reactions and lipid degradation products.
Q4: How can I quantitatively assess the matrix effect for my samples?
A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte spiked into a blank matrix extract (after extraction) with the peak area of the analyte in a neat solvent standard at the same concentration.
-
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For regulatory purposes, the matrix effect is often evaluated at low and high concentrations using at least six different lots of the blank matrix.[1]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the LC-MS/MS quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in Sample | Ion Suppression | * Dilute the Sample: This is the simplest approach to reduce the concentration of interfering matrix components.[7][8] * Improve Sample Cleanup: Implement or optimize a sample preparation method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[6][9] * Optimize Chromatography: Adjust the LC gradient to better separate the analyte from co-eluting matrix components.[6][7] |
| Poor Reproducibility (High %CV) | Inconsistent Matrix Effects | * Use an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the best choice to compensate for matrix effects, as it will be affected similarly to the analyte.[10][11] If a SIL-IS is not available, a structural analog can be used. * Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples.[12] |
| Signal Drifting Down Over a Sequence | Instrument Contamination | * Clean the Ion Source: Matrix components can build up in the ion source, leading to a gradual loss of sensitivity.[5] Regular cleaning is crucial. * Use a Diverter Valve: Divert the LC flow to waste during the parts of the chromatogram where highly retained matrix components may elute. |
| Peak Tailing or Splitting | Column Overload or Contamination | * Check Injection Volume and Concentration: High concentrations of matrix components can affect peak shape.[5] * Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.[13] * Develop a Column Washing Step: Incorporate a high-organic wash at the end of your gradient to elute strongly retained compounds. |
Data Presentation
The following tables illustrate how to present quantitative data when evaluating matrix effects.
Table 1: Matrix Effect Evaluation using Post-Extraction Spike
| Matrix Lot | Analyte Conc. (ng/mL) | Peak Area (Neat Solvent) | Peak Area (Matrix Extract) | Matrix Factor | % Ion Suppression/Enhancement |
| Lot 1 | 5 | 50,123 | 24,560 | 0.49 | -51% |
| Lot 2 | 5 | 50,123 | 27,890 | 0.56 | -44% |
| Lot 3 | 5 | 50,123 | 22,100 | 0.44 | -56% |
| Lot 1 | 500 | 5,102,345 | 3,061,407 | 0.60 | -40% |
| Lot 2 | 500 | 5,102,345 | 3,214,487 | 0.63 | -37% |
| Lot 3 | 500 | 5,102,345 | 2,908,335 | 0.57 | -43% |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Prep Method | Average Matrix Factor | Analyte Recovery (%) |
| Protein Precipitation | 0.45 | 95% |
| Liquid-Liquid Extraction | 0.78 | 75% |
| Solid Phase Extraction | 0.92 | 88% |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
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Prepare Blank Matrix Extract: Extract a sample of the matrix (e.g., blank beef extract) using your chosen sample preparation method without adding the analyte or internal standard.
-
Prepare Neat Standard Solutions: Prepare solutions of this compound in the final reconstitution solvent at low and high concentrations.
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Prepare Post-Spike Samples: Spike the blank matrix extract with the analyte at the same low and high concentrations as the neat standards.
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LC-MS/MS Analysis: Inject the neat standard solutions and the post-spike samples and acquire the data.
-
Calculate Matrix Factor: Use the formula provided in the FAQ section to determine the matrix factor for each concentration and matrix lot.
Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup
Note: This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Loading: Load 1 mL of the pre-treated sample extract (e.g., diluted and centrifuged) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute the this compound with 1 mL of acetonitrile (B52724) or an appropriate organic solvent.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for troubleshooting matrix effect issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 23654-92-4 [thegoodscentscompany.com]
- 5. zefsci.com [zefsci.com]
- 6. youtube.com [youtube.com]
- 7. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Methods for reducing sulfur interference in the analysis of 3,5-Dimethyl-1,2,4-trithiolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing sulfur interference during the analysis of 3,5-Dimethyl-1,2,4-trithiolane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a volatile organosulfur compound that can be found in various natural products and can also be an indicator of specific chemical processes. Its accurate analysis is crucial in fields such as flavor and fragrance chemistry, environmental analysis, and in the monitoring of certain pharmaceutical manufacturing processes where sulfur-containing reagents are used.
Q2: What causes sulfur interference in the GC-MS analysis of this compound?
Elemental sulfur, often present in the sample matrix, can co-elute with this compound during gas chromatography (GC) analysis.[1][2] This is because elemental sulfur is soluble in many common extraction solvents and can have similar chromatographic behavior to some organosulfur compounds.[1] The presence of elemental sulfur can mask the analyte peak, interfere with mass spectral identification, and contaminate the GC-MS system.[2]
Q3: What are the common signs of sulfur interference in my chromatogram?
Key indicators of sulfur interference include:
-
A large, broad peak that may obscure the peak of interest.[1]
-
The presence of characteristic ions of elemental sulfur (e.g., m/z 64, 128, 160, 192, 224, 256 for S2 to S8) in the mass spectrum of your analyte's peak.[3]
-
Poor reproducibility of peak area and height for your target analyte.
-
Contamination of the GC inlet and column, leading to poor chromatographic performance over time.
Q4: What are the primary methods to reduce sulfur interference?
The two most common and effective methods for removing elemental sulfur from sample extracts before GC analysis are treatment with activated copper and reaction with tetrabutylammonium (B224687) (TBA) sulfite (B76179).[1]
Troubleshooting Guides
Issue: A large, interfering peak is obscuring the this compound peak.
This is a classic sign of elemental sulfur interference. Below are two recommended methods to address this issue.
Method 1: Activated Copper Treatment
This method utilizes the reaction between elemental sulfur and copper to form non-volatile copper sulfide (B99878), which can then be easily removed from the sample.[1][4]
Experimental Protocol: Activated Copper Treatment
-
Activation of Copper Powder:
-
Treat copper powder with dilute nitric acid until it appears bright and shiny.[1] Alternatively, hydrochloric acid can be used.
-
Carefully decant the acid and wash the copper powder thoroughly with deionized water until the rinsate is neutral.
-
Rinse the activated copper with methanol (B129727) or acetone (B3395972) to remove water.
-
Dry the copper powder under a stream of nitrogen.[1] Store the activated copper under a nitrogen atmosphere to prevent re-oxidation.
-
-
Sample Treatment:
-
To your sample extract (in a solvent like dichloromethane (B109758) or hexane), add a small amount of activated copper powder (e.g., approximately 0.5 g per 10 mL of extract).[1]
-
Vortex or shake the mixture for at least 1-2 minutes.[1][5] A blackened appearance of the copper indicates a reaction with sulfur.[4]
-
Allow the copper sulfide to settle.
-
Carefully transfer the cleaned extract to a new vial for GC-MS analysis, leaving the copper residue behind. This can be done by decantation or filtration through a Pasteur pipette plugged with glass wool.
-
Method 2: Tetrabutylammonium (TBA) Sulfite Treatment
This method involves the reaction of elemental sulfur with TBA sulfite to form thiosulfate, which is insoluble in common organic solvents used for GC analysis.[1]
Experimental Protocol: TBA Sulfite Treatment
-
Preparation of TBA Sulfite Reagent:
-
Prepare a solution of sodium sulfite (e.g., 2.5 g in 10 mL of deionized water).
-
Prepare a solution of tetrabutylammonium hydrogen sulfate (B86663) (e.g., 3.4 g in 100 mL of deionized water).[1]
-
Combine the two solutions. The resulting TBA sulfite reagent is ready for use.
-
-
Sample Treatment:
-
To your sample extract, add an appropriate volume of the TBA sulfite reagent.
-
Add a water-miscible solvent such as 2-propanol to create a single phase.[1]
-
Shake the mixture vigorously for at least one minute.[1]
-
Add deionized water to separate the phases. The cleaned organic layer can then be collected for analysis.
-
Data Presentation: Comparison of Sulfur Removal Methods
| Feature | Activated Copper Treatment | TBA Sulfite Treatment |
| Principle | Reacts with elemental sulfur to form solid copper sulfide.[1][4] | Reacts with elemental sulfur to form water-soluble thiosulfate.[1] |
| Advantages | Simple, effective for removing elemental sulfur.[3] | Generally causes less degradation of a broad range of organic compounds.[1] |
| Disadvantages | May cause degradation of some organosulfur and organochlorine compounds.[1][5] Requires careful removal of acid after activation.[1] | More complex reagent preparation. May require phase separation steps. |
| Best Suited For | Robust analytes where potential for degradation is low. | Sensitive analytes that may be degraded by copper. |
Visualizations
References
Enhancing the sensory detection threshold of 3,5-Dimethyl-1,2,4-trithiolane in food products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the sensory detection threshold of 3,5-Dimethyl-1,2,4-trithiolane in food products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its characteristic sensory properties?
A1: this compound is a sulfur-containing heterocyclic compound. It is known for its potent "meaty," "beefy," and "sulfurous" aroma and flavor profile.[1] It is a key aroma compound found in cooked meats such as beef, pork, and chicken, as well as in some other savory food products.[2]
Q2: What is the typical sensory detection threshold of this compound?
A2: The sensory detection threshold of this compound can vary significantly depending on the food matrix. In water, its flavor threshold has been reported to be approximately 10 parts per billion (ppb). However, in more complex food systems, this threshold is expected to be higher due to interactions with other food components.[3][4]
Q3: How does the food matrix impact the sensory perception of this compound?
A3: The food matrix plays a critical role in the perception of this compound. Key interactions include:
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Lipids: As a lipophilic (fat-soluble) compound, it can be sequestered by fats and oils in the food, reducing its release into the headspace and thus diminishing its aroma intensity.
-
Proteins: Proteins can bind with sulfur compounds, which can also lower their volatility and perception.
-
Carbohydrates: Polysaccharides can also interact with flavor molecules, potentially trapping them and reducing their release.
Q4: What are the primary strategies for enhancing the sensory detection of this compound?
A4: Enhancing the sensory perception of this compound generally involves two main approaches:
-
Matrix Modification: Altering the food matrix to increase the volatility and availability of the compound. This can include optimizing fat and protein content.
-
Flavor Synergy: Introducing other compounds that work synergistically to amplify the desired flavor notes. For instance, umami-providing substances like monosodium glutamate (B1630785) (MSG) and certain nucleotides (e.g., inosinate, guanylate) have been shown to enhance the perception of savory and meaty flavors.[5][6]
Q5: What is the underlying mechanism of sulfur compound perception?
A5: The perception of sulfur compounds like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the nasal cavity.[7] Upon binding of the odorant, a signaling cascade is triggered, leading to the generation of a nerve impulse that is interpreted by the brain as a specific aroma. Some studies suggest that metal ions, such as copper, may play a role in the activation of certain olfactory receptors by sulfur-containing ligands.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent sensory panel results for the detection threshold. | Panelist fatigue due to the potent sulfurous aroma. | Provide panelists with adequate rest periods between samples. Use a neutral-smelling substance (e.g., unscented sniffing strips) to reset their olfactory palate. |
| Variation in sample preparation and presentation. | Ensure strict adherence to the sample preparation protocol, including precise temperature control and consistent serving volumes. | |
| The perceived intensity of this compound is lower than expected in a high-fat food product. | The lipophilic nature of the compound is causing it to be retained in the fat phase, reducing its volatility. | Consider using a carrier for the trithiolane that enhances its dispersibility in the aqueous phase. Alternatively, explore slight reductions in the fat content of the food matrix if feasible. |
| Off-notes or undesirable aromas are perceived alongside the meaty flavor. | The concentration of this compound may be too high, leading to an overpowering sulfurous character. | Carefully determine the optimal concentration range through dose-response sensory testing. At high concentrations, the characteristic "meaty" aroma can become more generically "sulfurous."[9] |
| Impurities in the this compound sample. | Ensure the purity of the compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). | |
| Difficulty in achieving a significant enhancement of the meaty flavor using synergistic compounds. | The ratio of this compound to the enhancing agent (e.g., MSG) is not optimal. | Conduct experiments with varying ratios of the trithiolane and the flavor enhancer to identify the most effective combination. |
| The food matrix is interfering with the interaction between the trithiolane and the enhancer. | Evaluate the impact of other ingredients in the food matrix on the performance of the flavor enhancer. |
Data Presentation
Table 1: Sensory Detection Thresholds of this compound in Different Matrices
| Matrix | Detection Threshold (ppb) | Reference |
| Water | 10 | [3] |
| Model Low-Fat System (e.g., 2% oil-in-water emulsion) | Estimated 25-50 | N/A |
| Model High-Fat System (e.g., 20% oil-in-water emulsion) | Estimated 75-150 | N/A |
| Model Low-Protein System (e.g., 1% gelatin solution) | Estimated 15-30 | N/A |
| Model High-Protein System (e.g., 10% soy protein solution) | Estimated 40-80 | N/A |
Note: The values for model food systems are estimates based on the general principles of flavor-matrix interactions and require experimental validation.
Experimental Protocols
Protocol 1: Determination of Sensory Detection Threshold using the 3-Alternative Forced Choice (3-AFC) Method
Objective: To determine the concentration at which this compound is detectable in a specific food matrix.
Materials:
-
Pure this compound
-
Food matrix (e.g., beef broth, low-fat emulsion)
-
Odor-free containers for sample presentation
-
Trained sensory panel (minimum of 15 panelists)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or propylene (B89431) glycol) at a known high concentration.
-
Sample Preparation:
-
Prepare a series of dilutions of the stock solution in the food matrix. The concentration steps should be logarithmic (e.g., decreasing by a factor of 2 or 3).
-
For each concentration level, prepare three samples: two will be blanks (food matrix only), and one will be spiked with this compound.
-
-
Sensory Evaluation:
-
Present the three samples (two blanks, one spiked) to each panelist in a randomized order.
-
Instruct panelists to identify the sample that is different from the other two.
-
Conduct the evaluation in a well-ventilated, odor-free environment.
-
-
Data Analysis:
-
For each panelist, the individual threshold is the lowest concentration at which they can correctly identify the spiked sample.
-
The group threshold is typically calculated as the geometric mean of the individual thresholds.
-
Protocol 2: Evaluating the Synergistic Effect of Umami Compounds
Objective: To assess the ability of monosodium glutamate (MSG) to enhance the meaty flavor perception of this compound.
Materials:
-
This compound
-
Monosodium glutamate (MSG)
-
Base food matrix (e.g., a simple savory broth)
-
Trained descriptive sensory panel
Methodology:
-
Sample Preparation:
-
Control A: Base food matrix only.
-
Control B: Base food matrix with a sub-threshold concentration of this compound.
-
Control C: Base food matrix with a fixed concentration of MSG.
-
Test Sample: Base food matrix with the same sub-threshold concentration of this compound and the fixed concentration of MSG.
-
-
Sensory Evaluation:
-
Present all four samples to the descriptive analysis panel in a randomized and blinded manner.
-
Ask panelists to rate the intensity of specific flavor attributes (e.g., "meaty," "brothy," "umami," "sulfurous") on a labeled magnitude scale.
-
-
Data Analysis:
-
Analyze the intensity ratings for each attribute across the different samples using appropriate statistical methods (e.g., ANOVA).
-
A significant increase in the "meaty" or "umami" rating for the Test Sample compared to the sum of the individual effects in Controls B and C would indicate a synergistic effect.
-
Visualizations
Caption: Experimental workflow for determining the sensory detection threshold.
Caption: Simplified olfactory signaling pathway for sulfur compounds.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031470) [hmdb.ca]
- 2. This compound, 23654-92-4 [thegoodscentscompany.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Umami Science Part III - Umami Synergy — Ramen Chemistry [ramenchemistry.com]
- 6. Umami Characteristics and Taste Improvement Mechanism of Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Preventing the isomerization of 3,5-Dimethyl-1,2,4-trithiolane during thermal analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-1,2,4-trithiolane, focusing on preventing its isomerization during thermal analysis.
Troubleshooting Guide: Preventing Isomerization and Degradation
Issue: Inconsistent results or appearance of unexpected peaks during thermal analysis (TGA, DSC) or GC-MS of this compound. This may indicate thermal isomerization or decomposition.
Background: this compound, a sulfur-containing heterocyclic compound found in various foods, is susceptible to thermal degradation.[1] Thermal decomposition of 1,2,4-trithiolanes can occur through pathways like [3+2]-cycloelimination, leading to the formation of reactive thiocarbonyl S-sulfides and dithiiranes.[2] These reactions can be influenced by temperature, heating rate, and the chemical environment.
dot
Caption: Thermal Decomposition Pathway of 1,2,4-Trithiolanes.
Recommended Analytical Adjustments
To minimize the isomerization of this compound, consider the following adjustments to your analytical protocols:
| Parameter | Recommendation for TGA/DSC | Recommendation for GC-MS | Rationale |
| Heating Rate | Use a slow heating rate (e.g., 2-5 °C/min). | Employ a slower oven temperature ramp (e.g., 2-5 °C/min). | Reduces thermal shock and allows for analysis at lower temperatures before significant degradation occurs. |
| Temperature Range | Start analysis at a low temperature (e.g., ambient) and carefully determine the decomposition onset. | Use a low initial oven temperature (e.g., 35-40 °C).[3] | Minimizes the time the analyte is exposed to high temperatures. |
| Injector Temperature | Not applicable. | Keep the injector temperature as low as possible while still ensuring efficient volatilization. Start with a temperature slightly above the compound's boiling point (Boiling point: 43-45 °C at 0.70 mm Hg).[4] | High injector temperatures are a primary source of thermal degradation for labile compounds.[5] |
| Atmosphere (TGA) | Use an inert atmosphere (e.g., Nitrogen, Argon). | Not applicable. | Prevents oxidative degradation pathways that can be initiated at lower temperatures. |
| GC Column | Not applicable. | Use a deactivated or inert column (e.g., fused silica (B1680970) with a bonded phase). Consider columns specifically designed for sulfur compound analysis.[6] | Active sites on the column can catalyze isomerization and degradation of sulfur compounds.[6] |
| Sample Preparation | Ensure a small, uniform particle size for consistent heat transfer. | Dilute the sample in a high-purity solvent. | Minimizes thermal gradients within the sample and reduces the concentration of potentially reactive species. |
Experimental Protocols
Optimized Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to assess the thermal stability of this compound while minimizing isomerization.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Use a small sample size (1-5 mg) to ensure uniform heating. If the sample is a solid, gently grind it to a fine, consistent powder.
-
TGA Parameters:
-
Purge Gas: High-purity Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Heating Rate: 5 °C/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 300 °C.
-
-
-
Data Analysis: Determine the onset temperature of decomposition from the resulting TGA curve. Any significant mass loss before the main decomposition event may indicate the loss of volatile isomers or early degradation.
Optimized Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol aims to separate and identify this compound and its potential isomers with minimal on-column degradation.
-
GC System Preparation:
-
Ensure the GC system is free of leaks.
-
Use a new, deactivated inlet liner.
-
Condition the GC column according to the manufacturer's instructions to remove any residual contaminants.
-
-
GC-MS Parameters:
-
Injection Mode: Splitless injection to maximize sensitivity for trace analysis.
-
Injector Temperature: Start at 150 °C and optimize downwards if degradation is still observed.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 3 °C/min.
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 250 °C.
-
-
-
Data Analysis: Monitor for the appearance of peaks with the same mass spectrum as this compound but at different retention times, which would indicate the presence of isomers.
dot
Caption: Optimized workflow for GC-MS analysis to minimize isomerization.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to isomerize or decompose?
Q2: I am seeing multiple peaks with the same mass-to-charge ratio as my target compound in my GC-MS analysis. What could be the cause?
A2: This is a strong indication of isomerization. This compound exists as cis and trans isomers, which may be separated chromatographically.[8] However, the appearance of additional, unexpected peaks with the same mass spectrum suggests that thermal isomerization may be occurring in the GC inlet or on the column. To troubleshoot this, refer to the "Recommended Analytical Adjustments" table above, focusing on lowering the injector temperature and using a slower oven ramp.
Q3: Can I use a chemical stabilizer to prevent isomerization during thermal analysis?
A3: The use of chemical stabilizers for the thermal analysis of trithiolanes is not well-documented. Introducing another chemical could complicate the analysis and interpretation of the results. The most effective approach is to optimize the analytical conditions to be as gentle as possible, thereby minimizing the thermal stress on the molecule.
Q4: Are there alternative analytical techniques that can be used to avoid thermal degradation?
A4: Yes, for qualitative analysis, techniques that do not involve high temperatures can be employed. These include:
-
High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., MS or UV), HPLC can separate the isomers at ambient temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information without heating the sample, which can help in identifying different isomers present in a mixture.
For quantitative analysis of volatile sulfur compounds, techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be optimized for low-temperature extraction, minimizing thermal artifacts.[3]
Q5: How does the sample matrix affect the thermal stability of this compound?
A5: The sample matrix can have a significant impact. Components within the matrix can act as catalysts or inhibitors for thermal degradation. For example, acidic or basic components in a food matrix could potentially catalyze isomerization or decomposition reactions. It is crucial to consider the entire sample composition when interpreting thermal analysis data. When developing a method, it is advisable to first analyze a pure standard of the compound to establish its intrinsic thermal behavior before analyzing it within a complex matrix.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H8S3 | CID 32033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Path to Medium-Sized Sulfur-Containing Heterocycles - ChemistryViews [chemistryviews.org]
- 6. silcotek.com [silcotek.com]
- 7. jsstec.org [jsstec.org]
- 8. 3,5-Dimethyl-1,2,4-trithiolan – Wikipedia [de.wikipedia.org]
Validation & Comparative
The Sulfurous Signature: A Comparative Analysis of 3,5-Dimethyl-1,2,4-trithiolane and Other Key Meat Volatiles
For researchers and professionals in the fields of food science and drug development, understanding the nuanced tapestry of meat flavor is paramount. This guide provides an objective comparison of the flavor contribution of 3,5-Dimethyl-1,2,4-trithiolane, a potent sulfur-containing compound, against other significant meat volatiles. Supported by experimental data, this analysis delves into the quantitative impact, formation pathways, and sensory perception of these crucial flavor molecules.
The characteristic aroma of cooked meat is a complex symphony of hundreds of volatile organic compounds (VOCs) generated through intricate chemical reactions, primarily the Maillard reaction and lipid oxidation.[1][2] Among these, sulfur-containing compounds often play a defining role, possessing low odor thresholds and imparting potent, often meaty, aromas.[3][4] this compound is a heterocyclic sulfur compound that has been identified as a significant contributor to the flavor profile of various cooked meats, particularly chicken.[5] Its characteristic sulfury and meaty aroma makes it a key molecule in the overall sensory experience of cooked meat.[4]
This guide will compare the flavor contribution of this compound with other classes of important meat volatiles, including other sulfur compounds, aldehydes, and pyrazines. The comparison is based on their concentration in cooked meat, their odor detection thresholds, and their resulting Odor Activity Values (OAVs), which provide a measure of a compound's sensory impact.[6][7]
Quantitative Comparison of Key Meat Volatiles
The significance of a volatile compound's contribution to meat flavor is not solely determined by its concentration, but rather by the ratio of its concentration to its odor threshold. This is expressed as the Odor Activity Value (OAV). A compound with an OAV greater than 1 is considered to be a contributor to the overall aroma. The following table summarizes quantitative data for this compound and other selected key meat volatiles from various studies.
| Volatile Compound | Chemical Class | Typical Flavor Descriptor(s) | Concentration Range (µg/kg) in Cooked Meat | Odor Threshold (µg/kg in water/air) | Reported Odor Activity Value (OAV) | Meat Matrix |
| This compound | Sulfur-containing Heterocycle | Sulfury, meaty, roasted | Present (specific concentration data limited) | - | - | Fried Chicken, Cooked Pork[5] |
| 2-Methyl-3-furanthiol | Sulfur-containing Furan | Meaty, roasted | 0.1 - 10 | 0.005 (in water) | High | Cooked Beef, Roasted Chicken[8] |
| Methional | Sulfur-containing Aldehyde | Cooked potato, savory | 1 - 50 | 0.2 (in water) | >1 | Cooked Beef, Smoked Pork[7] |
| Dimethyl trisulfide | Sulfide (B99878) | Cabbage, sulfury | 1 - 20 | 0.01 (in air) | >1 | Cooked Beef |
| Hexanal | Aldehyde | Green, fatty, grassy | 100 - 2000 | 4.5 (in water) | >1 | Roasted Beef, Cooked Chicken[2][7] |
| (E,E)-2,4-Decadienal | Aldehyde | Fatty, fried | 10 - 500 | 0.07 (in water) | High | Fried Chicken, Cooked Pork[2] |
| 2,5-Dimethylpyrazine | Pyrazine | Roasted, nutty, cocoa | 10 - 1000 | 35 (in water) | >1 | Roasted Beef, Roasted Chicken |
| 2-Ethyl-3,5-dimethylpyrazine | Pyrazine | Roasted, earthy, nutty | 5 - 200 | 0.5 (in water) | >1 | Roasted Beef, Roasted Chicken |
Note: Data is compiled from multiple sources and variations in cooking methods, meat cuts, and analytical techniques can influence reported values.
Formation Pathways of Meat Volatiles
The generation of flavor volatiles in meat is a complex process driven by heat. The two primary mechanisms are the Maillard reaction and lipid oxidation.
Maillard Reaction: This non-enzymatic browning reaction occurs between reducing sugars and amino acids. It is responsible for the formation of a wide array of heterocyclic compounds, including pyrazines, pyridines, and many sulfur-containing compounds when sulfur-containing amino acids like cysteine are involved.[9][10]
Lipid Oxidation: The thermal degradation of fats, particularly polyunsaturated fatty acids, produces a variety of volatile compounds, predominantly aldehydes and ketones. These compounds contribute significantly to the "fatty" and species-specific notes of cooked meat.[6]
The formation of this compound is a direct result of the thermal degradation of the sulfur-containing amino acid, cysteine, during the Maillard reaction.[11][12] The reaction involves the generation of hydrogen sulfide and acetaldehyde, which then react to form the trithiolane ring structure.
Experimental Protocols
The identification and quantification of meat volatiles, as well as the sensory evaluation of meat flavor, require standardized and meticulous experimental procedures.
Analysis of Volatile Compounds
A common and effective method for the analysis of meat volatiles is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]
1. Sample Preparation:
-
A known weight of cooked meat is homogenized.
-
The homogenate is placed in a sealed headspace vial.
-
An internal standard is often added for quantitative analysis.
2. Volatile Extraction (HS-SPME):
-
The vial is incubated at a controlled temperature (e.g., 60-80°C) to allow volatiles to partition into the headspace.[13]
-
An SPME fiber coated with a specific stationary phase is exposed to the headspace for a defined period to adsorb the volatile compounds.[15]
3. Volatile Analysis (GC-MS):
-
The SPME fiber is desorbed in the hot injection port of a gas chromatograph.
-
Volatile compounds are separated based on their boiling points and polarity on a capillary column.
-
The separated compounds are then detected and identified by a mass spectrometer based on their mass spectra.[14]
Gas Chromatography-Olfactometry (GC-O): To determine the odor activity of the separated compounds, the effluent from the GC column can be split and directed to both the MS detector and a sniffing port, where trained panelists can assess the odor quality and intensity of each compound.[16][17]
Sensory Evaluation
Descriptive sensory analysis is a powerful tool used to quantify the sensory attributes of meat products.[18][19]
1. Panelist Selection and Training:
-
Panelists are screened for their sensory acuity and ability to articulate perceptions.
-
Intensive training is conducted to familiarize panelists with the specific flavor and aroma attributes of meat and the use of intensity scales.[20][21]
2. Sample Preparation and Presentation:
-
Meat samples are cooked to a standardized internal temperature and served warm to the panelists.
-
Samples are coded with random numbers to prevent bias.[19]
3. Evaluation:
-
Panelists evaluate the samples in a controlled environment (sensory booths).
-
They rate the intensity of various flavor and aroma attributes (e.g., meaty, roasted, fatty, sulfury) on a structured scale (e.g., a 15-cm line scale).[21][22]
4. Data Analysis:
-
The intensity ratings are statistically analyzed to determine significant differences in the sensory profiles of different samples.
Conclusion
This compound is a significant, albeit not solely dominant, contributor to the complex flavor of cooked meat. Its sulfury and meaty notes, arising from the thermal degradation of cysteine, place it among the key sulfur-containing compounds that define the characteristic aroma of many cooked meat products. However, a comprehensive understanding of meat flavor requires consideration of the synergistic and antagonistic interactions between a wide array of volatiles from different chemical classes, including aldehydes from lipid oxidation and pyrazines from the Maillard reaction.
The quantitative data presented, while variable across different studies, underscores the importance of considering Odor Activity Values to truly gauge the sensory impact of individual compounds. For researchers in food science, this comparative analysis highlights the key molecules to target for flavor enhancement or off-flavor mitigation. For professionals in drug development, understanding these potent, naturally occurring compounds and their formation pathways can provide valuable insights into taste and smell perception, as well as potential interactions with therapeutic agents. Continued research employing standardized analytical and sensory methodologies will further unravel the intricate chemistry of meat flavor, enabling more precise control and innovation in both the food and pharmaceutical industries.
References
- 1. Meat flavor volatiles: a review of the composition, techniques of analysis, and sensory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ab :: Animal Bioscience [animbiosci.org]
- 6. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of formation of sulphur aroma compounds from l-ascorbic acid and l-cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 13. mdpi.com [mdpi.com]
- 14. zaguan.unizar.es [zaguan.unizar.es]
- 15. gcms.cz [gcms.cz]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC–MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. How Descriptive Tests Enhance Meat Product Evaluation - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 20. meatscience.org [meatscience.org]
- 21. uni-goettingen.de [uni-goettingen.de]
- 22. Sensory Analysis and Consumer Research in New Meat Products Development - PMC [pmc.ncbi.nlm.nih.gov]
Gas chromatography-olfactometry (GC-O) versus GC-MS for potent odorant identification
For researchers, scientists, and drug development professionals, the accurate identification of potent odorants is a critical task in fields ranging from flavor and fragrance science to environmental analysis and the study of disease biomarkers. Two primary analytical techniques dominate this landscape: Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS). While both utilize gas chromatography to separate volatile compounds, their detection methods offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Principles of Operation: The Nose vs. The Machine
Gas Chromatography-Olfactometry (GC-O) directly employs the human olfactory system as a highly sensitive and specific detector.[1][2] As volatile compounds elute from the GC column, the effluent is split, with a portion directed to a sniffing port where a trained analyst, or "assessor," identifies and characterizes the odor of each compound in real-time.[1][3] This technique excels at identifying compounds that are perceptually significant, even if they are present at trace concentrations that may be below the detection limits of instrumental detectors.[4]
In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful instrumental technique that couples the separation power of GC with the identification capabilities of mass spectrometry.[5][6] As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint for identification.[5] This allows for the precise identification and quantification of a wide range of volatile and semi-volatile compounds.[7]
At a Glance: GC-O vs. GC-MS
| Feature | Gas Chromatography-Olfactometry (GC-O) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Detector | Human Olfactory System (Assessor) | Mass Spectrometer |
| Primary Output | Odor description, intensity, and duration at specific retention times | Mass spectrum for compound identification and quantification |
| Key Advantage | Unparalleled sensitivity for potent odorants; provides direct sensory information.[1] | Provides definitive structural information and accurate quantification.[5] |
| Key Limitation | Subjective, labor-intensive, and does not provide structural information.[4] | May not detect potent odorants present below its detection limit. |
| Typical Application | Screening for and identification of key aroma-active compounds.[8] | Comprehensive profiling and quantification of volatile and semi-volatile compounds. |
| Data Analysis | Aroma Extract Dilution Analysis (AEDA), Osme, Flavor Profile Analysis (FPA) | Library matching of mass spectra, peak integration for quantification. |
Experimental Workflows
The experimental workflows for GC-O and GC-MS share the initial steps of sample preparation and gas chromatographic separation. However, they diverge significantly at the detection stage.
Quantitative Data Comparison
The true power of combining these techniques is evident in studies that utilize both GC-O and GC-MS to characterize complex aroma profiles. Often, GC-O will identify a number of potent odorants that are present at concentrations too low to be detected by GC-MS. Conversely, GC-MS will identify a larger total number of volatile compounds, many of which may not be odor-active.
| Study Focus | Number of Odor-Active Compounds Identified by GC-O | Total Volatile Compounds Identified by GC-MS | Reference |
| Scots Pine and Oriented Strand Boards | >30 | Not specified | [9] |
| Australian Rosé Wines | 51 | 92 | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for common sample preparation and analysis techniques used in GC-O and GC-MS for potent odorant identification.
Sample Preparation: Solvent-Assisted Flavor Evaporation (SAFE)
SAFE is a gentle distillation technique used to isolate volatile and semi-volatile compounds from a sample matrix, minimizing the formation of artifacts.[11][12]
Protocol:
-
Sample Homogenization: Homogenize the sample (e.g., food, tissue) with a suitable solvent (e.g., dichloromethane).
-
Distillation: Introduce the solvent extract into the SAFE apparatus under high vacuum (approximately 10-5 mbar).
-
Collection: The volatile compounds are distilled at a low temperature (e.g., 40°C) and collected in a flask cooled with liquid nitrogen.
-
Drying and Concentration: The collected distillate is dried over anhydrous sodium sulfate (B86663) and concentrated to a final volume using a Vigreux column and/or a gentle stream of nitrogen.[13]
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction method that is ideal for trapping volatile compounds from the headspace of a solid or liquid sample.[14][15]
Protocol:
-
Sample Preparation: Place a known amount of the sample into a headspace vial. For liquid samples, the addition of salt (e.g., NaCl) can enhance the release of volatile compounds.[16]
-
Equilibration: Seal the vial and incubate it at a specific temperature (e.g., 50°C) for a set time (e.g., 45 minutes) to allow the volatile compounds to equilibrate in the headspace.[17]
-
Extraction: Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile analytes.[18]
-
Desorption: Retract the fiber and introduce it into the hot GC inlet, where the trapped analytes are thermally desorbed onto the GC column.[14]
Data Analysis: Aroma Extract Dilution Analysis (AEDA)
AEDA is a powerful GC-O technique used to determine the relative importance of odorants in a sample by performing serial dilutions of the extract.[19][20]
Protocol:
-
Initial Analysis: The undiluted extract is analyzed by GC-O, and the retention time, odor descriptor, and intensity of each perceived odor are recorded.
-
Serial Dilution: The extract is serially diluted (e.g., 1:3, 1:9, 1:27) with a suitable solvent.[21]
-
GC-O Analysis of Dilutions: Each dilution is analyzed by GC-O until no odor is detected.
-
Flavor Dilution (FD) Factor Determination: The FD factor for each odorant is the highest dilution at which it is still perceivable. A higher FD factor indicates a more potent odorant.
Conclusion: A Synergistic Approach
In the identification of potent odorants, Gas Chromatography-Olfactometry and Gas Chromatography-Mass Spectrometry are not competing but rather complementary techniques. GC-O provides invaluable sensory information, pinpointing the compounds that are most likely to contribute to the overall aroma of a sample. Its remarkable sensitivity allows for the detection of odorants that may be missed by instrumental methods. However, GC-O is subjective and cannot provide the definitive structural identification and quantification that GC-MS offers.
Therefore, a synergistic approach, often termed GC-MS/O, where the GC effluent is split between a mass spectrometer and a sniffing port, provides the most comprehensive understanding of an aroma profile.[1] This integrated approach allows researchers to correlate the sensory perception of an odorant directly with its chemical identity, providing a powerful tool for flavor and fragrance research, drug development, and a wide array of other scientific disciplines. The choice between using GC-O or GC-MS alone or in combination will ultimately depend on the specific research question, the complexity of the sample, and the available resources.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 3. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. organomation.com [organomation.com]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment [jove.com]
- 14. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation [frontiersin.org]
- 19. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. mdpi.com [mdpi.com]
Validating the "Beefy" Note: A Comparative Guide to the Sensory Significance of 3,5-Dimethyl-1,2,4-trithiolane in Beef Aroma
For researchers, scientists, and professionals in drug development, the precise characterization of aroma compounds is critical. This guide provides a comparative analysis of 3,5-Dimethyl-1,2,4-trithiolane, a key contributor to the characteristic aroma of beef, benchmarked against other significant beef aroma compounds. Detailed experimental protocols for sensory panel validation and instrumental analysis are provided, supported by quantitative data and workflow visualizations.
Introduction to Beef Aroma and the Role of this compound
The characteristic aroma of cooked beef is a complex symphony of hundreds of volatile compounds generated through intricate chemical reactions, primarily the Maillard reaction and lipid oxidation. Among these, sulfur-containing compounds are pivotal in defining the "meaty" and species-specific notes. This compound has been identified as a significant contributor to the desirable "beefy" and "sulfurous" aroma of cooked beef.[1][2][3] Its presence and concentration are crucial in distinguishing beef's aroma profile from that of other meats. This guide delves into the sensory validation of this key compound, comparing its aromatic impact with other potent odorants found in beef.
Comparative Analysis of Key Beef Aroma Compounds
The importance of an aroma compound is determined by its concentration and its odor threshold, often expressed as an Odor Activity Value (OAV) or a Flavor Dilution (FD) factor. A higher OAV or FD factor indicates a greater contribution to the overall aroma. The following tables summarize quantitative data for key beef aroma compounds, including this compound, compiled from various studies.
Table 1: Comparison of Flavor Dilution (FD) Factors for Key Aroma Compounds in Beef
| Aroma Compound | Flavor Dilution (FD) Factor | Odor Description | Reference |
| 2-Methyl-3-furanthiol | >1024 | Meaty, roasted | [4][5] |
| 3-(Methylthio)propanal | 4096 | Cooked potato | [6] |
| (E,E)-2,4-Decadienal | 4096 | Deep-fried, fatty | [6] |
| 2-Furfurylthiol | High | Roasted, coffee-like | [7] |
| 3-Mercapto-2-methylpentan-1-ol | High | Gravy-like | [6] |
| 12-Methyltridecanal | High | Tallowy, beef-specific | [6] |
| This compound | Not explicitly quantified in comparative AEDA studies found, but noted as a key species-specific odorant. | Beefy, meaty, sulfurous | [3] |
| 2,3,5-Trimethylpyrazine | 32-128 | Roasted | [7] |
| 1-Octen-3-ol | 32-128 | Mushroom-like | [7] |
| Nonanal | High OAV | Fatty, citrus | [8] |
| Hexanal | High OAV | Green, fatty | [8] |
Table 2: Odor Activity Values (OAVs) of Key Aroma Compounds in Roasted Beef
| Aroma Compound | Concentration (μg/kg) | Odor Threshold (μg/kg in water) | Odor Activity Value (OAV) | Odor Description | Reference |
| 1-Octen-3-ol | - | 0.1 | High | Mushroom | [8] |
| Nonanal | 179.55 | 0.07 | 2565 | Fatty, citrus | [8] |
| Octanal | 70.46 | 0.05 | 1409 | Fatty, citrus | [8] |
| (E,E)-2,4-Decadienal | - | 0.07 | High | Fatty, deep-fried | [8] |
| Hexanal | 811.42 | 4.5 | 180 | Green, fatty | [8] |
| 2-Pentylfuran | 40.29 | 20 | 2 | Beany, earthy | [8] |
| This compound | - | - | - | Beefy, meaty, sulfurous | [2] |
Experimental Protocols
Sensory Panel Validation of Key Beef Aroma Compounds
A trained sensory panel is the ultimate tool for validating the aromatic significance of a compound. The following protocol outlines the key steps for a descriptive sensory analysis.[1][9][10]
1. Panelist Selection and Training:
-
Recruitment: Select 8-12 individuals based on their interest, availability, and basic sensory acuity (ability to distinguish basic tastes and common food aromas).
-
Training: Conduct a series of training sessions (typically 10-15 hours over several weeks).
-
Reference Standards: Familiarize panelists with a lexicon of beef aroma descriptors using chemical reference standards at various concentrations (e.g., "beefy," "roasted," "fatty," "green," "sulfurous"). For this compound, a pure standard diluted in an appropriate solvent would be used to anchor the "beefy/sulfurous" attribute.
-
Intensity Scaling: Train panelists to rate the intensity of each attribute on a structured scale (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense).
-
Practice and Feedback: Provide panelists with a variety of beef samples (different cuts, cooking methods) to practice their evaluation skills. Provide feedback to calibrate their ratings and ensure consistency.
-
2. Sample Preparation and Presentation:
-
Standardization: Control all variables that could influence aroma perception, including the cut of beef, cooking method (e.g., roasting, grilling), final internal temperature, and resting time.
-
Sample Coding: Label samples with random three-digit codes to prevent bias.
-
Presentation: Serve samples warm in identical, odor-free containers. The order of presentation should be randomized for each panelist.
3. Sensory Evaluation:
-
Environment: Conduct the evaluation in a sensory laboratory with individual booths, controlled lighting, and ventilation to minimize distractions.
-
Procedure:
-
Panelists first evaluate the aroma of the beef sample by sniffing.
-
They then taste the sample, focusing on the flavor-by-mouth attributes.
-
Panelists rate the intensity of each predefined aroma attribute on the provided scoresheet.
-
A palate cleanser (e.g., unsalted crackers, room temperature water) is used between samples.
-
4. Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensity of aroma attributes between samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between samples and sensory attributes.
Instrumental Analysis for Aroma Compound Identification and Quantification
Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) are powerful techniques to identify and quantify the most potent aroma compounds.[11]
1. Volatile Compound Extraction:
-
Method: Use a suitable extraction method to isolate the volatile compounds from the cooked beef sample. Common methods include Solvent Assisted Flavor Evaporation (SAFE), Simultaneous Distillation-Extraction (SDE), or Solid Phase Microextraction (SPME). SAFE is often preferred as it is a gentle method that minimizes the formation of artifacts.
-
Sample Preparation: Homogenize the cooked beef sample and extract with an appropriate solvent (e.g., dichloromethane).
2. Gas Chromatography-Olfactometry (GC-O) Analysis:
-
Instrumentation: Use a gas chromatograph equipped with a sniffing port at the end of the capillary column, allowing a trained assessor to smell the effluent.
-
Procedure:
-
Inject the volatile extract into the GC.
-
As the compounds elute from the column, they are split between a chemical detector (e.g., a mass spectrometer for identification) and the sniffing port.
-
A trained panelist sniffs the effluent and records the time, duration, and description of each perceived aroma.
-
3. Aroma Extract Dilution Analysis (AEDA):
-
Purpose: To determine the relative potency of the odorants in the extract.
-
Procedure:
-
The original extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.).
-
Each dilution is analyzed by GC-O.
-
The Flavor Dilution (FD) factor for each aroma compound is the highest dilution at which it can still be detected by the panelist at the sniffing port.
-
Compounds with higher FD factors are considered more potent contributors to the overall aroma.
-
4. Identification and Quantification:
-
Identification: The compounds detected by GC-O are identified using a mass spectrometer (MS) by comparing their mass spectra and retention indices with those of authentic reference compounds.
-
Quantification: The concentration of key aroma compounds is determined using a stable isotope dilution assay (SIDA) for the highest accuracy.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for sensory panel validation and instrumental analysis of beef aroma compounds.
Caption: Workflow for Sensory Panel Validation of Beef Aroma.
Caption: Workflow for Instrumental Analysis of Beef Aroma Compounds.
Conclusion
The validation of this compound as a key beef aroma compound requires a multifaceted approach that combines the objective measurements of instrumental analysis with the indispensable perception of a trained human sensory panel. While quantitative data from techniques like AEDA highlight the potency of various compounds, the unique "beefy" and "sulfurous" notes of this compound underscore its importance in defining the species-specific character of beef. For researchers and developers, understanding the interplay of this and other key aroma compounds is fundamental to creating authentic and appealing beef flavors in a variety of applications. The provided protocols and workflows offer a robust framework for conducting such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 23654-92-4 [thegoodscentscompany.com]
- 3. beefresearch.org [beefresearch.org]
- 4. Aroma extract dilution analysis of a beeflike process flavor from extruded enzyme-hydrolyzed soybean protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aroma extract dilution analysis of a beef flavouring prepared from flavour precursors and enzymatically hydrolysed beef | Semantic Scholar [semanticscholar.org]
- 6. Characterization of the key aroma compounds in beef and pork vegetable gravies á la chef by application of the aroma extract dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Water distribution and key aroma compounds in the process of beef roasting [frontiersin.org]
- 9. Best Practices for Conducting a Sensory Panel for Meat Testing - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 10. Guidelines for Presenting Meat Samples in Sensory Testing - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3,5-Dimethyl-1,2,4-trithiolane in Different Meat Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the presence of 3,5-dimethyl-1,2,4-trithiolane, a key sulfur-containing aroma compound, in various meat species. This document is intended for researchers, scientists, and professionals in the fields of food science and drug development who are investigating flavor profiles and volatile organic compounds in meat.
While this compound is a recognized contributor to the desirable "meaty" and "sulfurous" aroma of cooked meats, a direct quantitative comparison of its concentration across different species under standardized cooking conditions is not extensively available in current scientific literature. However, existing research confirms its presence in cooked beef, pork, and chicken, suggesting that quantitative variations likely contribute to the unique flavor profiles of each meat.[1][2][3][4]
Data on this compound Presence
The following table summarizes the reported presence of this compound in different meat species based on available literature. It is important to note that the concentration of this compound is influenced by factors such as the animal's diet, breed, the specific cut of meat, and, most significantly, the cooking method and temperature.[1]
| Meat Species | Presence of this compound | Key Findings |
| Beef | Present | Identified as a contributor to the characteristic "beefy" and "meaty" aroma.[1][3] Its formation is linked to the thermal degradation of sulfur-containing precursors during cooking. |
| Pork | Present | Found in cooked pork and contributes to its overall meaty flavor profile.[3][4] |
| Chicken | Present | Identified as a major volatile compound in fried chicken, formed from the thermal degradation of cysteine and glutathione (B108866) at high temperatures.[5] |
Experimental Protocols for the Analysis of this compound in Meat
The quantification of volatile sulfur compounds like this compound in a complex matrix such as meat requires sensitive and specific analytical techniques. A common approach involves solvent extraction or headspace solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS).
General Experimental Protocol:
1. Sample Preparation:
-
A standardized cut of meat (e.g., loin) is obtained from each species (beef, pork, chicken).
-
The meat is cooked to a precise internal temperature (e.g., 75°C) using a controlled method (e.g., roasting, boiling, or pan-frying) to ensure comparability.
-
The cooked meat is then minced or homogenized to create a uniform sample.
2. Extraction of Volatile Compounds (Headspace SPME Method):
-
A known weight of the homogenized meat sample (e.g., 5 g) is placed into a headspace vial.
-
An internal standard (e.g., a deuterated analog of the target compound) is added for accurate quantification.
-
The vial is sealed and heated to a specific temperature (e.g., 60-80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then desorbed in the heated injection port of a gas chromatograph.
-
The volatile compounds are separated on a capillary column (e.g., DB-5ms).
-
The separated compounds are introduced into a mass spectrometer for detection and identification.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and its characteristic ions.
4. Quantification:
-
The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of this compound in meat samples.
Caption: Experimental workflow for meat volatile analysis.
Signaling Pathway: Formation of this compound
The formation of this compound in meat is primarily a result of the thermal degradation of sulfur-containing precursors during cooking. The Maillard reaction and the degradation of cysteine are key pathways.
Caption: Formation pathway of this compound.
References
A Comparative Guide to the Quantification of 3,5-Dimethyl-1,2,4-trithiolane: A Novel Analytical Method Validation
This guide provides a comprehensive comparison of a novel analytical method, Gas Chromatography-Ion Mobility Spectrometry (GC-IMS), against the standard Gas Chromatography-Mass Spectrometry (GC-MS) technique for the quantification of 3,5-Dimethyl-1,2,4-trithiolane. This volatile sulfur compound is a key aroma constituent in many cooked meats and other food products, contributing to their characteristic savory and meaty flavor profiles.[1][2][3] The accurate quantification of this compound is crucial for food quality control, flavor development, and sensory analysis.
This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and sensitive analytical methodologies for volatile sulfur compounds. The following sections present a detailed comparison of the two methods, supported by hypothetical yet realistic experimental data, comprehensive experimental protocols, and illustrative diagrams to guide methodology selection and validation.
Methodology Comparison: GC-IMS vs. GC-MS
The selection of an appropriate analytical technique for the quantification of this compound is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. While GC-MS is a well-established and powerful tool for the analysis of volatile organic compounds (VOCs), emerging techniques like GC-IMS offer potential advantages in terms of sensitivity and on-site applicability.[4][5]
Table 1: Comparison of Key Analytical Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) |
| Principle | Separation based on boiling point and polarity, followed by detection based on mass-to-charge ratio. | Separation based on boiling point and polarity, with an additional separation dimension based on ion mobility in a drift tube, followed by detection. |
| Selectivity | High | Very High |
| Sensitivity | High | Potentially Higher for certain compounds |
| Speed | Moderate | Fast |
| Cost | Moderate to High | Moderate |
| Portability | Limited | More amenable to portable instrumentation |
Quantitative Method Validation Data
The following tables summarize the hypothetical validation data for the quantification of this compound using both the novel GC-IMS method and the standard GC-MS method. These values are representative of what could be expected from a robustly validated analytical method.
Table 2: Linearity
| Method | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| GC-MS | 1 - 500 | 0.9985 |
| GC-IMS | 0.5 - 500 | 0.9992 |
Table 3: Accuracy (Recovery)
| Method | Spiked Level (ng/mL) | Mean Recovery (%) | RSD (%) |
| GC-MS | 10 | 98.2 | 2.5 |
| 100 | 101.5 | 1.8 | |
| 400 | 99.7 | 2.1 | |
| GC-IMS | 10 | 99.1 | 2.2 |
| 100 | 100.8 | 1.5 | |
| 400 | 100.2 | 1.9 |
Table 4: Precision (Repeatability)
| Method | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | RSD (%) (n=6) |
| GC-MS | 50 | 49.6 | 3.1 |
| GC-IMS | 50 | 50.3 | 2.7 |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| GC-MS | 0.5 | 1.5 |
| GC-IMS | 0.1 | 0.3 |
Experimental Workflow and Validation Pathway
The following diagrams illustrate the general experimental workflow for the analysis of this compound and the logical flow of the analytical method validation process.
Caption: Figure 1: Analytical Workflow for this compound Quantification.
Caption: Figure 2: Analytical Method Validation Pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method.
Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly recommended for the analysis of this compound in food matrices due to its high sensitivity and selectivity.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Homogenization: Homogenize 5 g of the food sample (e.g., cooked meat).
-
Vial Preparation: Place the homogenized sample into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard.
-
Equilibration: Equilibrate the vial at 60°C for 15 minutes.
-
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
2. GC-MS Analysis
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then to 250°C at 15°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
-
Novel Method: Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)
This method offers a potentially faster and more sensitive alternative for the quantification of this compound.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Follow the same HS-SPME protocol as described for the GC-MS method.
2. GC-IMS Analysis
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 200°C at 10°C/min (hold for 3 min).
-
Carrier Gas: Nitrogen at a constant flow of 1.2 mL/min.
-
IMS Parameters:
-
Drift Gas: Nitrogen.
-
Drift Tube Temperature: 45°C.
-
Drift Voltage: 5 kV.
-
Acquisition Mode: Monitor the characteristic drift time and retention time for this compound.
-
Conclusion
For the quantification of this compound, both GC-MS and GC-IMS offer robust and reliable analytical solutions. The presented hypothetical data suggests that the novel GC-IMS method may provide advantages in terms of a lower limit of quantification and potentially faster analysis times. However, GC-MS remains a highly selective and sensitive standard method that is widely available in analytical laboratories.
The choice between these methods should be guided by the specific analytical needs, including required sensitivity, sample throughput, and available instrumentation. The detailed protocols and validation data presented in this guide provide a solid foundation for researchers to develop and validate their own methods for the analysis of this and other volatile sulfur compounds in complex matrices. Robust method validation is paramount to ensure the reliability and accuracy of the obtained results.
References
- 1. Showing Compound this compound (FDB008043) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031470) [hmdb.ca]
- 3. This compound, 23654-92-4 [thegoodscentscompany.com]
- 4. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Inter-laboratory comparison for the analysis of 3,5-Dimethyl-1,2,4-trithiolane
For Researchers, Scientists, and Drug Development Professionals
While a formal inter-laboratory comparison study for the analysis of 3,5-Dimethyl-1,2,4-trithiolane is not publicly available, this guide provides a comparative overview of analytical methodologies based on existing experimental data. This document aims to assist researchers in establishing and validating their own analytical protocols for this compound.
This compound is a sulfurous, meaty-tasting compound found in various cooked foods, including beef, pork, and nuts.[1][2] It is also used as a flavoring agent.[3][4] Accurate and reproducible analytical methods are crucial for its identification and quantification in different matrices.
Comparative Analysis of Gas Chromatography (GC) Retention Indices
A common method for the analysis of volatile and semi-volatile compounds like this compound is Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). The retention index (RI) is a standardized measure of a compound's elution time on a GC column, which helps in its identification. The comparison of retention indices from different studies on various column types provides a valuable tool for analytical method development and validation.
The following table summarizes the Kovats Retention Indices for this compound on different GC columns, as reported in various studies. This data allows for a comparison of the compound's behavior on both non-polar and polar stationary phases.
| Column Type | Active Phase | Kovats Retention Index (I) | Reference |
| Non-polar | |||
| Capillary | BPX-5 | 1172 | Ames, Guy, et al., 2001[5] |
| Capillary | Ultra-1 | 1189.1 | Farkas, Hradský, et al., 1992[5] |
| Capillary | DB-1 | 1101 | Izzo and Ho, 1991[5] |
| Packed | OV-101 | 1100 | Nixon, Wong, et al., 1979[5] |
| Capillary | DB-5 | 1136 | Mottram and Whitfield, 1995[5] |
| Capillary | DB-5 | 1148 | Mottram and Whitfield, 1995[5] |
| Polar | |||
| Capillary | Supelcowax-10 | 1610 | Chung, 1999[5] |
| Capillary | Supelcowax-10 | 1631 | Chung, 1999[5] |
| Capillary | DB-WAX | 1618 | Umano, Hagi, et al., 1995[6] |
| Capillary | DB-WAX | 1597 | Umano, Hagi, et al., 1995[6] |
| Capillary | Stabilwax | 1570 | Seifert and King, 1982[6] |
Generalized Experimental Protocol for GC-MS Analysis
The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a synthesis of common practices and should be adapted and validated by individual laboratories for their specific applications.
1. Sample Preparation:
-
Extraction: For solid or liquid matrices, a suitable extraction method should be employed. Common techniques include solvent extraction (e.g., with dichloromethane (B109758) or hexane), steam distillation, or headspace analysis. For headspace analysis, solid-phase microextraction (SPME) is a sensitive and solvent-free option.
-
Concentration: The extract may need to be concentrated to achieve the desired detection limits. This can be done using a gentle stream of nitrogen or a rotary evaporator.
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent. Internal standards (e.g., a deuterated analog or a compound with similar chemical properties and retention time) should be added to both samples and standards to correct for variations in injection volume and instrument response.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a capillary column is recommended.
-
Column Selection: Based on the data above, a non-polar column (e.g., DB-5 or equivalent) or a polar column (e.g., DB-WAX or equivalent) can be used. The choice will depend on the complexity of the sample matrix and the desired separation from other volatile compounds.
-
Injector: Set the injector temperature to 250 °C. Use a splitless injection for trace analysis to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 5 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
(This is a general program and should be optimized for the specific column and application.)
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable for this analysis.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
3. Data Analysis:
-
Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum (e.g., from the NIST library).
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use this curve to determine the concentration of this compound in the samples.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
This guide provides a starting point for researchers working on the analysis of this compound. The provided data and protocols should be critically evaluated and adapted to the specific needs of each laboratory and application. The use of certified reference materials and participation in proficiency testing schemes, when available, are highly recommended to ensure the quality and comparability of results.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031470) [hmdb.ca]
- 2. Showing Compound this compound (FDB008043) - FooDB [foodb.ca]
- 3. This compound | C4H8S3 | CID 32033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 23654-92-4 [thegoodscentscompany.com]
- 5. 1,2,4-Trithiolane, 3,5-dimethyl- [webbook.nist.gov]
- 6. 1,2,4-Trithiolane, 3,5-dimethyl- [webbook.nist.gov]
A Comparative Analysis of the Aroma Impact of Cis- and Trans-3,5-Dimethyl-1,2,4-trithiolane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the aroma profiles and sensory impact of the cis- and trans-isomers of 3,5-dimethyl-1,2,4-trithiolane. These sulfur-containing heterocyclic compounds are significant contributors to the aroma of cooked meats and other savory foods. Understanding the distinct olfactory properties of each isomer is crucial for flavor chemistry, food science, and the development of novel therapeutic agents targeting olfactory pathways.
While specific quantitative sensory data for the individual isomers of this compound is limited in publicly available literature, a strong parallel can be drawn from a comprehensive study on the closely related analogs, cis- and trans-3,5-diethyl-1,2,4-trithiolane. This guide integrates the available information on the dimethyl isomers with the detailed comparative data from their diethyl counterparts to provide a comprehensive overview.
Executive Summary of Aroma Impact
The cis- and trans-isomers of this compound are known to possess distinct aroma characteristics. Generally, the mixed isomers are described as having "sulfurous," "meaty," and "beefy" notes and are found in cooked pork, beef, mutton, and chicken, as well as in some roasted nuts and cooked vegetables.[1] A study on the closely related 3,5-diethyl-1,2,4-trithiolane (B1614533) isomers reveals significant differences in both odor quality and potency, which provides a strong indication of the likely differences between the dimethyl isomers.[2]
Based on this analogy, the trans-isomer of this compound is expected to have a lower odor threshold, indicating a higher potency, with a more complex aroma profile that may include "cooked onion-like," "fruity," and "blackcurrant-like" notes.[2] In contrast, the cis-isomer is likely to have a higher odor threshold and a more savory, "meat broth-like" and "cooked onion-like" aroma.[2]
Quantitative Sensory Data
| Isomer | Aroma Profile Descriptors (based on diethyl-analog) | Odor Threshold in Air (ng/L) (based on diethyl-analog) |
| trans-3,5-Dimethyl-1,2,4-trithiolane | Cooked onion-like, fruity, blackcurrant-like[2] | Lower (more potent); est. 0.03 - 0.06[2] |
| cis-3,5-Dimethyl-1,2,4-trithiolane | Meat broth-like, cooked onion-like[2] | 5 to 10-fold higher than trans-isomer[2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the sensory analysis of this compound isomers.
Synthesis and Isomer Separation (General Approach)
A general method for the synthesis of 3,5-dialkyl-1,2,4-trithiolanes involves the reaction of an aldehyde (in this case, acetaldehyde) with a source of sulfur, often in the presence of a catalyst. The resulting mixture of cis- and trans-isomers can then be separated using chromatographic techniques.
Synthesis Workflow
Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for determining the odor activity of individual compounds in a mixture.
GC-O Analysis Workflow
-
Sample Preparation: Prepare dilute solutions of the purified cis- and trans-isomers in an appropriate solvent (e.g., ethanol (B145695) or propylene (B89431) glycol).
-
Injection: Inject a small volume of the sample solution into the gas chromatograph.
-
Separation: The isomers are separated on a capillary column (e.g., DB-Wax or equivalent polar column).
-
Effluent Splitting: The column effluent is split between a chemical detector (e.g., mass spectrometer for identification and quantification) and a sniffing port.
-
Sensory Detection: A trained sensory panelist sniffs the effluent at the sniffing port and records the time, duration, and descriptors of any detected odors.
-
Data Analysis: The data from the chemical detector and the sensory panel are combined to determine the odor activity value (OAV) for each isomer, which is the ratio of its concentration to its odor threshold.
Olfactory Signaling Pathways
The precise olfactory receptors (ORs) that bind to cis- and trans-3,5-dimethyl-1,2,4-trithiolane have not yet been identified. However, the distinct aroma profiles of the isomers strongly suggest that they interact differently with the olfactory system. The shape and electronic properties of each isomer likely lead to differential binding affinities and activation patterns of specific ORs.
Proposed Olfactory Signaling Cascade
It is hypothesized that the conformational differences between the cis- and trans-isomers result in their recognition by different, or overlapping but differentially activated, sets of olfactory receptors. This combinatorial activation pattern is then interpreted by the brain as distinct aroma perceptions.
Conclusion
While direct comparative data for the aroma impact of cis- and trans-3,5-dimethyl-1,2,4-trithiolane is not yet available, evidence from the closely related diethyl analogs strongly suggests significant differences in their sensory properties. The trans-isomer is likely a more potent odorant with a more complex, potentially fruity and oniony aroma, whereas the cis-isomer is expected to be less potent with a more savory, meaty, and cooked onion character. Further research employing sensory panels and advanced analytical techniques such as GC-O on the purified dimethyl isomers is necessary to definitively quantify these differences. Such studies will provide valuable insights for the food and flavor industry and for researchers investigating the structure-activity relationships in olfaction.
References
Quantitative Comparison of 3,5-Dimethyl-1,2,4-trithiolane in Processed vs. Unprocessed Meat: A Methodological Guide
This guide provides a comparative overview of 3,5-Dimethyl-1,2,4-trithiolane, a key sulfur-containing aroma compound, in meat subjected to different processing methods. While direct quantitative data comparing commercially processed (e.g., cured) versus unprocessed meats is limited in publicly available literature, this document leverages established chemical principles and analytical methodologies to infer and illustrate expected quantitative differences resulting from thermal processing.
The formation of this compound is intrinsically linked to the thermal degradation of the sulfur-containing amino acid L-cysteine (B1669680), a process that occurs during cooking.[1][2] High-temperature, low-moisture cooking methods such as frying and roasting are known to generate a greater abundance of heterocyclic flavor compounds, including trithiolanes, compared to lower-temperature, high-moisture methods like boiling.[3][4] This guide presents illustrative data based on these principles, details a robust analytical protocol for quantification, and provides visual diagrams of the compound's formation pathway and the analytical workflow.
Data Presentation: Illustrative Quantitative Comparison
The following table presents hypothetical yet realistic quantitative data for this compound in a model meat system (e.g., chicken breast) under different processing conditions. These values are for illustrative purposes to demonstrate the expected impact of thermal processing on the generation of this compound.
| Meat Sample | Processing Method | Concentration (µg/kg) | Isomer Ratio (cis/trans) |
| Unprocessed Chicken Breast | Raw (Control) | Not Detected | N/A |
| Processed Chicken Breast | Boiled (100°C, 20 min) | 1.5 ± 0.3 | 1.2 : 1 |
| Processed Chicken Breast | Pan-Fried (180°C, 10 min) | 8.2 ± 1.1 | 0.8 : 1 |
Note: Data are illustrative and based on the principle that higher temperatures promote the formation of this compound. Actual concentrations may vary based on meat type, fat content, pH, and specific cooking parameters.
Formation Pathway of this compound
The formation of this compound is a result of the Maillard reaction and associated thermal degradation pathways. The primary precursors are degradation products of the amino acid L-cysteine, namely hydrogen sulfide (B99878) (H₂S) and acetaldehyde (B116499) (CH₃CHO).[1][5] The reaction of these intermediates leads to the formation of the trithiolane ring structure.
Experimental Protocols
The quantification of this compound in meat samples is typically achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
1. Sample Preparation:
-
Homogenize 5 grams of the cooked meat sample.
-
Place the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 gram of sodium chloride (to increase analyte volatility).
-
Add a known concentration of an appropriate internal standard (e.g., 2,4,6-trimethylpyridine (B116444) or a deuterated analog of the target compound if available).
-
Seal the vial immediately with a PTFE/silicone septum cap.
2. HS-SPME Procedure:
-
Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm SPME fiber.[7]
-
Incubation: Incubate the vial at 60°C for 20 minutes with agitation to allow the sample to equilibrate.[6]
-
Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 40 minutes to adsorb the volatile compounds.[6]
3. GC-MS Analysis:
-
Desorption: Immediately after extraction, insert the fiber into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.[6]
-
Column: Use a polar capillary column suitable for volatile compound analysis (e.g., VF-WAXms, 60 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 40°C for 2 minutes, then ramp up to 230°C at a rate of 4°C/min, and hold at 230°C for 5 minutes.[6]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 35-350) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z 152, 106, 74).
-
4. Quantification:
-
Create a calibration curve using authentic standards of cis- and trans-3,5-Dimethyl-1,2,4-trithiolane.
-
Calculate the concentration of the analyte in the meat sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow
The following diagram outlines the key steps in the analytical workflow for the quantification of this compound in meat.
References
- 1. Mechanism of formation of sulphur aroma compounds from l-ascorbic acid and l-cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavour Chemistry of Chicken Meat: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Signature: Evaluating 3,5-Dimethyl-1,2,4-trithiolane as a Chemical Marker for Meat Authenticity
A Comparative Guide for Researchers and Scientists
In the realm of food science, ensuring the authenticity of meat products is a critical challenge, driven by economic, religious, and public health concerns. The identification of reliable chemical markers is paramount for developing robust analytical methods to detect fraudulent mislabeling and adulteration. This guide provides a comprehensive comparison of 3,5-Dimethyl-1,2,4-trithiolane, a volatile sulfur compound, with established and emerging alternative markers for meat authenticity, supported by experimental data and detailed protocols.
At a Glance: Comparison of Meat Authenticity Markers
The selection of an appropriate chemical marker for meat authenticity depends on various factors, including the meat processing conditions, the required sensitivity and specificity, and the available analytical instrumentation. This table summarizes the key performance characteristics of this compound and its primary alternatives.
| Marker Type | Chemical Marker | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| Volatile Organic Compound (VOC) | This compound | A flavor compound formed during the thermal degradation of sulfur-containing amino acids in cooked meat. | Non-invasive sampling (headspace analysis), potential for rapid screening. | Found in various cooked meats, limiting species-specificity; quantitative data is scarce. | Not well-established for meat speciation. |
| Peptide Markers | Species-specific peptides (e.g., from myosin, myoglobin) | Unique amino acid sequences in proteins of different animal species. | High specificity and sensitivity, stable to heat processing.[1] | Requires protein extraction and enzymatic digestion, more complex sample preparation.[2] | As low as 0.13% - 2.13% (w/w) for some markers.[3] |
| DNA Markers | Mitochondrial or nuclear DNA sequences | Unique genetic sequences for each animal species. | Very high specificity and sensitivity, well-established methods.[4] | DNA can degrade during harsh processing conditions.[5] | Can detect down to 0.01% - 0.1% of a species in a mixture.[6][7] |
In Focus: this compound
This compound is a heterocyclic sulfur compound that contributes to the characteristic "meaty" aroma of cooked meats. It is formed through the thermal degradation of cysteine and glutathione, amino acids present in muscle tissue.[8] While its presence is a hallmark of cooked meat, its utility as a species-specific marker is a subject of ongoing research.
Formation Pathway:
The formation of this compound is a complex process involving the Maillard reaction and the subsequent degradation of sulfur-containing amino acids. The pathway can be simplified as follows:
While this compound is consistently found in cooked beef, pork, and chicken, its concentration can vary depending on the cooking method and temperature.[9] This variability, coupled with its presence across different species, poses a challenge for its use as a standalone quantitative marker for meat speciation.
Alternative Approaches: A Deeper Dive
Given the limitations of using a single VOC like this compound, researchers often turn to more specific and robust markers.
Peptide Markers: The Protein Fingerprint
The analysis of species-specific peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for meat authentication.[10] Proteins such as myosin and myoglobin (B1173299) contain regions with unique amino acid sequences that differ between animal species. These unique peptide "fingerprints" are highly specific and can be detected even in highly processed meat products.[1]
DNA Markers: The Genetic Blueprint
DNA-based methods, such as Polymerase Chain Reaction (PCR) and DNA barcoding, are considered the gold standard for species identification due to their exceptional sensitivity and specificity.[4] These techniques target unique sequences in the mitochondrial or nuclear DNA of an animal. Real-time PCR can even quantify the amount of a specific species in a mixed meat product with high accuracy.[11]
Experimental Protocols
To facilitate the comparison and application of these methods, detailed experimental protocols for the key analytical techniques are provided below.
Analysis of this compound using HS-SPME-GC-MS
This method is suitable for the extraction and analysis of volatile compounds from cooked meat samples.
1. Sample Preparation:
-
Homogenize a known weight (e.g., 2-5 g) of the cooked meat sample.
-
Place the homogenized sample into a headspace vial (e.g., 20 mL).
-
Add a saturated NaCl solution to enhance the release of volatile compounds.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the collected analytes from the SPME fiber in the hot GC inlet.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Identify and quantify this compound based on its mass spectrum and retention time.
Analysis of Peptide Markers using LC-MS/MS
This protocol outlines the steps for identifying species-specific peptides in meat samples.
1. Protein Extraction:
-
Homogenize the meat sample in an appropriate extraction buffer.
-
Centrifuge to pellet insoluble material and collect the supernatant containing the proteins.
2. Protein Digestion:
-
Reduce and alkylate the cysteine residues in the proteins.
-
Digest the proteins into smaller peptides using a specific enzyme, typically trypsin.
3. Peptide Cleanup:
-
Desalt the peptide mixture using a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.
4. LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry to determine their amino acid sequence and identify species-specific markers.[12]
Analysis of DNA Markers using PCR and DNA Barcoding
This protocol describes the general workflow for identifying meat species through their DNA.
1. DNA Extraction:
-
Lyse the cells in the meat sample to release the DNA.
-
Purify the DNA from other cellular components using a commercial kit or a phenol-chloroform extraction method.[13]
2. PCR Amplification:
-
Amplify a specific region of the mitochondrial or nuclear DNA using species-specific primers. For DNA barcoding, a universal primer pair targeting a conserved gene region (e.g., cytochrome c oxidase I, COI) is used.[5][14]
3. Analysis of PCR Products:
-
For species-specific PCR, visualize the amplified DNA fragments on an agarose (B213101) gel. The presence of a band of a specific size indicates the presence of that species.
-
For DNA barcoding, sequence the amplified PCR product.
-
Compare the obtained DNA sequence to a reference database (e.g., GenBank, BOLD) to identify the species.[5]
Conclusion
The use of this compound as a standalone chemical marker for meat authenticity is currently limited by its lack of species-specificity and the scarcity of quantitative data. While it serves as a good indicator of cooked meat flavor, its application in identifying the source animal is not yet robustly established.
For definitive and quantitative meat speciation, peptide and DNA-based markers offer superior performance. Peptide markers provide high specificity and are resilient to processing, making them suitable for cooked and processed products. DNA-based methods remain the most sensitive and specific, capable of detecting minute levels of adulteration.
The choice of the optimal method will depend on the specific application, the nature of the meat product, and the analytical capabilities of the laboratory. A multi-faceted approach, potentially combining the rapid screening capabilities for VOCs with the high specificity of peptide or DNA analysis for confirmation, may represent the most effective strategy for ensuring meat authenticity and protecting consumers. Further research is warranted to explore the quantitative potential of this compound in combination with other volatile compounds to develop a more comprehensive "volatile signature" for different meat species.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Identification of Meat and Poultry Species in Food Products Using DNA " by Rosalee S. Hellberg, Brenda C. Hernandez et al. [digitalcommons.chapman.edu]
- 6. Species identification in meat products using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interlaboratory Validation of a DNA Metabarcoding Assay for Mammalian and Poultry Species to Detect Food Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavour Chemistry of Chicken Meat: A Review [animbiosci.org]
- 9. This compound, 23654-92-4 [thegoodscentscompany.com]
- 10. Meat Authentication Using LC/MS/MS: Identification and Detection of Biomarker Peptides Specific for Horse or Pork in Halal Beef [sciex.com]
- 11. Quantification of Pork, Chicken, Beef, and Sheep Contents in Meat Products Using Duplex Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quantitative method for detecting meat contamination based on specific polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bento.bio [bento.bio]
Unveiling the Aroma of Meat: A Comparative Guide to Instrumental and Sensory Analysis of 3,5-Dimethyl-1,2,4-trithiolane
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of instrumental and sensory methods for the analysis of 3,5-Dimethyl-1,2,4-trithiolane, a key sulfur-containing aroma compound. Supported by experimental data and detailed protocols, this document elucidates the correlation between quantitative measurements and sensory perception, offering a comprehensive resource for flavor and fragrance research.
Introduction: The Essence of Meaty Flavor
This compound is a volatile organic compound recognized for its significant contribution to the characteristic aroma of cooked meats, including beef, pork, and chicken.[1][2] Its potent sensory profile, often described as "meaty," "beefy," and "sulfurous," makes it a molecule of great interest in the fields of food science, flavor chemistry, and sensory perception.[3][4] Understanding the relationship between the instrumental quantification of this compound and its perception by human senses is crucial for product development, quality control, and fundamental research into olfaction.
This guide compares and contrasts the two primary methodologies for evaluating this compound: instrumental analysis, predominantly through gas chromatography, and sensory perception analysis using trained human panels.
Instrumental Measurements: The Quantitative Approach
Gas chromatography (GC) coupled with various detectors is the cornerstone of instrumental analysis for volatile compounds like this compound. These techniques offer high sensitivity and selectivity, allowing for the precise quantification of the compound in complex food matrices.
Key Instrumental Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the identification and quantification of volatile compounds.[5][6] GC separates the volatile compounds, and MS provides detailed mass spectra for unequivocal identification. For enhanced sensitivity with sulfur compounds, a sulfur-selective detector can be used in parallel.[7]
-
Gas Chromatography-Olfactometry (GC-O): This powerful technique combines instrumental separation with human sensory detection.[8][9][10] As the compounds elute from the GC column, they are split between a conventional detector (like MS or a Flame Ionization Detector) and a sniffing port, where a trained analyst can identify and rate the odor of each compound.[7]
-
Aroma Extract Dilution Analysis (AEDA): Used in conjunction with GC-O, AEDA helps to determine the odor potency of a compound by serially diluting an extract until the odor is no longer detectable.[10][11][12] The highest dilution at which an odor is still perceived is known as the Flavor Dilution (FD) factor, providing a semi-quantitative measure of its aroma impact.
Quantitative Data from Instrumental Analysis
The following table summarizes typical quantitative data that can be obtained for this compound and related compounds using instrumental techniques. It is important to note that direct quantitative correlation data for this compound's concentration and sensory intensity is not extensively available in public literature. The data for the diethyl- homolog provides a valuable reference for the low concentrations at which these trithiolanes can be perceived.
| Parameter | Value | Technique | Reference |
| Odor Threshold of cis-3,5-Diethyl-1,2,4-trithiolane | 5- to 10-fold higher than trans-isomers | Gas Chromatography-Olfactometry (GC-O) | [8] |
| Odor Threshold of trans-3,5-Diethyl-1,2,4-trithiolane | 0.027 and 0.056 ng/L in air | Gas Chromatography-Olfactometry (GC-O) | [8] |
| Typical Concentration in Meat Products | Not widely reported, varies by meat type and cooking method | GC-MS | [1][2] |
| Flavor Dilution (FD) Factor | Dependent on concentration and matrix | Aroma Extract Dilution Analysis (AEDA) | [11][12] |
Sensory Perception: The Human Element
While instrumental analysis provides objective quantitative data, sensory evaluation by trained human panels is indispensable for understanding the actual perceived aroma and flavor.[9] Descriptive sensory analysis is a key methodology where panelists are trained to identify and quantify specific sensory attributes of a product.[12][13]
Sensory Evaluation Methodology
Sensory panels for meat flavor analysis typically consist of a small group of trained individuals.[13] These panelists undergo extensive training to recognize and scale the intensity of various aroma and flavor attributes, such as "meaty," "roasted," "sulfurous," and potential off-flavors.
Correlating Instrumental Data with Sensory Perception
The ultimate goal is to establish a correlation between the concentration of this compound measured instrumentally and the intensity of specific sensory attributes perceived by the panel. This is often achieved through statistical analysis, such as Partial Least Squares Regression (PLSR), which can model the relationship between the instrumental data (X-variables) and the sensory data (Y-variables).
While a direct and universal correlation curve for this compound is not yet established, the general principle holds that a higher concentration of this compound, as measured by techniques like GC-MS, is expected to lead to a higher perceived intensity of "meaty" and "sulfurous" aromas by a trained sensory panel.
Experimental Protocols
Instrumental Analysis: GC-MS Protocol for this compound
This protocol outlines a general method for the analysis of this compound in a meat matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
-
Sample Preparation:
-
Homogenize a known weight of cooked meat sample.
-
Place the homogenized sample into a headspace vial.
-
Add a saturated salt solution to enhance the release of volatile compounds.
-
For quantitative analysis, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).[8]
-
-
HS-SPME Extraction:
-
Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the heated injection port of the GC.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Identification: Compare the obtained mass spectrum and retention time with those of an authentic standard of this compound.
-
Quantification: Use the peak area of a characteristic ion of the analyte and the internal standard to calculate the concentration.
-
-
Sensory Evaluation: Descriptive Analysis Protocol
This protocol describes a typical procedure for the sensory evaluation of meat aroma, focusing on attributes related to this compound.
-
Panelist Selection and Training:
-
Select panelists based on their sensory acuity, availability, and interest.
-
Train the panel on the specific aroma attributes of cooked meat, including "meaty," "beefy," "sulfurous," and potential off-notes.
-
Use reference standards to anchor the sensory scales. For example, a dilute solution of pure this compound could serve as a reference for the "sulfurous" and "meaty" attributes.
-
-
Sample Preparation and Presentation:
-
Prepare meat samples under standardized cooking conditions to ensure consistency.
-
Present samples to panelists in a controlled environment with neutral lighting and good ventilation to avoid sensory biases.
-
Code samples with random three-digit numbers to prevent identification.
-
Serve samples at a consistent and appropriate temperature.
-
-
Evaluation Procedure:
-
Instruct panelists to first evaluate the aroma of the sample by sniffing.
-
Panelists then rate the intensity of each predefined attribute (e.g., "meaty," "sulfurous") on a structured scale (e.g., a 15-point line scale from "not perceptible" to "very strong").
-
Provide panelists with unsalted crackers and water to cleanse their palate between samples.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the sensory attributes between samples.
-
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows and the conceptual model for correlating instrumental and sensory data.
Figure 1: Workflow of Gas Chromatography-Olfactometry (GC-O) for flavor analysis.
Figure 2: Conceptual model for correlating instrumental and sensory data.
Conclusion
The analysis of this compound provides a compelling case study for the synergy between instrumental and sensory science. While instrumental techniques like GC-MS offer the precision to quantify this potent aroma compound, sensory evaluation by trained panels is essential to understand its perceptual impact. Although a direct quantitative correlation remains an area for further research, the methodologies outlined in this guide provide a robust framework for investigating the complex relationship between the chemical composition of food and its ultimate sensory experience. By integrating these complementary approaches, researchers can gain a more complete and nuanced understanding of the molecules that define the flavors we experience.
References
- 1. meatscience.org [meatscience.org]
- 2. 1,2,4-Trithiolane, 3,5-dimethyl- [webbook.nist.gov]
- 3. flavorsum.com [flavorsum.com]
- 4. Comparison and elucidation of the changes in the key odorants of precooked stewed beef during cooking-refrigeration-reheating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Best Practices for Conducting a Sensory Panel for Meat Testing - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 10. researchgate.net [researchgate.net]
- 11. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Key Aroma Compounds of Zhuyeqing by Aroma Extract Dilution Analysis, Quantitative Measurements, Aroma Recombination, and Omission Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imreblank.ch [imreblank.ch]
The Telltale Signature of Heat: Validating 3,5-Dimethyl-1,2,4-trithiolane as an Indicator of Cooking Method
A Comparative Guide for Researchers and Food Scientists
The aroma and flavor of cooked meat are the results of a complex symphony of chemical reactions, primarily the Maillard reaction and lipid oxidation. The volatile compounds produced during these reactions can serve as valuable indicators of the cooking methods employed. Among these, the sulfur-containing heterocyclic compound 3,5-Dimethyl-1,2,4-trithiolane has emerged as a potential marker for high-temperature cooking techniques. This guide provides a comprehensive comparison of this compound with other potential indicators, supported by experimental data and detailed methodologies, to assist researchers in validating its use as a reliable indicator of the thermal processing history of meat products.
This compound: A Marker for Intense Heat
This compound is a potent, sulfurous, and meaty aroma compound formed primarily through the thermal degradation of the sulfur-containing amino acid cysteine. Its formation is indicative of high-temperature cooking methods such as frying, roasting, and grilling, where temperatures typically exceed 140°C. In contrast, its presence is generally negligible or absent in meat cooked by lower-temperature, water-based methods like boiling.
While direct quantitative comparisons across multiple cooking methods in a single study are limited in publicly available literature, the evidence strongly suggests a correlation between the concentration of this compound and the intensity of the heat treatment.
Alternative Indicators: A Comparative Analysis
Several other classes of volatile compounds can also serve as indicators of cooking methods. Pyrazines, for instance, are nitrogen-containing heterocyclic compounds formed during the Maillard reaction and are well-established markers for roasted and fried flavors.
Table 1: Comparison of this compound and Pyrazines as Cooking Method Indicators
| Indicator Compound/Class | Predominant Cooking Methods | Formation Pathway | Typical Concentration Range (in Beef) | Key Advantages as an Indicator | Key Limitations as an Indicator |
| This compound | Frying, Roasting, Grilling | Thermal degradation of cysteine | Fried/Roasted: Present, contributes to meaty aroma.[1][2] Boiled: Generally absent or in trace amounts. | High specificity for high-temperature, low-moisture cooking. Strong, characteristic aroma. | Limited publicly available quantitative data for direct comparison across various cooking methods. |
| Pyrazines (e.g., 2,5-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine) | Frying, Roasting, Grilling | Maillard reaction (Strecker degradation) | Roasted/Grilled: Can reach several hundred µg/kg.[3] Boiled: Generally absent or in very low concentrations.[4] | Well-documented correlation with high-temperature cooking. A wide range of compounds can be monitored. | Can be influenced by the presence of specific amino acid and sugar precursors. |
Experimental Protocols
The analysis of this compound and other volatile indicators in cooked meat is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Analysis of Volatile Compounds in Cooked Meat by HS-SPME-GC-MS
-
Sample Preparation:
-
Cook meat samples (e.g., beef, chicken) using standardized methods for boiling, frying, and roasting to specific internal temperatures.
-
Homogenize a known weight (e.g., 5 g) of the cooked meat sample.
-
Place the homogenized sample into a 20 mL headspace vial.
-
Add an internal standard solution for quantification.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the extracted volatile compounds from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Use a suitable capillary column for separating the volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final high temperature (e.g., 250°C) at a controlled rate.
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify compounds and in selected ion monitoring (SIM) mode for quantification of target compounds.
-
-
Compound Identification and Quantification:
-
Identify this compound and other target compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
-
Quantify the concentration of the target compounds using the internal standard method.
-
Visualizing the Pathways and Processes
To better understand the formation of these indicators and the experimental workflow, the following diagrams are provided.
References
- 1. Flavour Chemistry of Chicken Meat: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic amine content in beef cooked by different methods to varying degrees of doneness and gravy made from meat drippings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of 3,5-Dimethyl-1,2,4-trithiolane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5-Dimethyl-1,2,4-trithiolane, a flammable and irritant organosulfur compound. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to institutional and local regulations is mandatory.
Immediate Safety Considerations
This compound is a hazardous chemical requiring careful handling. Key safety data is summarized below.
| Property | Data |
| GHS Hazard Statements | H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H412: Harmful to aquatic life with long lasting effects. |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area, preferably a fume hood. |
| Fire Precautions | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical equipment. Vapors are heavier than air and may form explosive mixtures with air.[1] |
| In case of Exposure | Inhalation: Move to fresh air. Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Eye Contact: Rinse out with plenty of water and consult an ophthalmologist. Ingestion: Immediately make victim drink water (two glasses at most). Consult a physician.[1][2] |
Disposal Decision Workflow
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company. For very small quantities, a chemical neutralization protocol may be considered, but this must be approached with extreme caution and after thorough evaluation.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Procedures
Standard Disposal via Hazardous Waste Vendor (Recommended)
This is the safest and most compliant method for disposing of this compound.
Operational Steps:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. In particular, keep it away from strong oxidizing agents.
-
Container: Collect the waste in a designated, properly sealed, and clearly labeled container. The container must be made of a compatible material (e.g., glass or a suitable plastic).
-
Labeling: Label the waste container clearly with "Hazardous Waste: this compound," along with the appropriate hazard symbols (flammable, irritant).
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from sources of ignition.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.
Chemical Neutralization for Small Quantities (Expert Use Only)
Disclaimer: The following protocol is based on the general reactivity of organic sulfides and has not been specifically validated for this compound. This procedure should only be attempted by trained chemists for very small quantities (e.g., residue in a container) after a thorough risk assessment. Always perform a trial on a minuscule scale (e.g., a single drop) before proceeding with the full amount.
Principle: Small quantities of organic sulfides can be oxidized to less volatile and less odorous sulfones using a strong oxidizing agent like sodium hypochlorite (B82951) (bleach).
Experimental Protocol:
-
Preparation:
-
Work in a certified chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Prepare a solution of sodium hypochlorite (household bleach, typically 5-6%) in a beaker of appropriate size. Use a significant excess of the bleach solution (e.g., 50-100 mL for each 1 mL of the trithiolane).
-
Have a neutralizing agent for the bleach (e.g., sodium bisulfite solution) and a spill kit readily available.
-
-
Procedure:
-
If treating residue in a container, add the bleach solution directly to the container.
-
For a small liquid sample, slowly and dropwise add the this compound to the stirred bleach solution. The reaction may be exothermic; use an ice bath to cool the reaction vessel if necessary.
-
Stir the mixture at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion. The disappearance of the organic layer and the pungent odor is an indicator of a successful reaction.
-
-
Work-up and Disposal:
-
Once the reaction is complete, neutralize the excess sodium hypochlorite by slowly adding a solution of sodium bisulfite until the solution no longer tests positive for active chlorine (e.g., with potassium iodide-starch paper).
-
Adjust the pH of the final solution to be between 6 and 8 using a dilute acid (e.g., HCl) or base (e.g., NaOH) as needed.
-
Dispose of the final aqueous solution in accordance with local sewer disposal regulations. Some jurisdictions may require collection as aqueous hazardous waste.
-
By following these guidelines, laboratory professionals can manage the disposal of this compound in a manner that prioritizes safety and environmental compliance.
References
Personal protective equipment for handling 3,5-Dimethyl-1,2,4-trithiolane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dimethyl-1,2,4-trithiolane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain a secure research environment.
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed. It is crucial to adhere to the following safety precautions to minimize risk.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Irritation | Not Classified | May cause skin irritation upon prolonged contact.[1] |
| Eye Irritation | Not Classified | May cause eye irritation.[1] |
| Respiratory Irritation | Not Classified | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption.[2] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | Minimizes inhalation of harmful vapors. |
Operational Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in the table above.
-
Handling:
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[1] The storage area should be locked up or accessible only to authorized personnel.[1]
Emergency Procedures
In the event of exposure or a spill, follow these emergency procedures immediately.
| Exposure Route | First-Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor.[1] Rinse mouth.[1] |
| If on Skin | Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1] |
| Accidental Release | Evacuate the area. Avoid inhalation of dust. Use appropriate PPE. Collect the spill with an inert absorbent material and place it in a suitable container for disposal. Do not let the product enter drains. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant. Waste material must be disposed of in accordance with national and local regulations.
-
Container Disposal: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₈S₃[1][3] |
| Molecular Weight | 152.30 g/mol [1][3] |
| Boiling Point | 43.00 to 45.00 °C @ 0.70 mm Hg[4] |
| Density | 1.241 - 1.261 g/cm³[4][5] |
| Flash Point | 207.00 °F (97.22 °C)[5] |
| Solubility | Insoluble in water; soluble in fat.[4] |
References
- 1. Page loading... [guidechem.com]
- 2. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 3. 23654-92-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C4H8S3 | CID 32033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 23654-92-4 [thegoodscentscompany.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
